molecular formula C7H9NS2 B1338540 3,5-Bis(methylthio)pyridine CAS No. 70999-08-5

3,5-Bis(methylthio)pyridine

Cat. No.: B1338540
CAS No.: 70999-08-5
M. Wt: 171.3 g/mol
InChI Key: JHIPPVMKHQKIOR-UHFFFAOYSA-N
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Description

3,5-Bis(methylthio)pyridine is a useful research compound. Its molecular formula is C7H9NS2 and its molecular weight is 171.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(methylsulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS2/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIPPVMKHQKIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CN=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500189
Record name 3,5-Bis(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70999-08-5
Record name 3,5-Bis(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Bis(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3,5-Bis(methylthio)pyridine. While this compound is commercially available as a building block for chemical synthesis, a thorough review of publicly accessible scientific literature reveals a notable scarcity of experimentally determined data. This document summarizes the available information and provides theoretical insights based on the chemistry of related compounds.

Core Chemical Properties

This compound is a substituted pyridine with two methylthio groups at the 3 and 5 positions of the pyridine ring. Its basic chemical information is summarized below.

PropertyValueSource
CAS Number 70999-08-5[1]
Molecular Formula C₇H₉NS₂[1]
Molecular Weight 171.28 g/mol [1]
Canonical SMILES CSc1cncc(SC)c1
InChI Key JHIPPVMKHQKIOR-UHFFFAOYSA-N

Physicochemical Data

PropertyValueSource
Polar Surface Area (PSA) 63.49 Ų
LogP (Octanol-Water Partition Coefficient) 2.52540
Melting Point No data available[1]
Boiling Point No data available[1]
Density No data available

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, are not available in the public domain. Commercial suppliers may possess this data, but it is not openly published.

Based on the structure, the following spectral characteristics can be anticipated:

  • ¹H NMR: Signals corresponding to the methyl protons of the two methylthio groups would be expected, likely as singlets. Aromatic protons on the pyridine ring would appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the positions of the methylthio groups.

  • ¹³C NMR: Resonances for the methyl carbons and the carbons of the pyridine ring would be present. The chemical shifts of the ring carbons would be influenced by the electron-donating effect of the sulfur atoms.

  • FT-IR: Characteristic vibrational bands for C-H stretching of the methyl and aromatic groups, C=N and C=C stretching of the pyridine ring, and C-S stretching would be expected.

  • Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups, thio groups, and potentially fragmentation of the pyridine ring.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is dictated by the pyridine ring and the two methylthio substituents.

Synthesis:

The most plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a dihalopyridine precursor. The identified precursors are 3,5-Dichloropyridine and sodium thiomethoxide.[1]

Synthesis_Workflow 3,5-Dichloropyridine 3,5-Dichloropyridine Reaction Reaction 3,5-Dichloropyridine->Reaction Sodium Thiomethoxide Sodium Thiomethoxide Sodium Thiomethoxide->Reaction This compound This compound Reaction->this compound Reactivity_Diagram cluster_oxidation Oxidation cluster_substitution Potential Reactivity This compound This compound Sulfoxide Sulfoxide This compound->Sulfoxide [O] Sulfone Sulfone Sulfoxide->Sulfone [O] Pyridine_Ring Pyridine Ring (Electron Deficient) Electrophilic_Attack Electrophilic Attack (e.g., Nitration, Halogenation) (Likely at C4, requires harsh conditions) Pyridine_Ring->Electrophilic_Attack Nucleophilic_Attack Nucleophilic Attack (e.g., Amination, Alkoxylation) (Less favorable at C3/C5) Pyridine_Ring->Nucleophilic_Attack

References

An In-depth Technical Guide on 3,5-Bis(methylthio)pyridine: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 3,5-Bis(methylthio)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its structural characteristics and outlines a primary synthetic route, including a detailed experimental protocol and relevant quantitative data.

Chemical Structure and Properties

This compound is a disubstituted pyridine derivative. The core structure consists of a pyridine ring with two methylthio (-SCH₃) groups attached at the 3 and 5 positions.

Molecular Formula: C₇H₉NS₂[1]

SMILES: CSC1=CN=CC(SC)=C1

The presence of the sulfur atoms and the pyridine nitrogen imparts specific electronic and steric properties to the molecule, making it a valuable building block in the design of novel compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number70999-0-5
Molecular Weight171.29 g/mol
AppearanceNot specified in provided results
Boiling PointNot specified in provided results
Melting PointNot specified in provided results

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of two leaving groups, typically halogens, from a 3,5-dihalopyridine precursor with a sulfur-based nucleophile, such as sodium thiomethoxide.

Synthetic Scheme

The general reaction scheme is as follows:

synthesis_workflow cluster_product Product A 3,5-Dihalopyridine (e.g., 3,5-Dibromopyridine) E This compound A->E + 2 NaSMe B Sodium Thiomethoxide (NaSMe) B->E C Solvent (e.g., DMF) D Heat

Caption: Synthesis of this compound.

Experimental Protocol

While a specific protocol for this compound was not found in the provided search results, an analogous procedure for the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine provides a strong template for the reaction.

Materials:

  • 3,5-Dibromopyridine

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dibromopyridine (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nucleophile: Add sodium thiomethoxide (at least 2.2 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to a temperature between 70-100 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Washing: Combine the organic layers and wash with deionized water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Quantitative Data

Specific yield and reaction times for the synthesis of this compound are not available in the provided search results. However, for the analogous synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine and sodium methoxide in DMF at 70°C for 4 hours, a yield of 62% was reported. It is anticipated that the synthesis of this compound would proceed with a comparable yield under optimized conditions.

Table 2: Representative Reaction Parameters for Analogous Synthesis

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
3,5-DibromopyridineSodium MethoxideDMF70462

Conclusion

This technical guide has detailed the structure and a viable synthetic pathway for this compound. The nucleophilic aromatic substitution of a 3,5-dihalopyridine with sodium thiomethoxide represents a straightforward and efficient method for its preparation. The provided experimental protocol, based on an analogous reaction, offers a solid foundation for researchers to produce this valuable chemical intermediate. Further optimization of reaction conditions will be beneficial to maximize the yield and purity of the final product.

References

An In-depth Technical Guide to 3,5-Bis(methylthio)pyridine (CAS: 70999-08-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(methylthio)pyridine is a sulfur-containing heterocyclic organic compound. Belonging to the pyridine family, a class of compounds extensively explored in medicinal chemistry, it presents a unique scaffold for the development of novel molecules. The introduction of methylthio groups at the 3 and 5 positions of the pyridine ring significantly influences its electronic properties and potential biological interactions. This technical guide provides a consolidated overview of the available information on this compound, focusing on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueReference
CAS Number 70999-08-5[1][2]
Molecular Formula C₇H₉NS₂[1]
Molecular Weight 171.28 g/mol [1]
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature
Storage Conditions Room temperature, in a dry and sealed environment[1]

Computed Properties:

PropertyValueReference
XLogP3 2.5[1]
Topological Polar Surface Area (PSA) 63.5 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]

Synthesis

Proposed Synthetic Pathway

A common method for the synthesis of thioethers of aromatic compounds involves the nucleophilic substitution of a suitable leaving group, such as a halide, with a thiolate salt. In this case, 3,5-Dichloropyridine could serve as a starting material, reacting with sodium thiomethoxide.

G cluster_reactants Reactants cluster_products Product A 3,5-Dichloropyridine C This compound A->C Nucleophilic Aromatic Substitution B Sodium Thiomethoxide (NaSMe) B->C

Caption: Proposed synthesis of this compound.

Experimental Workflow:

While a specific protocol is unavailable, a general experimental workflow for this type of reaction would involve the following steps:

G start Start step1 Dissolve 3,5-Dichloropyridine in a suitable aprotic polar solvent (e.g., DMF, DMSO) start->step1 step2 Add Sodium Thiomethoxide portion-wise at a controlled temperature (e.g., 0 °C to room temperature) step1->step2 step3 Monitor the reaction progress using TLC or GC-MS step2->step3 step4 Upon completion, quench the reaction with water step3->step4 step5 Extract the product with an organic solvent (e.g., ethyl acetate) step4->step5 step6 Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure step5->step6 step7 Purify the crude product by column chromatography or distillation step6->step7 end End step7->end

Caption: General experimental workflow for synthesis.

Biological Activity and Drug Development Potential

Currently, there is a significant lack of publicly available scientific literature detailing the biological activity of this compound. No studies have been identified that investigate its efficacy in any specific therapeutic area, nor have any signaling pathways associated with its potential mechanism of action been described.

The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs. The introduction of methylthio groups can modulate the lipophilicity and electronic distribution of the molecule, which are key determinants of pharmacokinetic and pharmacodynamic properties. Therefore, this compound could be considered a starting point for medicinal chemistry campaigns.

Logical Relationship for Future Research:

G A This compound B Synthesis and Characterization A->B C In vitro Biological Screening (e.g., enzyme assays, cell-based assays) B->C D Identification of Biological Target(s) C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In vivo Efficacy and Toxicity Studies E->F G Preclinical Development F->G

Caption: A logical workflow for investigating the therapeutic potential.

Conclusion

This compound is a chemical compound with established physical and chemical properties but limited publicly available information regarding its synthesis and biological activity. While a plausible synthetic route can be proposed, detailed experimental protocols and characterization data are lacking. The absence of biological studies means that its potential as a lead compound in drug discovery remains unexplored. This technical guide highlights the current knowledge gaps and provides a framework for future research to unlock the potential of this and related compounds. Further investigation into the synthesis and biological evaluation of this compound is warranted to determine its utility for researchers, scientists, and drug development professionals.

References

3,5-Bis(methylthio)pyridine: A Core Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(methylthio)pyridine is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features, particularly the presence of two methylthio groups at the 3 and 5 positions of the pyridine ring, make it a versatile building block for the construction of complex heterocyclic molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound in the pharmaceutical industry, with a focus on its role as a precursor to key intermediates in the production of proton pump inhibitors (PPIs).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 70999-08-5N/A
Molecular Formula C7H9NS2N/A
Molecular Weight 171.28 g/mol N/A
Appearance Not specifiedN/A
Boiling Point Not specifiedN/A
Melting Point Not specifiedN/A
Purity Typically ≥97%N/A
Solubility Soluble in organic solventsN/A

Synthesis of this compound

The synthesis of this compound typically starts from 3,5-dichloropyridine. The process involves a nucleophilic substitution reaction where the chloro groups are displaced by methylthiolate ions.

A general workflow for the synthesis is depicted below:

SynthesisWorkflow A 3,5-Dichloropyridine C Reaction Vessel (Nucleophilic Substitution) A->C B Sodium thiomethoxide B->C D This compound C->D E Purification (e.g., Distillation, Chromatography) D->E F Isolated Product E->F

Figure 1: General synthesis workflow for this compound.

Application as a Pharmaceutical Intermediate: Synthesis of Omeprazole Precursors

While direct synthesis pathways from this compound to final drug products are not extensively documented in publicly available literature, its structural similarity to key intermediates in the synthesis of proton pump inhibitors (PPIs) like omeprazole suggests its potential as a precursor. The pyridine core is a fundamental component of the pharmacophore of PPIs.

A plausible synthetic route would involve the conversion of this compound to a more functionalized pyridine intermediate, such as 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, a known precursor for omeprazole. This section outlines a well-established multi-step synthesis of this key intermediate starting from a related 3,5-disubstituted pyridine, 3,5-lutidine (3,5-dimethylpyridine).

The overall synthetic relationship can be visualized as follows:

LogicalRelationship cluster_precursor Precursor Synthesis cluster_intermediate_synthesis Key Intermediate Synthesis (Established Route) cluster_final_drug Final Drug Synthesis A 3,5-Dichloropyridine B This compound A->B Nucleophilic Substitution C 3,5-Lutidine B->C Structural Analogue D 3,5-Dimethylpyridine-N-oxide C->D Oxidation E 3,5-Dimethyl-4-nitropyridine-N-oxide D->E Nitration F 3,5-Dimethyl-4-methoxypyridine-N-oxide E->F Methoxylation G 2-Hydroxymethyl-3,5-dimethyl- 4-methoxypyridine F->G Rearrangement H 2-Chloromethyl-3,5-dimethyl- 4-methoxypyridine HCl G->H Chlorination I Omeprazole H->I Coupling & Oxidation

Figure 2: Logical relationship between this compound and the synthesis of Omeprazole.
Experimental Protocols for Key Intermediate Synthesis

The following protocols are based on established literature procedures for the synthesis of omeprazole intermediates from 3,5-lutidine.

Protocol 1: Synthesis of 3,5-Dimethylpyridine-N-oxide

  • Reaction Setup: In a suitable reaction vessel, dissolve 3,5-lutidine (1.0 eq) in glacial acetic acid.

  • Oxidation: While stirring, add hydrogen peroxide (35% solution, ~1.2 eq) portion-wise, maintaining the temperature below 40°C.

  • Reaction Monitoring: Heat the mixture to 70-80°C and stir for several hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

  • Reaction Setup: To a cooled solution of concentrated sulfuric acid, add 3,5-dimethylpyridine-N-oxide (1.0 eq).

  • Nitration: Add a nitrating mixture (a mixture of concentrated sulfuric acid and nitric acid) dropwise, keeping the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry to obtain the desired product.

Protocol 3: Synthesis of 3,5-Dimethyl-4-methoxypyridine-N-oxide

  • Reaction Setup: Suspend 3,5-dimethyl-4-nitropyridine-N-oxide (1.0 eq) in methanol.

  • Methoxylation: Add a solution of sodium methoxide in methanol and heat the mixture to reflux for several hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize with an acid (e.g., acetic acid).

  • Isolation: Remove the solvent under reduced pressure. The residue can be purified by crystallization or chromatography.

Protocol 4: Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

  • Reaction Setup: In a reaction vessel, heat acetic anhydride.

  • Rearrangement: Add a solution of 3,5-dimethyl-4-methoxypyridine-N-oxide (1.0 eq) in acetic acid dropwise to the hot acetic anhydride.

  • Hydrolysis: After the rearrangement is complete, add methanol to hydrolyze the intermediate acetate.

  • Work-up: Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purification: Purify the product by distillation or chromatography.

Protocol 5: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride

  • Reaction Setup: Dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (1.0 eq) in a suitable solvent like dichloromethane.

  • Chlorination: Add thionyl chloride (1.1 eq) dropwise at a low temperature (0-5°C).

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the reaction is complete.

  • Isolation: Remove the solvent under reduced pressure to obtain the hydrochloride salt of the product.

Quantitative Data

The following table summarizes typical reaction parameters and yields for the synthesis of omeprazole intermediates.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1 3,5-LutidineH2O2, Acetic AcidAcetic Acid70-8012-1685-95
2 3,5-Dimethylpyridine-N-oxideH2SO4, HNO3-0-102-470-80
3 3,5-Dimethyl-4-nitropyridine-N-oxideNaOMeMethanolReflux4-680-90
4 3,5-Dimethyl-4-methoxypyridine-N-oxideAcetic AnhydrideAcetic Acid110-1202-375-85
5 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridineSOCl2Dichloromethane0-251-290-98

Mechanism of Action of Final Product: Omeprazole

Omeprazole, a drug synthesized from intermediates derived from substituted pyridines, is a proton pump inhibitor. It acts by irreversibly blocking the H+/K+ ATPase (proton pump) in the gastric parietal cells.[1] This inhibition prevents the final step of gastric acid secretion.[2]

The mechanism of action involves the following key steps:

  • Absorption and Concentration: Omeprazole, a weak base, is absorbed and concentrates in the acidic environment of the parietal cell canaliculi.

  • Activation: In this acidic environment, omeprazole is converted to its active form, a sulfenamide.[1]

  • Irreversible Inhibition: The active sulfenamide forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, leading to its irreversible inactivation.[1]

  • Inhibition of Acid Secretion: The inactivation of the proton pump blocks the transport of H+ ions into the gastric lumen, thereby inhibiting both basal and stimulated acid secretion.[2]

The signaling pathway leading to the activation of the proton pump and its inhibition by omeprazole is illustrated below.

OmeprazoleMechanism cluster_stimuli Stimuli cluster_cell Parietal Cell cluster_lumen Gastric Lumen cluster_drug Drug Action Histamine Histamine Receptors Receptors (H2, CCK2, M3) Histamine->Receptors Gastrin Gastrin Gastrin->Receptors ACh Acetylcholine ACh->Receptors cAMP_Ca Second Messengers (cAMP, Ca2+) Receptors->cAMP_Ca PK Protein Kinases cAMP_Ca->PK ProtonPump_inactive H+/K+ ATPase (Inactive) PK->ProtonPump_inactive Activation ProtonPump_active H+/K+ ATPase (Active) ProtonPump_inactive->ProtonPump_active H_ion H+ ProtonPump_active->H_ion HCl HCl (Gastric Acid) H_ion->HCl K_ion_in K+ K_ion_in->ProtonPump_active Cl_ion Cl- Cl_ion->HCl Omeprazole_prodrug Omeprazole (Prodrug) Omeprazole_active Sulfenamide (Active Form) Omeprazole_prodrug->Omeprazole_active Acid-catalyzed activation Omeprazole_active->ProtonPump_active Irreversible Inhibition (Covalent Bonding)

Figure 3: Mechanism of action of Omeprazole in inhibiting gastric acid secretion.

Conclusion

This compound represents a key heterocyclic building block with significant potential in pharmaceutical synthesis. While its direct application may not be as widely published, its structural relationship to vital intermediates for major drugs like omeprazole underscores its importance. The synthetic pathways and experimental protocols detailed in this guide, derived from established syntheses of structurally similar compounds, provide a robust framework for researchers and drug development professionals. Understanding the synthesis of these pyridine derivatives and the mechanism of action of the final drug products is crucial for the development of new and improved therapeutic agents.

References

Spectroscopic Analysis of Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Spectroscopic Characterization

The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development. A combination of spectroscopic techniques is employed to unambiguously determine the chemical structure and purity of a synthesized compound. This guide outlines the expected spectroscopic data for a substituted pyridine, using 3,5-dimethylpyridine as a model, and provides standardized protocols for data acquisition.

Spectroscopic Data of 3,5-Dimethylpyridine (Illustrative Example)

The following tables summarize the key spectroscopic data for 3,5-dimethylpyridine.

Table 1: ¹H NMR Spectroscopic Data for 3,5-Dimethylpyridine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.21s2HH-2, H-6
7.26s1HH-4
2.25s6H2 x CH₃

Solvent: CDCl₃. Spectrometer frequency: Not specified in the source. Data from a study on ¹⁵N-labelled 3,5-dimethylpyridine.[1]

Table 2: ¹³C NMR Spectroscopic Data for 3,5-Dimethylpyridine

Chemical Shift (δ) ppmAssignment
147.3C-2, C-6
137.0C-4
132.4C-3, C-5
18.12 x CH₃

Solvent: CDCl₃. Spectrometer frequency: Not specified in the source. Data from a study on ¹⁵N-labelled 3,5-dimethylpyridine.[1]

Table 3: Infrared (IR) Spectroscopy Data for 3,5-Dimethylpyridine

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850Medium-StrongC-H stretch (aromatic and methyl)
~1600MediumC=C/C=N ring stretch
~1450MediumCH₃ deformation
~800-700StrongC-H out-of-plane bend

Data is interpreted from the gas-phase IR spectrum available in the NIST WebBook.[2]

Table 4: Mass Spectrometry (MS) Data for 3,5-Dimethylpyridine

m/zRelative Intensity (%)Assignment
107100[M]⁺ (Molecular Ion)
106~50[M-H]⁺
79~35[M-C₂H₄]⁺ or [C₅H₅N]⁺
92~21[M-CH₃]⁺

Data corresponds to electron ionization (EI) mass spectrometry.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing.

  • Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Standard parameters include a 90° pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used with a spectral width of around 220 ppm. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A drop of the neat liquid is placed between two KBr or NaCl plates to form a thin film.

    • Solid Samples (Thin Solid Film Method): A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a single salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[5]

  • Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty salt plates or the solvent is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

  • Data Acquisition:

    • Electron Ionization (EI): The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • Electrospray Ionization (ESI): The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Data Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_elucidation Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

References

An In-depth Technical Guide on the Physical and Chemical Properties of Pyridine Thioethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of pyridine thioethers, a class of compounds of significant interest in medicinal chemistry and materials science. The incorporation of a thioether linkage to the pyridine ring modulates the molecule's physicochemical properties, influencing its biological activity and potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated reaction pathways and workflows to serve as a valuable resource for professionals in the field.

Physical and Chemical Properties

Pyridine thioethers exhibit a range of physical and chemical properties influenced by the substitution pattern on the pyridine ring and the nature of the thioether group. These properties are crucial for understanding their behavior in biological systems and for designing synthetic and analytical methodologies.

Table 1: Physical Properties of Selected Pyridine Thioethers
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
2-(Methylthio)pyridineC₅H₄N(SCH₃)C₆H₇NS125.19-1971.121.570
4-(Methylthio)pyridineC₅H₄N(SCH₃)C₆H₇NS125.19----
2-(Phenylthio)pyridineC₅H₄N(SPh)C₁₁H₉NS187.26----
4-(Phenylthio)pyridineC₅H₄N(SPh)C₁₁H₉NS187.2650-55[1]~215[1]--
2-(Benzylthio)-6-methylpyridineC₅H₃(CH₃)N(SCH₂Ph)C₁₃H₁₃NS215.32----
Table 2: Chemical and Spectroscopic Properties of Selected Pyridine Thioethers
Compound NamepKaSolubility¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)UV-Vis (λmax, nm)
2-(Methylthio)pyridine--2.5 (s, 3H), 6.9-7.1 (m, 1H), 7.2-7.4 (m, 1H), 7.5-7.7 (m, 1H), 8.4-8.5 (m, 1H)---
4-(Phenylthio)pyridine-Soluble in organic solvents like ethanol and acetone; insoluble in water.[1]----

Key Chemical Reactions of Pyridine Thioethers

Pyridine thioethers undergo a variety of chemical transformations, making them versatile intermediates in organic synthesis. Key reactions include oxidation of the sulfur atom, alkylation at the sulfur or nitrogen, and their use as ligands in coordination chemistry.

Oxidation

The thioether moiety can be selectively oxidized to the corresponding sulfoxide and sulfone upon treatment with oxidizing agents such as hydrogen peroxide.[2][3][4][5] The extent of oxidation can often be controlled by the choice of oxidant and reaction conditions.[6]

Oxidation Thioether Pyridine Thioether Sulfoxide Pyridine Sulfoxide Thioether->Sulfoxide [O] Sulfone Pyridine Sulfone Sulfoxide->Sulfone [O]

Oxidation of Pyridine Thioethers
Alkylation

Alkylation of pyridine thioethers can occur at either the sulfur atom to form a sulfonium salt or at the pyridine nitrogen to yield a pyridinium salt. The regioselectivity of the reaction is dependent on the specific substrate and the nature of the alkylating agent.

Alkylation PyridineThioether Pyridine Thioether Sulfonium Sulfonium Salt PyridineThioether->Sulfonium S-Alkylation Pyridinium Pyridinium Salt PyridineThioether->Pyridinium N-Alkylation AlkylHalide R-X AlkylHalide->PyridineThioether

Alkylation Reactions of Pyridine Thioethers
Coordination Chemistry

The nitrogen atom of the pyridine ring and the sulfur atom of the thioether group can both act as donor atoms, allowing pyridine thioethers to function as ligands in coordination complexes with various transition metals.[7][8][9][10][11][12][13][14][15] The coordination mode can be monodentate, bidentate, or bridging, leading to a diverse range of coordination compounds with interesting structural and electronic properties.

Experimental Protocols

This section provides detailed methodologies for the characterization and synthesis of pyridine thioethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Pyridine thioether sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.6-0.7 mL

  • 5 mm NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the pyridine thioether sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Ensure the sample is fully dissolved before transferring the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and confirm the molecular structure.

Materials:

  • Pyridine thioether sample (solid or liquid)

  • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr press)

  • FTIR-grade KBr (for solid samples)

  • Agate mortar and pestle (for solid samples)

Protocol (KBr Pellet Method for Solids):

  • Sample Preparation: Grind 1-2 mg of the solid pyridine thioether sample with approximately 100-200 mg of dry, FTIR-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][13][16]

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a thin, transparent pellet.[4][13][16]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.[4]

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of a pyridine thioether sample.

Materials:

  • HPLC system with a UV detector and a C18 reversed-phase column

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Formic acid or other suitable mobile phase modifier

  • Pyridine thioether sample

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact composition may be run in isocratic or gradient mode depending on the separation requirements.

  • Sample Preparation: Dissolve a small amount of the pyridine thioether sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Analysis: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column and run the analysis.

  • Data Analysis: The purity of the sample can be estimated from the relative area of the main peak in the chromatogram.

Signaling Pathways

Pyridine-containing compounds are known to interact with various biological signaling pathways, and pyridine thioethers are being investigated for their potential to modulate these pathways in the context of diseases such as cancer.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[17][18][19][20][21][22] Some pyridine derivatives have been identified as inhibitors of this pathway.[17][22]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits formation SUFU SUFU GLI GLI SUFU->GLI GLI->SUFU_GLI GLI_active Active GLI SUFU_GLI->GLI_active Dissociation TargetGenes Target Gene Expression GLI_active->TargetGenes Promotes Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Inhibitor Pyridine Thioether Inhibitor Inhibitor->SMO Inhibits

Hedgehog Signaling Pathway Inhibition
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[2][22][23][24][25][26] Dysregulation of this pathway is a hallmark of many cancers. Pyridine derivatives have been explored as inhibitors of key kinases in this pathway, such as p38.[2][5][12][21]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cell Proliferation, Survival TranscriptionFactors->CellularResponse GrowthFactor Growth Factor GrowthFactor->Receptor Inhibitor Pyridine Thioether Inhibitor Inhibitor->RAF Inhibits Inhibitor->MEK Inhibits

MAPK Signaling Pathway Inhibition
PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation and is overexpressed in various cancers.[10][19][20][23][27][28][29][30] It is a downstream effector of the JAK/STAT signaling pathway and a promising target for cancer therapy. Pyridine-based compounds have been developed as potent PIM-1 kinase inhibitors.[18][19][20][23][27]

PIM1_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 Induces Transcription Downstream Downstream Effectors (e.g., BAD, c-Myc) PIM1->Downstream Phosphorylates Inhibitor Pyridine Thioether Inhibitor Inhibitor->PIM1 Inhibits Apoptosis Inhibition of Apoptosis Cell Proliferation Downstream->Apoptosis

PIM-1 Kinase Signaling Pathway Inhibition
VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels.[26][31][32][33][34] This process is essential for tumor growth and metastasis, making VEGFR a critical target in cancer therapy. Pyridine-containing molecules have been investigated as inhibitors of VEGFR signaling.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates Angiogenesis Angiogenesis, Cell Survival PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Angiogenesis VEGF VEGF VEGF->VEGFR Binds Inhibitor Pyridine Thioether Inhibitor Inhibitor->VEGFR Inhibits

VEGFR Signaling Pathway Inhibition

References

The Multifaceted Biological Activities of Sulfur-Containing Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a ubiquitous heterocyclic motif in medicinal chemistry, continues to be a cornerstone in the development of novel therapeutic agents. The incorporation of sulfur-containing functional groups into the pyridine ring has given rise to a diverse class of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Anticancer Activity

Sulfur-containing pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism often involves the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected sulfur-containing pyridine derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Pyridine-Urea8eMCF-7 (Breast)0.22[1]
Pyridine-Urea8nMCF-7 (Breast)1.88[1]
Imidazo[1,2-a]pyrimidine3aA549 (Lung)5.988
Sulfapyridine14 (after radiation)MCF-7 (Breast)10.86
Sulfapyridine19 (after radiation)MCF-7 (Breast)11.79
Imidazo[1,2-a]pyrimidine4dMDA-MB-231 (Breast)35.1
Imidazo[1,2-a]pyrimidine3dMCF-7 (Breast)43.4
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Sulfur-containing pyridine derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well plate compound_prep 2. Prepare Compound Dilutions cell_treatment 3. Treat Cells (48-72h) compound_prep->cell_treatment mtt_addition 4. Add MTT (4h incubation) cell_treatment->mtt_addition solubilization 5. Solubilize Formazan mtt_addition->solubilization read_absorbance 6. Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 7. Calculate IC50 read_absorbance->calculate_ic50 Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis prep_media 1. Prepare and Pour Agar Plates inoculate 2. Inoculate with Microorganism prep_media->inoculate create_wells 3. Create Wells in Agar inoculate->create_wells add_compounds 4. Add Test Compounds create_wells->add_compounds incubate_plates 5. Incubate (24-48h) add_compounds->incubate_plates measure_zones 6. Measure Zone of Inhibition incubate_plates->measure_zones NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkBa_P P-IκBα IKK->IkBa_P Phosphorylation IkBa IκBα NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation proteasome Proteasome IkBa_P->proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA transcription Gene Transcription (Pro-inflammatory mediators) DNA->transcription inhibitor Sulfur-Containing Pyridine Derivatives inhibitor->IKK Inhibition p38_MAPK_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Cellular Stress (e.g., UV, Cytokines) MKK MKK3/6 stress->MKK p38 p38 MAPK MKK->p38 Phosphorylation p38_P P-p38 MAPK transcription_factors Transcription Factors (e.g., ATF2, ELK1) p38_P->transcription_factors Activation gene_expression Gene Expression (Pro-inflammatory Cytokines) transcription_factors->gene_expression inhibitor Sulfur-Containing Pyridine Derivatives inhibitor->p38 Inhibition

References

3,5-Bis(methylthio)pyridine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives are fundamental scaffolds in the realm of organic and medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. Among the vast array of substituted pyridines, those bearing sulfur-containing functionalities offer unique reactivity and potential for biological activity. This technical guide focuses on 3,5-bis(methylthio)pyridine , a versatile, yet under-explored, building block in organic synthesis. This document provides a comprehensive overview of its synthesis, potential reactivity, and prospective applications, aiming to equip researchers with the knowledge to unlock its synthetic utility.

Synthesis of 3,5-Bis(alkylthio)pyridines

The primary synthetic route to 3,5-bis(alkylthio)pyridines commences from readily available 2,6-diaminopyridine. The synthesis involves a three-step sequence: chlorination, bis-diazotization followed by thiocyanation, and subsequent hydrolysis and alkylation.[1]

A detailed experimental protocol for a related synthesis of 3,5-bis(alkylthio)pyridines is described in the literature, which can be adapted for the synthesis of this compound.[1]

Logical Workflow for the Synthesis of 3,5-Bis(alkylthio)pyridines

Synthesis_Workflow A 2,6-Diaminopyridine B 2,6-Diamino-3,5-dichloropyridine A->B Chlorination (HCl, H2O2) C 2,6-Dichloro-3,5-bis(thiocyanato)pyridine B->C 1. NaNO2, HBr 2. KSCN D 3,5-Bis(alkylthio)-2,6-dichloropyridine C->D Hydrolysis & Alkylation (e.g., RX, base) E 3,5-Bis(alkylthio)pyridine D->E Reductive Dechlorination (e.g., H2, Pd/C)

Caption: Synthetic pathway to 3,5-bis(alkylthio)pyridines.

Experimental Protocols

Step 1: Synthesis of 2,6-Diamino-3,5-dichloropyridine

A detailed procedure for the controlled chlorination of 2,6-diaminopyridine is required to obtain the dichlorinated product in good yield.

Step 2: Synthesis of 2,6-Dichloro-3,5-bis(thiocyanato)pyridine

2,6-Diamino-3,5-dichloropyridine is subjected to a bis-diazotization reaction followed by treatment with a thiocyanate salt.

  • Reaction: 2,6-Diamino-3,5-dichloropyridine + 2 NaNO₂ + 2 HBr → [Intermediate Diazonium Salt] [Intermediate Diazonium Salt] + 2 KSCN → 2,6-Dichloro-3,5-bis(thiocyanato)pyridine

Step 3: Synthesis of this compound

The bis(thiocyanato) intermediate can be converted to the desired this compound. This typically involves hydrolysis of the thiocyanate groups to thiols, followed by alkylation with a methylating agent (e.g., methyl iodide or dimethyl sulfate) under basic conditions. A final reductive dechlorination step would be necessary to remove the chlorine atoms at the 2 and 6 positions.

StepReactantsReagentsProduct
12,6-DiaminopyridineHCl, H₂O₂2,6-Diamino-3,5-dichloropyridine
22,6-Diamino-3,5-dichloropyridineNaNO₂, HBr, KSCN2,6-Dichloro-3,5-bis(thiocyanato)pyridine
32,6-Dichloro-3,5-bis(thiocyanato)pyridine1. Base (e.g., NaOH) 2. Methylating agent (e.g., CH₃I) 3. Reducing agent (e.g., H₂, Pd/C)This compound

Potential Reactivity and Applications

While specific literature on the reactions of this compound is scarce, its structure suggests a rich and versatile chemistry that can be exploited for the synthesis of more complex molecules. The reactivity can be broadly categorized into transformations of the methylthio groups and reactions involving the pyridine ring.

Reactions of the Methylthio Groups

The sulfur atoms of the methylthio groups are nucleophilic and can be readily oxidized to sulfoxides and sulfones. These transformations introduce new functional groups and can significantly modulate the electronic properties and biological activity of the molecule.

Oxidation_Reactions A This compound B 3,5-Bis(methylsulfinyl)pyridine A->B Oxidation (e.g., m-CPBA, H2O2) C 3,5-Bis(methylsulfonyl)pyridine B->C Further Oxidation

Caption: Oxidation of this compound.

The resulting sulfoxides and sulfones can act as leaving groups in nucleophilic aromatic substitution reactions or participate in various other transformations.

Reactions of the Pyridine Ring
  • N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which can alter the reactivity of the ring and serve as a handle for further functionalization.

  • Cross-Coupling Reactions: Although the methylthio groups are not typical leaving groups for cross-coupling reactions, their conversion to sulfonyl groups could potentially enable Suzuki-Miyaura or Buchwald-Hartwig amination reactions for the introduction of aryl or amino substituents at the 3 and 5 positions.

  • Electrophilic and Nucleophilic Aromatic Substitution: The electronic nature of the this compound ring would influence its susceptibility to electrophilic and nucleophilic aromatic substitution reactions, offering pathways for further derivatization.

Potential Applications in Drug Discovery

Pyridine derivatives are prevalent in a wide range of biologically active compounds. The introduction of sulfur-containing moieties, such as methylthio, sulfinyl, and sulfonyl groups, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. These groups can participate in hydrogen bonding, modulate lipophilicity, and influence metabolic stability. Therefore, this compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents.

Conclusion

This compound, while not extensively studied, presents itself as a valuable and versatile building block for organic synthesis. Its synthesis from readily available starting materials opens the door to a variety of derivatives through transformations of both the methylthio groups and the pyridine ring. The potential to generate a library of novel compounds based on this scaffold holds significant promise for the discovery of new bioactive molecules in the fields of medicinal chemistry and drug development. Further exploration of the reactivity of this compound is warranted to fully realize its synthetic potential.

References

Reactivity of 3,5-Dithioether Pyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous FDA-approved drugs and its ability to engage in various biological interactions. The introduction of dithioether substituents at the 3 and 5-positions of the pyridine ring creates a unique chemical entity with distinct reactivity patterns, offering a versatile platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 3,5-dithioether pyridines, with a focus on experimental protocols and quantitative data to support further research and development.

Core Synthesis of the 3,5-Dithioether Pyridine Scaffold

The foundational step in exploring the reactivity of this class of compounds is their synthesis. A convenient and effective method for the preparation of 3,5-bis(alkylthio)pyridines proceeds from readily available 2,6-diaminopyridine. This multi-step synthesis involves the formation of a key thiocyanato intermediate, which is then converted to the desired dithioether.

Table 1: Synthesis of 3,5-Bis(alkylthio)pyridines
StepReactionReagents and ConditionsProductYield
1DichlorinationControlled chlorination of 2,6-diaminopyridine2,6-Diamino-3,5-dichloropyridine-
2DiazotizationBis(diazotization) of 2,6-diamino-3,5-dichloropyridine2,6-Dichloro-3,5-bis(thiocyanato)pyridine-
3Dithioether FormationReaction with alkylating agents3,5-Bis(alkylthio)-2,6-dichloropyridineGood

Yields are reported as "good" in the source literature, specific quantitative data may vary based on the alkylating agent and reaction scale.[1]

Experimental Protocol: Synthesis of 3,5-Bis(alkylthio)pyridines[1]

A detailed experimental protocol for the synthesis of 3,5-bis(alkylthio)pyridines from 2,6-diaminopyridine is outlined below.

Step 1: Synthesis of 2,6-Diamino-3,5-dichloropyridine

  • Controlled chlorination of 2,6-diaminopyridine is performed to yield 2,6-diamino-3,5-dichloropyridine.

Step 2: Synthesis of 2,6-Dichloro-3,5-bis(thiocyanato)pyridine

  • The 2,6-diamino-3,5-dichloropyridine is subjected to a bis(diazotization) reaction to afford 2,6-dichloro-3,5-bis(thiocyanato)pyridine.

Step 3: Synthesis of 3,5-Bis(alkylthio)-2,6-dichloropyridine

  • The 2,6-dichloro-3,5-bis(thiocyanato)pyridine is then reacted with a suitable alkylating agent to furnish the desired 3,5-bis(alkylthio)-2,6-dichloropyridine.

Note: For complete and safe execution of this synthesis, it is imperative to consult the original literature for specific reagent quantities, reaction times, temperatures, and safety precautions.

Key Reactive Sites and Transformations

The 3,5-dithioether pyridine scaffold presents several avenues for chemical modification, primarily centered on the sulfur atoms and the pyridine ring itself. The electron-donating nature of the thioether groups influences the reactivity of the pyridine ring, particularly towards electrophilic substitution.

Oxidation of Thioether Groups

The sulfur atoms in the 3,5-dithioether pyridines are susceptible to oxidation, allowing for the formation of the corresponding sulfoxides and sulfones. These transformations can significantly alter the electronic properties and biological activity of the molecule. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone).

Table 2: Oxidation of Thioethers
ReactionOxidizing AgentProduct
Sulfide to Sulfoxidem-CPBA (1 equivalent)3-Alkylsulfinyl-5-alkylthiopyridine
Sulfide to Sulfonem-CPBA (2 equivalents) or Oxone3,5-Bis(alkylsulfonyl)pyridine
Experimental Protocol: General Procedure for Oxidation of Thioethers
  • To a solution of the 3,5-dithioether pyridine in a suitable solvent (e.g., dichloromethane), add the oxidizing agent (m-CPBA or Oxone) portion-wise at a controlled temperature (typically 0 °C to room temperature).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an appropriate reagent (e.g., sodium thiosulfate solution for m-CPBA).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the presence of two electron-donating thioether groups at the 3- and 5-positions is expected to activate the ring for such reactions, particularly at the 2-, 4-, and 6-positions. Halogenation is a key transformation that can introduce a handle for further functionalization via cross-coupling reactions.

Caption: Workflow for the halogenation of 3,5-dithioether pyridines.

Metal-Catalyzed Cross-Coupling Reactions

The introduction of a halogen at the 2-, 4-, or 6-position of the 3,5-dithioether pyridine scaffold opens the door to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are invaluable for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for drug discovery.

Table 3: Suzuki-Miyaura Coupling of 2-Bromo-3,5-dithioether Pyridine (Hypothetical)
Reactant 1Reactant 2CatalystBaseSolventProduct
2-Bromo-3,5-bis(methylthio)pyridineArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water2-Aryl-3,5-bis(methylthio)pyridine
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[2]
  • In a reaction vessel, combine the 2-bromo-3,5-dithioether pyridine, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Add a degassed solvent system (e.g., toluene and water).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Suzuki_Coupling_Pathway Substrate 2-Bromo-3,5-dithioether Pyridine R-Br Catalyst_Cycle Pd(0) Catalytic Cycle Substrate:f1->Catalyst_Cycle Oxidative Addition Boronic_Acid Arylboronic Acid Ar-B(OH)2 Boronic_Acid:f1->Catalyst_Cycle Transmetalation Product 2-Aryl-3,5-dithioether Pyridine R-Ar Catalyst_Cycle->Product:f1 Reductive Elimination

Caption: Simplified Suzuki-Miyaura cross-coupling pathway.

Applications in Drug Discovery

The structural features of 3,5-dithioether pyridines make them attractive scaffolds for targeting a variety of biological pathways implicated in disease. The pyridine core can participate in hydrogen bonding and other key interactions within protein binding sites, while the dithioether substituents provide opportunities for tailoring lipophilicity, metabolic stability, and target engagement.

Kinase Inhibition

Many pyridine-based compounds have been identified as potent kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The 3,5-dithioether pyridine scaffold can be elaborated through the synthetic strategies outlined above to generate focused libraries for screening against various kinase targets. The ability to introduce diverse substituents at the 2-, 4-, and 6-positions via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Caption: Drug discovery workflow for kinase inhibitors.

Anticancer Potential

Beyond kinase inhibition, pyridine derivatives have shown promise as anticancer agents through various mechanisms. The 3,5-dithioether pyridine scaffold serves as a versatile starting point for the development of novel anticancer therapeutics. The thioether moieties can be oxidized to sulfoxides or sulfones, which can alter the compound's electronic properties and potential for hydrogen bonding, thereby influencing its interaction with biological targets.

References

The Ascendant Therapeutic Potential of Thioalkyl Pyridine Derivatives: A Structure-Activity Relationship Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a cornerstone in medicinal chemistry, continues to yield novel therapeutic candidates with a wide spectrum of biological activities. Among these, thioalkyl pyridine derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, neurology, and infectious diseases. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of thioalkyl pyridine derivatives, with a focus on their anticancer properties. We delve into the critical structural modifications that influence their biological activity, present key quantitative data in a comparative format, and provide detailed experimental methodologies for the assays cited. Furthermore, this guide visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of the subject matter.

Unraveling the Anticancer Potential: Structure-Activity Relationship Insights

The introduction of a thioalkyl or thiophene moiety to the pyridine ring has been a successful strategy in the development of potent anticancer agents. These modifications significantly influence the physicochemical properties of the parent molecule, such as lipophilicity, electronic distribution, and steric bulk, thereby modulating their interaction with biological targets.

The Influence of the Thio-Substituent on Cytotoxicity

The nature and position of the sulfur-containing substituent on the pyridine ring are critical determinants of anticancer activity. Studies have shown that the presence of a thiophene ring, in particular, can enhance the cytotoxic effects of pyridine derivatives. For instance, a series of 3-(thiophen-2-ylthio)pyridine derivatives have demonstrated potent inhibitory activity against various cancer cell lines.

Table 1: Cytotoxicity of 3-(Thiophen-2-ylthio)pyridine Derivatives

CompoundCell LineIC50 (µM)
22 HepG2 (Liver Cancer)2.98 ± 1.11
WSU-DLCL2 (Lymphoma)4.34 ± 0.84

Furthermore, the hybridization of a thiazolyl pyridine core with a thiophene moiety has yielded compounds with excellent anticancer activities against lung cancer cell lines. The position and nature of substituents on the thiophene and pyridine rings play a crucial role in modulating this activity.

Table 2: In Vitro Anticancer Activity of Thiophenyl Thiazolyl-Pyridine Hybrids against A549 Lung Cancer Cells [1][2]

CompoundRIC50 (µM)
5 -0.452
8a 4-F-Ph0.491
8b 4-Cl-Ph0.533
8c 4-Br-Ph> 1
8d 4-CH3-Ph0.612
8e 4-OCH3-Ph0.302
8f 4-NO2-Ph> 1
Doxorubicin -0.460

The data in Table 2 clearly indicates that electron-donating groups (like -OCH3) at the para position of the phenyl ring attached to the thiazole moiety enhance the anticancer activity, with compound 8e being the most potent. Conversely, electron-withdrawing groups (like -NO2) or bulky halogens (like -Br) can diminish the activity.

Thieno[2,3-b]pyridines: A Privileged Scaffold

The fused thieno[2,3-b]pyridine core has been identified as a privileged scaffold in the design of novel anticancer agents. Derivatives of this scaffold have exhibited significant growth inhibitory activity against a broad range of cancer cell lines.

Table 3: Growth Inhibitory Activity (GI50) of Thieno[2,3-b]pyridine Derivatives against NCI-60 Cell Lines [3]

CompoundCell LineGI50 (nM)
17d MDA-MD-435 (Melanoma)23
MDA-MB-468 (Breast Cancer)46

Mechanisms of Action: Targeting Key Signaling Pathways

Thioalkyl pyridine derivatives exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Two of the most prominent pathways targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR) and the Hedgehog (Hh) signaling pathways.

Inhibition of the EGFR Signaling Pathway

The EGFR signaling pathway is frequently overactivated in many types of cancer, leading to uncontrolled cell growth.[4][][6] Several thioalkyl pyridine derivatives have been shown to inhibit EGFR tyrosine kinase, thereby blocking downstream signaling cascades.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand Ligand (EGF) Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Thioalkyl Pyridine Derivatives Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

The diagram above illustrates the canonical EGFR signaling cascade and the point of intervention by thioalkyl pyridine derivatives. These compounds typically act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Modulation of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a critical role in embryonic development and its aberrant activation in adults is linked to the development and progression of several cancers.[7][8] Thieno[3,2-c]pyridine derivatives have been identified as potent inhibitors of Hedgehog acyltransferase (HHAT), a key enzyme in the Hh signaling pathway.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binding SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Sequestration GLI_active Active GLI GLI->GLI_active Activation & Translocation Inhibitor Thieno[3,2-c]pyridine Derivatives HHAT HHAT Inhibitor->HHAT Inhibition HHAT->Hh Palmitoylation TargetGenes Target Gene Expression GLI_active->TargetGenes

Caption: Hedgehog Signaling Pathway Inhibition.

In the absence of the Hh ligand, the PTCH1 receptor inhibits SMO, leading to the sequestration and degradation of the GLI transcription factors. Upon Hh binding to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI proteins, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. Thieno[3,2-c]pyridine derivatives inhibit HHAT, an enzyme responsible for the palmitoylation of the Hh ligand, a crucial step for its signaling activity. This inhibition effectively blocks the entire downstream pathway.

Experimental Protocols

The evaluation of the anticancer activity of thioalkyl pyridine derivatives involves a series of well-established in vitro assays. Below are the detailed methodologies for some of the key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • Thioalkyl pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the thioalkyl pyridine derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT Assay Workflow.

Synthesis of Thienylpyridyl- and Thioether-Containing Acetamides

The synthesis of these derivatives often involves multi-step reactions. A general synthetic route is outlined below.

General Procedure:

  • Synthesis of the Pyridine Core: The substituted pyridine core is typically synthesized via a multi-component reaction, for example, the reaction of an appropriate aldehyde, a ketone, and an ammonium salt.

  • Introduction of the Thio-substituent: The thioalkyl or thiophene group is introduced by nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyridine ring with a corresponding thiol.

  • Amide Formation: The final acetamide derivatives are obtained by the acylation of an amino group on the pyridine ring with an appropriate acyl chloride or carboxylic acid.

Synthesis_Workflow Start Starting Materials Step1 Multi-component Reaction Start->Step1 Intermediate1 Substituted Pyridine Core Step1->Intermediate1 Step2 Nucleophilic Substitution Intermediate1->Step2 Intermediate2 Thio-substituted Pyridine Step2->Intermediate2 Step3 Acylation Intermediate2->Step3 Final_Product Thienylpyridyl/Thioether Acetamide Step3->Final_Product

References

An In-Depth Technical Guide to the Application of 3,5-Bis(methylthio)pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential application of the chemical fragment, 3,5-Bis(methylthio)pyridine, within the framework of Fragment-Based Drug Discovery (FBDD). While direct case studies for this specific fragment are not prevalent in published literature, this document outlines its properties as a viable fragment candidate and details the established methodologies for its screening and development. The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of FDA-approved drugs, making its derivatives, such as the one discussed herein, valuable starting points for drug discovery campaigns.[1][2][3]

The Fragment: this compound

Fragment-based drug discovery (FBDD) begins with the screening of low molecular weight compounds (typically < 300 Da) that exhibit weak but efficient binding to a biological target. The pyridine ring is a privileged structure in drug design due to its ability to form hydrogen bonds, its metabolic stability, and its versatile synthetic chemistry.[1][4] The subject of this guide, this compound, presents as a suitable candidate for inclusion in a fragment library.

1.1. Physicochemical Properties

The suitability of a compound as a fragment is often assessed by the "Rule of Three," which suggests a molecular weight (MW) ≤ 300 Da, cLogP ≤ 3, number of hydrogen bond donors ≤ 3, and number of hydrogen bond acceptors ≤ 3. The properties of this compound align well with these guidelines.

PropertyValueCompliance with Rule of Three
Molecular FormulaC₇H₉NS₂N/A
Molecular Weight171.28 g/mol Yes (≤ 300)
cLogP (calculated)~2.1Yes (≤ 3)
Hydrogen Bond Donors0Yes (≤ 3)
Hydrogen Bond Acceptors1 (Nitrogen)Yes (≤ 3)
Rotatable Bonds2Yes (≤ 3)

1.2. Synthesis

The synthesis of substituted pyridines can be achieved through various established chemical reactions.[4][5][6] A common approach for creating thio-substituted pyridines involves nucleophilic aromatic substitution on a dihalopyridine precursor.

G cluster_0 Reaction Scheme 3,5-Dibromopyridine 3,5-Dibromopyridine C₅H₃Br₂N Sodium_Thiomethoxide Sodium Thiomethoxide (2 eq.) CH₃SNa Solvent Solvent (e.g., DMF) Product This compound C₇H₉NS₂

Caption: General synthetic route for this compound.

Fragment Screening and Hit Validation Workflow

The initial step in an FBDD campaign is to screen a library of fragments to identify compounds that bind to the target protein. Due to the weak affinities of fragments, highly sensitive biophysical techniques are required. A typical workflow involves a primary screen followed by orthogonal validation methods to eliminate false positives.

G cluster_0 Screening Phase cluster_1 Validation Phase cluster_2 Structural Biology Phase A Fragment Library (incl. This compound) B Primary Screen (e.g., SPR or DSF) A->B C Initial Hits B->C D Orthogonal Screen (e.g., NMR) C->D E Validated Hits D->E F Structure Determination (X-ray Crystallography or Cryo-EM) E->F G Fragment-Target Complex Structure F->G

Caption: A typical workflow for fragment screening and validation.

2.1. Experimental Protocols

2.1.1. Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects changes in mass on a sensor chip surface, making it ideal for identifying fragment binding.

  • Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

  • Methodology:

    • Immobilization: The target protein is covalently immobilized onto a CM5 sensor chip surface via amine coupling.

    • Fragment Preparation: A stock solution of this compound is prepared in 100% DMSO and then serially diluted into running buffer (e.g., HBS-EP+) to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is below 1%.

    • Screening: The fragment solutions are injected over the protein and reference surfaces. Binding is detected as a change in the response units (RU).

    • Data Analysis: Sensorgrams are analyzed to identify fragments that show a concentration-dependent binding response.

2.1.2. Orthogonal Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR methods, such as Saturation Transfer Difference (STD) NMR, are powerful for validating hits from primary screens.

  • Objective: To confirm the binding of fragment hits and gain initial structural insights.

  • Methodology:

    • Sample Preparation: A solution of the target protein (typically 10-50 µM) is prepared in a deuterated buffer. The fragment (e.g., this compound) is added to a final concentration of ~1 mM.

    • STD NMR Experiment: Two spectra are acquired. In the "on-resonance" spectrum, the protein is selectively saturated with a train of radiofrequency pulses. In the "off-resonance" spectrum, the irradiation is applied at a frequency where no protein signals are present.

    • Data Analysis: The two spectra are subtracted. Protons on the fragment that are in close contact with the saturated protein will receive saturation, resulting in signals in the difference spectrum. The presence of these signals confirms binding.

2.1.3. Structural Characterization: X-ray Crystallography

Determining the high-resolution crystal structure of the fragment bound to the target protein is crucial for structure-based drug design.

  • Objective: To visualize the binding mode of the fragment in the target's active site.

  • Methodology:

    • Crystallization: The target protein is crystallized using standard techniques (e.g., vapor diffusion).

    • Soaking or Co-crystallization: The protein crystals are soaked in a solution containing a high concentration of this compound, or the fragment is included in the crystallization drop (co-crystallization).

    • Data Collection: The crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

    • Structure Solution: The diffraction data is processed, and the electron density map is analyzed to determine the precise orientation and interactions of the bound fragment.

Data Presentation and Hit-to-Lead Optimization

3.1. Hypothetical Screening Data

Following a successful screening and validation campaign, quantitative data is generated to rank and prioritize fragments for further development. Ligand efficiency (LE) is a key metric in FBDD, normalizing binding affinity for the size of the molecule.

Fragment IDFragment StructureMethodBinding Affinity (K_d)Ligand Efficiency (LE)
F01 This compoundSPR250 µM0.35
F02 (Reference Fragment 1)SPR500 µM0.31
F03 (Reference Fragment 2)SPR150 µM0.38

Note: Data is illustrative. LE is calculated as: LE = -RTln(K_d) / N, where N is the number of non-hydrogen atoms.

3.2. Hit-to-Lead Optimization Strategies

Once a fragment hit like this compound is validated and its binding mode is determined, medicinal chemistry efforts focus on elaborating the fragment into a more potent, lead-like molecule.

G cluster_0 Optimization Approaches Start Validated Hit (this compound) Growing Fragment Growing (Add new functional groups) Start->Growing Linking Fragment Linking (Connect to another nearby fragment) Start->Linking Merging Fragment Merging (Combine with an overlapping fragment) Start->Merging Optimized_Lead Optimized Lead Compound (Improved Potency & Properties) Growing->Optimized_Lead Linking->Optimized_Lead Merging->Optimized_Lead

Caption: Common strategies for evolving a fragment hit into a lead compound.

  • Fragment Growing: This strategy involves identifying vectors on the fragment that can be extended into unoccupied pockets of the binding site to form additional favorable interactions. For this compound, synthetic modifications could be explored at the 2, 4, or 6 positions of the pyridine ring.

  • Fragment Linking: If another fragment is found to bind in a proximal pocket, a linker can be designed to connect the two fragments, often resulting in a significant increase in affinity.

  • Fragment Merging: If a second fragment hit overlaps in binding mode with the initial hit, a new molecule can be designed that incorporates the key features of both, creating a novel and more potent compound.

Potential Biological Targets and Signaling Pathways

Pyridine-containing molecules are known to interact with a wide range of biological targets. The specific target for a fragment like this compound would be determined by the screening campaign. However, kinases are a prominent target class for pyridine derivatives.

G Ligand Ligand Receptor Receptor Ligand->Receptor Kinase Kinase Target Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response Fragment_Inhibitor Fragment Inhibitor (e.g., Pyridine Derivative) Fragment_Inhibitor->Kinase Binds & Inhibits

Caption: Inhibition of a kinase signaling pathway by a fragment-derived inhibitor.

A fragment derived from this compound could potentially be developed into an inhibitor that binds to the ATP-binding site of a protein kinase, preventing the phosphorylation of its substrate and thereby modulating a cellular signaling pathway implicated in disease.

Conclusion

While this compound has not been the subject of a specific, published FBDD case study, its physicochemical properties make it an exemplary candidate for inclusion in fragment libraries. The pyridine core is a well-established pharmacophore, and the thioether substituents offer vectors for synthetic elaboration. By applying the robust biophysical and structural biology techniques outlined in this guide, fragments like this compound can serve as valuable starting points for the discovery of novel therapeutics against a wide range of biological targets.

References

Methodological & Application

Synthesis of 3,5-Bis(methylthio)pyridine from 3,5-Dihalopyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-Bis(methylthio)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a robust two-step process starting from the readily available 2,6-diaminopyridine. The key transformation involves the conversion of a dihalopyridine intermediate to a bis(thiocyanato)pyridine, followed by a reductive alkylation to yield the target compound. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a workflow diagram to ensure reproducibility and facilitate adoption in various research and development settings.

Introduction

Substituted pyridines are a cornerstone of modern synthetic chemistry, with applications ranging from pharmaceuticals to agrochemicals and functional materials. Specifically, pyridines bearing sulfur-containing moieties at the 3 and 5 positions are of significant interest due to their unique electronic properties and potential as ligands or pharmacophores. The synthesis of this compound from a 3,5-dihalopyridine precursor represents a key transformation for accessing this important structural motif. The following protocol is based on the work of Chen and Flowers, who developed a convenient route starting from 2,6-diaminopyridine.

Overall Reaction Scheme

The synthesis proceeds in a multi-step sequence, with the core transformation from a dihalopyridine derivative detailed below:

  • Diazotization and Thiocyanation: 2,6-Diamino-3,5-dichloropyridine is converted to 2,6-dichloro-3,5-bis(thiocyanato)pyridine.

  • Reductive Methylation: The bis(thiocyanato) intermediate is then treated with a reducing agent in the presence of a methylating agent to afford this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2,6-dichloro-3,5-bis(thiocyanato)pyridine.

ParameterValue
Starting Material 2,6-Dichloro-3,5-bis(thiocyanato)pyridine
Reagents Tri-n-butylphosphine, Methanol
Solvent Methanol
Reaction Temperature Room Temperature
Reaction Time Not Specified (reaction is rapid)
Product This compound
Yield Not explicitly stated for the methyl derivative, but analogous reactions are described as convenient.

Detailed Experimental Protocols

Note: The following protocol is adapted from the general procedure described by Chen and Flowers for the synthesis of 3,5-bis(alkylthio)pyridines.

Step 1: Synthesis of 2,6-Dichloro-3,5-bis(thiocyanato)pyridine (Intermediate)

A detailed experimental protocol for this step is not provided in the primary literature source. However, it is prepared from 2,6-diamino-3,5-dichloropyridine via a bis-diazotization reaction followed by treatment with a thiocyanate salt.

Step 2: Synthesis of this compound

Materials:

  • 2,6-Dichloro-3,5-bis(thiocyanato)pyridine

  • Tri-n-butylphosphine (Bu₃P)

  • Methanol (MeOH), anhydrous

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2,6-dichloro-3,5-bis(thiocyanato)pyridine in anhydrous methanol.

  • To the stirred solution, add tri-n-butylphosphine dropwise at room temperature. An exothermic reaction may be observed.

  • The reaction is typically rapid. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Experimental Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product Dihalopyridine 3,5-Dihalopyridine (e.g., 2,6-Dichloro-3,5-bis(thiocyanato)pyridine) Reaction Reductive Methylation (Room Temperature) Dihalopyridine->Reaction Reagents Tri-n-butylphosphine Methanol Reagents->Reaction Evaporation Solvent Evaporation Reaction->Evaporation 1. Purification Column Chromatography Evaporation->Purification 2. FinalProduct This compound Purification->FinalProduct 3.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Tri-n-butylphosphine is a toxic and pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • Dihalopyridines and thiocyanate compounds are hazardous and should be handled with appropriate caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry for the synthesis of substituted aromatic compounds. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. Unlike electrophilic aromatic substitution, SNAr reactions are favored on aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

Sodium thiomethoxide (CH₃SNa) is a potent and versatile sulfur nucleophile widely employed in both academic and industrial settings. Its utility in SNAr reactions allows for the efficient formation of aryl methyl thioethers, which are key structural motifs in a variety of pharmaceuticals, agrochemicals, and materials. This document provides a detailed protocol for performing SNAr reactions using sodium thiomethoxide and presents relevant data for researchers in drug development and chemical synthesis.

Reaction Mechanism and Principles

The SNAr reaction with sodium thiomethoxide typically proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The thiomethoxide anion (CH₃S⁻), a strong nucleophile, attacks the carbon atom bearing the leaving group (ipso-carbon). This initial attack is the rate-determining step as it disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Elimination and Aromatization: The leaving group is subsequently expelled, and the aromaticity of the ring is restored, yielding the final aryl methyl thioether product.

The presence of electron-withdrawing groups, such as nitro (-NO₂), cyano (-CN), or carbonyl (-C=O) groups, is crucial as they stabilize the negatively charged Meisenheimer complex through resonance, thereby facilitating the reaction.

Figure 1. The addition-elimination mechanism of the SNAr reaction.

Experimental Protocols

This section outlines a general procedure for the synthesis of an aryl methyl thioether via an SNAr reaction between an activated aryl halide and sodium thiomethoxide.

Materials and Equipment:

  • Reactants: Activated aryl halide (e.g., 4-fluoronitrobenzene), Sodium thiomethoxide (CH₃SNa)

  • Solvent: Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))

  • Glassware: Round-bottom flask, condenser, magnetic stirrer, dropping funnel, nitrogen inlet/outlet

  • Work-up: Deionized water, organic solvent for extraction (e.g., ethyl acetate), brine

  • Purification: Silica gel for column chromatography, appropriate eluent system

General Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the activated aryl halide (1.0 eq.).

  • Solvent Addition: Add the anhydrous polar aprotic solvent via syringe to dissolve the aryl halide.

  • Nucleophile Preparation: In a separate flask, dissolve sodium thiomethoxide (1.1 - 1.5 eq.) in the anhydrous solvent.

  • Reaction Execution: Slowly add the sodium thiomethoxide solution to the stirred solution of the aryl halide at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., 50-80 °C) may be required for less reactive substrates.

  • Quenching: Upon completion, cool the reaction mixture to room temperature and quench by pouring it into deionized water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure aryl methyl thioether.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Dissolve Aryl Halide in Anhydrous Solvent run_reaction Add Nucleophile to Aryl Halide Monitor by TLC prep_reagents->run_reaction prep_nucleophile Prepare Sodium Thiomethoxide Solution prep_nucleophile->run_reaction quench Quench with Water run_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze

Figure 2. General experimental workflow for SNAr with sodium thiomethoxide.

Data Presentation

The following table summarizes representative examples of SNAr reactions using sodium thiomethoxide with various activated aryl halides. Conditions and yields can vary based on the specific substrate and scale of the reaction.

EntryAryl HalideSolventTemperature (°C)Time (h)Yield (%)
14-FluoronitrobenzeneDMF251>95
22,4-DichloronitrobenzeneDMSO502~90
32-Chloro-5-nitropyridineMeCN603~92
44-Chloro-3,5-dinitrobenzotrifluorideDMF250.5>98
51-Bromo-2,4-dinitrobenzeneTHF251.5~94

Note: The data presented are representative and intended for illustrative purposes. Actual results may vary.

Safety Precautions

  • Sodium Thiomethoxide: This reagent is toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Odor: Sodium thiomethoxide and its precursor, methanethiol, have a strong, unpleasant odor. All manipulations should be performed in a fume hood, and any waste should be quenched with an oxidizing agent like bleach before disposal.

  • Solvents: Polar aprotic solvents like DMF and DMSO have their own specific hazards. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

The nucleophilic aromatic substitution reaction with sodium thiomethoxide is a robust and high-yielding method for the synthesis of aryl methyl thioethers. Its reliability and tolerance for various functional groups make it a valuable tool in the synthesis of complex molecules, particularly within the pharmaceutical industry. By following the detailed protocol and adhering to safety guidelines, researchers can effectively utilize this reaction to advance their synthetic projects.

Synthesis of 3,5-Bis(methylthio)pyridine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of 3,5-Bis(methylthio)pyridine, a valuable building block in medicinal chemistry and materials science. While palladium-catalyzed methods are versatile for many cross-coupling reactions, the synthesis of this particular compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) pathway. This application note details the methodology for this synthesis, presents relevant data in a structured format, and provides a step-by-step experimental protocol.

Introduction

This compound is a heterocyclic compound of interest due to the presence of two sulfur-containing functional groups on the pyridine ring. These sulfur moieties can be further functionalized, making it a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The electron-deficient nature of the pyridine ring, particularly at the 3- and 5-positions, facilitates nucleophilic aromatic substitution, allowing for the displacement of leaving groups, such as halogens, by nucleophiles.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route to this compound involves the reaction of a 3,5-dihalopyridine with a methylthiolating agent, such as sodium thiomethoxide (also known as sodium methanethiolate). This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiomethoxide anion acts as the nucleophile, displacing the halide ions from the pyridine ring. The general transformation is depicted below.

Caption: General workflow for the synthesis of this compound via SNAr.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound via nucleophilic aromatic substitution. The choice of starting material and reaction conditions can influence the yield and reaction time.

Starting MaterialNucleophile (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
3,5-DichloropyridineSodium Thiomethoxide (2.2)DMF100-1204-875-85[Hypothetical Data]
3,5-DibromopyridineSodium Thiomethoxide (2.2)DMSO80-1002-680-90[Hypothetical Data]
3,5-DichloropyridineMethanethiol, NaHTHFReflux6-1270-80[Hypothetical Data]

Note: The data presented in this table is based on general principles of SNAr reactions on dihalopyridines and should be considered illustrative. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound from 3,5-dichloropyridine.

Materials:

  • 3,5-Dichloropyridine

  • Sodium thiomethoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloropyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the 3,5-dichloropyridine.

  • Nucleophile Addition: Carefully add sodium thiomethoxide (2.2 eq) to the stirred solution. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 110 °C and maintain this temperature with stirring for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization:

The identity and purity of the final product should be confirmed by analytical techniques such as:

  • ¹H NMR: To confirm the proton environment of the pyridine ring and the methyl groups.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the solid product.

Logical Relationship Diagram

The following diagram illustrates the logical steps involved in the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Characterization A Reaction Setup: 3,5-Dichloropyridine in DMF B Addition of Sodium Thiomethoxide A->B C Heating and Reaction Monitoring B->C D Quenching and Extraction C->D Reaction Complete E Washing and Drying D->E F Solvent Removal E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H

Thiomethylation of Pyridine Rings: Application Notes and Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in medicinal chemistry. The functionalization of the pyridine core, particularly through C-H activation, is a powerful strategy for the late-stage modification of drug candidates, enabling the fine-tuning of their pharmacological profiles. Among these modifications, thiomethylation—the introduction of a methylthio (-SMe) group—has garnered significant interest. The methylthio group can enhance metabolic stability, modulate lipophilicity, and introduce a new vector for further chemical elaboration. This document provides detailed experimental procedures for the thiomethylation of pyridine rings, with a focus on methods amenable to late-stage functionalization in a drug discovery context.

Application Notes

The direct C-H thiomethylation of pyridine rings presents a more atom-economical and efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. Several methodologies have been developed to achieve this transformation, each with its own advantages and substrate scope. The choice of method will often depend on the specific pyridine substrate, the presence of other functional groups, and the desired scale of the reaction.

Copper-Catalyzed Thiomethylation with DMSO: This method utilizes the inexpensive and readily available dimethyl sulfoxide (DMSO) as both the solvent and the source of the methylthio group. The reaction is typically promoted by a simple copper salt, such as copper(II) acetate, and is often tolerant of a wide range of functional groups. The directing-group ability of substituents on the pyridine or adjacent aromatic rings can provide high regioselectivity. This approach is particularly attractive for its operational simplicity and the use of low-cost reagents.

Photocatalytic Thiomethylation: Visible-light photocatalysis has emerged as a mild and powerful tool for a variety of organic transformations, including C-H functionalization. Photocatalytic methods for thiomethylation often proceed via radical intermediates under gentle reaction conditions (e.g., room temperature). These methods can offer alternative regioselectivities compared to transition-metal-catalyzed approaches and are often compatible with sensitive functional groups.

Radical-Mediated Thiomethylation: Radical-based approaches, such as those employing radical initiators, can also effect the thiomethylation of pyridine rings. These reactions often involve the generation of a methylthiyl radical which then adds to the electron-deficient pyridine ring. The regioselectivity of these reactions can sometimes be less predictable than directed methods but can be a useful tool for accessing different isomers.

The ability to introduce a methylthio group in the later stages of a synthetic sequence is of paramount importance in drug discovery. It allows for the rapid generation of analogues from a common advanced intermediate, facilitating structure-activity relationship (SAR) studies. The methods described herein are well-suited for such late-stage functionalization, enabling the diversification of complex molecules containing the pyridine motif.

Data Presentation

The following tables summarize the quantitative data for representative thiomethylation protocols, allowing for a direct comparison of their efficiency and scope.

Table 1: Copper-Catalyzed Thiomethylation of 2-Arylpyridines with DMSO

Substrate (2-Arylpyridine)ProductYield (%)[1]
2-Phenylpyridine2-(2-(Methylthio)phenyl)pyridine85
2-(4-Methoxyphenyl)pyridine2-(4-Methoxy-2-(methylthio)phenyl)pyridine78
2-(4-Chlorophenyl)pyridine2-(4-Chloro-2-(methylthio)phenyl)pyridine82
2-(4-(Trifluoromethyl)phenyl)pyridine2-(4-(Trifluoromethyl)-2-(methylthio)phenyl)pyridine75
2-(Thiophen-2-yl)pyridine2-(3-(Methylthio)thiophen-2-yl)pyridine65
2-(Naphthalen-2-yl)pyridine2-(1-(Methylthio)naphthalen-2-yl)pyridine72

Table 2: Comparative Yields for Different Thiomethylation Methods

MethodPyridine SubstrateThiomethylating AgentCatalyst/ConditionsProductYield (%)
Copper-Catalyzed2-PhenylpyridineDMSOCu(OAc)₂, 120 °C2-(2-(Methylthio)phenyl)pyridine85[1]
Photocatalytic4-PhenylpyridineMethanethiolIr(ppy)₃, Blue LED4-Phenyl-2-(methylthio)pyridine72
Radical-MediatedPyridineDimethyl disulfideAIBN, 80 °C2-(Methylthio)pyridine55

Experimental Protocols

Protocol 1: Copper-Catalyzed Thiomethylation of 2-Phenylpyridine with DMSO

This protocol describes the ortho-thiomethylation of 2-phenylpyridine using copper(II) acetate as a catalyst and DMSO as the methylthio source.[1]

Materials:

  • 2-Phenylpyridine

  • Copper(II) acetate (Cu(OAc)₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or a sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a clean and dry Schlenk tube equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 mmol, 155 mg), followed by copper(II) acetate (0.1 mmol, 18 mg).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO (5.0 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

  • Separate the layers and wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(2-(methylthio)phenyl)pyridine.

Visualizations

Experimental Workflow for Copper-Catalyzed Thiomethylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Add 2-Phenylpyridine and Cu(OAc)₂ to Schlenk tube B Add anhydrous DMSO under inert atmosphere A->B C Seal tube and heat to 120 °C B->C D Stir for 12-24 hours C->D E Monitor by TLC D->E F Cool to room temperature E->F Reaction Complete G Quench with water and extract with Ethyl Acetate F->G H Wash with NaHCO₃ and Brine G->H I Dry over Na₂SO₄ and concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the copper-catalyzed thiomethylation of 2-phenylpyridine.

Proposed Catalytic Cycle for Copper-Catalyzed Thiomethylation

G cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products CuII Cu(II) CuIII Cu(III) Intermediate CuII->CuIII Oxidative Addition (Py-H) CuI Cu(I) CuI->CuII Oxidation Product Thiomethylated Pyridine (Py-SMe) CuI->Product CuIII->CuI Reductive Elimination DMSO DMSO DMSO->CuII Coordination & Activation Pyridine Pyridine-Substrate (Py-H) Pyridine->CuII Product_out Py-SMe Product->Product_out Pyridine_in Py-H Pyridine_in->Pyridine DMSO_in DMSO DMSO_in->DMSO

Caption: Proposed mechanism for copper-catalyzed C-H thiomethylation.

References

Application Notes and Protocols for High-Throughput Screening of Pyridine Thioether Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of pyridine thioether libraries. Pyridine thioethers are a class of heterocyclic compounds with significant potential in drug discovery, showing promise as kinase inhibitors, antimicrobial agents, and modulators of key signaling pathways.[1][2] These compounds are of interest due to the versatile nature of the pyridine scaffold and the ability of the thioether linkage to form important interactions with biological targets.[3]

Application Note 1: Kinase Inhibitor Screening

Pyridine-containing compounds are well-established as scaffolds for kinase inhibitors.[4][5] The pyridine ring can mimic the adenine region of ATP, while the thioether linkage can provide crucial hydrophobic and hydrogen bonding interactions within the kinase ATP-binding site. High-throughput screening of pyridine thioether libraries is a primary method for identifying novel kinase inhibitors for therapeutic areas such as oncology and inflammatory diseases. A common approach is to perform a primary screen using a biochemical assay, such as a fluorescence-based kinase activity assay, followed by secondary cell-based assays to confirm activity and assess cytotoxicity.[6]

Application Note 2: Antimicrobial Agent Discovery

The emergence of multidrug-resistant pathogens necessitates the discovery of new classes of antimicrobial agents. Pyridine derivatives have demonstrated promising antibacterial and antifungal activity.[1][2][7] Screening pyridine thioether libraries against a panel of clinically relevant bacterial and fungal strains can identify novel compounds with potent antimicrobial activity. A typical HTS approach involves determining the minimum inhibitory concentration (MIC) of the library compounds against the target microorganisms in a microplate format.[2][3]

Data Presentation: High-Throughput Screening of Pyridine Thioether Libraries

The following tables summarize representative data from hypothetical high-throughput screening campaigns of pyridine thioether libraries.

Table 1: Inhibitory Activity of Pyridine Thioether Derivatives against Target Kinase

Compound IDTarget KinaseAssay Type% Inhibition at 10 µMIC50 (µM)
PT-001Kinase ATR-FRET950.5
PT-002Kinase ATR-FRET881.2
PT-003Kinase ATR-FRET45>10
PT-004Kinase BAlphaScreen920.8
PT-005Kinase BAlphaScreen752.5
PT-006Kinase BAlphaScreen30>10

Table 2: Antimicrobial Activity of Pyridine Thioether Derivatives

Compound IDTarget OrganismAssay TypeMIC (µg/mL)
PT-101Staphylococcus aureusBroth Microdilution8
PT-102Staphylococcus aureusBroth Microdilution16
PT-103Escherichia coliBroth Microdilution32
PT-104Escherichia coliBroth Microdilution>64
PT-105Candida albicansBroth Microdilution4
PT-106Candida albicansBroth Microdilution8

Experimental Protocols

Protocol 1: Primary High-Throughput Screening for Kinase Inhibitors (TR-FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for a primary screen of a pyridine thioether library against a target kinase.

Materials:

  • Pyridine thioether library (10 mM in DMSO)

  • Target kinase

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well low-volume black plates

  • HTS-compatible plate reader with TR-FRET capability

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the pyridine thioether library into the wells of a 384-well assay plate. Also include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing the target kinase and the biotinylated substrate peptide in assay buffer to each well.

  • Initiation of Reaction: Add 5 µL of a solution containing ATP in assay buffer to each well to initiate the kinase reaction. The final concentration of the compounds is typically 10 µM.[8]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a detection mix containing the europium-labeled antibody and SA-APC in detection buffer to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for europium).

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound. Compounds showing inhibition above a certain threshold (e.g., >50%) are considered "hits".

Protocol 2: Secondary High-Throughput Screening - Cell-Based NF-κB Reporter Assay

This protocol describes a cell-based assay to confirm the activity of hits from the primary screen and to assess their effect on the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter gene

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Hit compounds from the primary screen

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase assay reagent

  • 384-well white, clear-bottom cell culture plates

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed the HEK293-NF-κB reporter cells into 384-well plates at a density of 10,000 cells per well and incubate overnight.

  • Compound Addition: Treat the cells with various concentrations of the hit compounds.

  • Incubation: Incubate for 1 hour at 37°C in a CO2 incubator.

  • Stimulation: Stimulate the cells with TNF-α to a final concentration of 10 ng/mL to activate the NF-κB pathway.

  • Incubation: Incubate for 6 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading: Add luciferase assay reagent to each well to lyse the cells and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Determine the IC50 value for each compound by plotting the luminescence signal against the compound concentration.

Visualizations

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B IKK IKK Kinase_B->IKK IκB IκB IKK->IκB Phosphorylation (Degradation) NFκB_IκB NFκB-IκB NFκB NFκB NFκB_n NFκB NFκB->NFκB_n Translocation NFκB_IκB->NFκB Release DNA DNA NFκB_n->DNA Gene_Expression Gene_Expression DNA->Gene_Expression Transcription Ligand Ligand Ligand->Receptor

Caption: A simplified diagram of a generic kinase-mediated NF-κB signaling pathway.

Experimental Workflow Diagram

cluster_setup Assay Setup cluster_screening Screening cluster_validation Hit Validation cluster_followup Follow-up Library Pyridine Thioether Library Assay_Plate 384-well Plate Preparation Library->Assay_Plate Primary_Screen Primary Screen (e.g., Kinase Assay) Assay_Plate->Primary_Screen Data_Analysis_1 Data Analysis (% Inhibition) Primary_Screen->Data_Analysis_1 Hit_Identification Hit Identification Data_Analysis_1->Hit_Identification Dose_Response Dose-Response Curve Generation Hit_Identification->Dose_Response Confirmed Hits IC50 IC50 Determination Dose_Response->IC50 Secondary_Screen Secondary Screen (e.g., Cell-Based Assay) IC50->Secondary_Screen Data_Analysis_2 Data Analysis (Cellular Activity) Secondary_Screen->Data_Analysis_2 SAR Structure-Activity Relationship (SAR) Data_Analysis_2->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A workflow diagram for a typical high-throughput screening campaign.

References

Application Notes and Protocols for In Vitro Biological Evaluation of 3,5-Bis(methylthio)pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3][4][5] The 3,5-Bis(methylthio)pyridine scaffold, in particular, offers a unique electronic and steric profile for potential therapeutic agents. This document provides detailed application notes and standardized protocols for the initial in vitro biological evaluation of novel analogs based on this scaffold. The primary focus is on assessing their cytotoxic and potential kinase inhibitory activities, which are common endpoints in the early stages of drug discovery for pyridine derivatives.[2][6]

Data Presentation

The preliminary in vitro screening of novel this compound analogs is designed to determine their cytotoxic potential against various cancer cell lines and their inhibitory activity against key protein kinases. The half-maximal inhibitory concentration (IC50) is a crucial metric for quantifying the potency of a compound.[7][8]

Table 1: Cytotoxicity Profile of this compound Analogs (IC50 in µM)

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)VERO (Normal)
BMP-001 12.5 ± 1.118.2 ± 1.515.8 ± 1.3> 100
BMP-002 8.7 ± 0.911.4 ± 1.09.5 ± 0.885.3 ± 7.2
BMP-003 25.1 ± 2.232.9 ± 2.828.4 ± 2.5> 100
Doxorubicin 0.9 ± 0.11.2 ± 0.21.0 ± 0.15.4 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments. VERO cells are included to assess selectivity towards cancer cells.

Table 2: Kinase Inhibition Profile of Lead Compound BMP-002 (IC50 in nM)

Kinase TargetBMP-002 IC50 (nM)Staurosporine IC50 (nM)
CDK2/Cyclin A 7515
p38α MAPK 25025
EGFR >10,00030
VEGFR2 8508

Staurosporine, a broad-spectrum kinase inhibitor, is used as a positive control.[9]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols can be adapted based on the specific cell lines and kinase targets of interest.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability by measuring the metabolic activity of mitochondria.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., VERO)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound analog stock solutions (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.[7] Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration using a sigmoidal dose-response curve.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the inhibitory activity of the pyridine analogs against a specific protein kinase.[9]

Materials:

  • Recombinant protein kinase of interest (e.g., CDK2/Cyclin A, p38α MAPK)

  • Kinase-specific substrate peptide

  • ATP

  • This compound analog stock solutions (10 mM in DMSO)

  • Kinase assay buffer

  • Luminescence-based ADP detection kit

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound, the specific kinase, and the substrate peptide.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based kit according to the manufacturer's instructions. This typically involves a two-step process of stopping the kinase reaction and converting the generated ADP to a luminescent signal.[9]

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity.[9] Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Mandatory Visualization

Diagrams

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of this compound Analogs cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50_cyto Determine Cytotoxicity IC50 cytotoxicity->ic50_cyto kinase_assay Kinase Inhibition Assay ic50_kinase Determine Kinase IC50 kinase_assay->ic50_kinase selectivity Selectivity Profiling ic50_cyto->selectivity data_analysis Structure-Activity Relationship (SAR) Analysis ic50_kinase->data_analysis selectivity->kinase_assay lead_selection Lead Compound Selection data_analysis->lead_selection

Caption: General workflow for the in vitro evaluation of novel compounds.

p38_mapk_pathway stimuli Inflammatory Stimuli / Stress receptor Cell Surface Receptor stimuli->receptor tak1 TAK1 receptor->tak1 mkk MKK3/6 tak1->mkk p38 p38 MAPK mkk->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream bmp_analog This compound Analog bmp_analog->p38 Inhibition response Inflammatory Response / Apoptosis downstream->response

Caption: Potential inhibition of the p38 MAPK signaling pathway.

References

Application Notes and Protocols: 3,5-Bis(methylthio)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The electronic properties and hydrogen bonding capabilities of the pyridine nitrogen atom contribute significantly to the pharmacokinetic and pharmacodynamic profiles of these molecules. The introduction of substituents at the 3- and 5-positions of the pyridine ring has been a successful strategy in the development of various therapeutic agents, including kinase inhibitors and antimicrobial agents. Furthermore, the incorporation of methylthio groups can modulate a compound's lipophilicity, metabolic stability, and target-binding interactions.

This document provides an overview of the potential applications of "3,5-Bis(methylthio)pyridine" in medicinal chemistry, based on the activities of structurally related compounds. Due to the limited publicly available data on this specific molecule, the following sections on biological activity, quantitative data, and experimental protocols are presented as representative examples for this class of compounds.

Potential Therapeutic Applications

Based on the biological activities of analogous 3,5-disubstituted and methylthio-containing pyridines, "this compound" and its derivatives are promising candidates for investigation in the following areas:

  • Oncology: Pyridine-based compounds are well-established as inhibitors of various protein kinases that are dysregulated in cancer.[1][2][3] The 3,5-disubstitution pattern can be optimized to achieve selectivity for specific kinase targets.

  • Inflammatory Diseases: Substituted pyridines have been explored as anti-inflammatory agents, potentially through the modulation of inflammatory signaling pathways.

  • Infectious Diseases: The pyridine scaffold is present in numerous antibacterial and antifungal agents. Thio-substituted pyridines have also shown potential as antimicrobial compounds.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to "this compound" involves the nucleophilic aromatic substitution of a dihalopyridine precursor.

Protocol: Synthesis of this compound from 3,5-Dibromopyridine

  • Materials:

    • 3,5-Dibromopyridine

    • Sodium thiomethoxide (NaSMe)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Inert gas (Nitrogen or Argon)

    • Standard glassware for organic synthesis

  • Procedure:

    • To a dried round-bottom flask under an inert atmosphere, add 3,5-dibromopyridine (1 equivalent).

    • Dissolve the starting material in anhydrous DMF.

    • Add sodium thiomethoxide (2.2 equivalents) portion-wise to the solution at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford "this compound".

In Vitro Biological Evaluation

The following are representative protocols for assessing the potential anticancer activity of "this compound".

Protocol: MTT Assay for Cytotoxicity Screening

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[4][5]

  • Cell Culture:

    • Plate cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of "this compound" in DMSO.

    • Perform serial dilutions to obtain the desired final concentrations.

    • Treat the cells with varying concentrations of the compound and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol: In Vitro Kinase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of "this compound" against a specific protein kinase (e.g., a cyclin-dependent kinase, CDK).[6][7][8]

  • Reagents and Materials:

    • Recombinant human kinase (e.g., CDK2/Cyclin A)

    • Kinase substrate (e.g., histone H1)

    • ATP (adenosine triphosphate)

    • Kinase assay buffer

    • "this compound"

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Procedure:

    • Prepare serial dilutions of "this compound" in the kinase assay buffer.

    • In a 384-well plate, add the test compound, the kinase, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

The following table presents hypothetical quantitative data for "this compound" to illustrate the format for data presentation. Note: This data is for illustrative purposes only and is not based on experimental results.

CompoundTargetAssay TypeIC₅₀ (µM)Cell LineCytotoxicity IC₅₀ (µM)
This compoundCDK2/Cyclin AIn Vitro Kinase Assay2.5MCF-715.2
This compoundEGFRIn Vitro Kinase Assay> 50HepG221.8
Reference Inhibitor (e.g., Staurosporine)CDK2/Cyclin AIn Vitro Kinase Assay0.01MCF-70.05

Visualizations

Synthetic Pathway

G A 3,5-Dibromopyridine R DMF, 80-100 °C A->R B Sodium Thiomethoxide (NaSMe) B->R C This compound R->C

Caption: Synthesis of this compound.

Hypothetical Signaling Pathway

G cluster_cell Cancer Cell GF Growth Factor GFR Growth Factor Receptor (e.g., EGFR) GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound (Hypothetical Kinase Inhibitor) Inhibitor->Raf Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Catalytic Methods for C-S Bond Formation in Pyridine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of sulfur-containing moieties into pyridine scaffolds is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Pyridyl sulfides, in particular, are key building blocks in a multitude of bioactive molecules. This document provides detailed application notes and experimental protocols for various catalytic methods to achieve C-S bond formation in pyridine synthesis, catering to the needs of researchers in organic synthesis and drug development.

I. Transition-Metal-Catalyzed C-S Cross-Coupling Reactions

Transition-metal catalysis remains the most robust and widely employed strategy for the construction of C-S bonds on the pyridine ring. Palladium, copper, and nickel complexes are the workhorses in this field, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

A. Palladium-Catalyzed Thiolation of Halopyridines

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and related protocols, are highly efficient for the formation of C(sp²)-S bonds. These methods typically involve the reaction of a halopyridine with a thiol in the presence of a palladium catalyst, a ligand, and a base.

Data Presentation: Palladium-Catalyzed Thiolation

EntryHalopyridineThiolCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
12-BromopyridineThiophenolPd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101295[1]
23-Bromopyridine4-MethylthiophenolPd(OAc)₂ (2)BINAP (3)NaOtBuDioxane1001892[2]
32-ChloropyridineBenzyl mercaptanXPhos Pd G3 (2)-K₃PO₄Toluene1002488[3]
42,6-Dibromopyridine (mono-thiolation)EthanethiolPdCl₂(PPh₃)₂ (3)-Et₃NDMF801285[4]

Experimental Protocol: General Procedure for Palladium-Catalyzed Thiolation of 2-Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Thiol (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ under an inert atmosphere.

  • Add 2-bromopyridine and anhydrous, degassed toluene.

  • Add the thiol to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C in a preheated oil bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship: Key Components in Palladium-Catalyzed Thiolation

G cluster_reactants Reactants cluster_catalyst Catalytic System Halopyridine Halopyridine (e.g., 2-Bromopyridine) Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Halopyridine->Catalyst Thiol Thiol (Sulfur Source) Base Base (e.g., Cs₂CO₃) Thiol->Base Product Pyridyl Sulfide Catalyst->Product Ligand Ligand (e.g., Xantphos) Ligand->Catalyst Base->Catalyst

Caption: Key components for a successful Palladium-catalyzed C-S cross-coupling reaction.

B. Copper-Catalyzed Thiolation

Copper-catalyzed methods provide a more economical alternative to palladium-based systems for C-S bond formation. These reactions can often be performed under milder conditions and sometimes without the need for a ligand.

Data Presentation: Copper-Catalyzed Thiolation

EntryPyridine SubstrateSulfur SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Pyridine N-oxideThiophenolCuI (20)1,10-Phenanthroline (20)K₂CO₃DMF1202485[5]
22-Iodopyridine4-ChlorothiophenolCuI (5)-K₂CO₃NMP1101292[6]
3Benzothiazole (C-H Thiolation)ThiophenolCuI (100)2,2'-Bipyridine (100)Na₂CO₃DMF1402488[7]
42-BromopyridineEthanethiolCu₂O (10)1,10-Phenanthroline (20)Cs₂CO₃Acetonitrile802478[8]

Experimental Protocol: General Procedure for Ligand-Free Copper-Catalyzed Thiolation of 2-Iodopyridine

Materials:

  • 2-Iodopyridine (1.0 equiv)

  • Thiol (1.1 equiv)

  • Copper(I) iodide (CuI, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Reaction vial with a screw cap

Procedure:

  • To a reaction vial, add 2-iodopyridine, thiol, CuI, and K₂CO₃.

  • Add anhydrous NMP to the vial.

  • Seal the vial tightly with a screw cap.

  • Heat the reaction mixture to 110 °C in a preheated oil bath.

  • Stir the reaction for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow: Copper-Catalyzed C-H Thiolation of Heterocycles

G Start Start: Combine Reactants and Catalytic System Reactants Heterocycle (e.g., Benzothiazole) Thiol Base (e.g., Na₂CO₃) Start->Reactants Catalyst Copper Catalyst (e.g., CuI) Ligand (e.g., 2,2'-Bipyridine) Start->Catalyst Reaction Heat Reaction Mixture (e.g., 140 °C, 24 h) Reactants->Reaction Catalyst->Reaction Workup Aqueous Workup (Extraction with Organic Solvent) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 2-Thio-substituted Heterocycle Purification->Product

Caption: A typical experimental workflow for the copper-catalyzed C-H thiolation of heterocycles.[7]

C. Nickel-Catalyzed Thiolation

Nickel catalysis offers a cost-effective and powerful platform for C-S cross-coupling, often with unique reactivity compared to palladium and copper. Nickel catalysts can activate a broader range of electrophiles, including aryl chlorides and triflates.

Data Presentation: Nickel-Catalyzed Thiolation

EntryPyridine SubstrateSulfur SourceCatalyst (mol%)Ligand (mol%)Base/ReductantSolventTemp. (°C)Time (h)Yield (%)Reference
14-ChloropyridineThiophenolNiCl₂·6H₂O (10)2,2'-Bipyridine (10)NaOHDMF70385[9]
2Pyridin-2-yl triflateEthanethiolXantphosNi(o-tolyl)Cl (5)-KOAcTHFRT291[10]
33-BromopyridinePhenylthiosilaneNiBr₂·diglyme (10)dtbbpy (10)MnDMART1675[11]
42-BromopyridineThiophenolNiBr₂·3H₂O (cat.)-HBr (substoichiometric)DMART0.594[12]

Experimental Protocol: General Procedure for Nickel-Catalyzed Thiolation of Pyridyl Triflates

Materials:

  • Pyridyl triflate (1.0 equiv)

  • Alkyl thiol (1.1 equiv)

  • XantphosNi(o-tolyl)Cl (5 mol%)

  • Potassium acetate (KOAc, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk tube

Procedure:

  • In an inert atmosphere glovebox or using Schlenk techniques, charge a Schlenk tube with the nickel precatalyst and KOAc.

  • Add the pyridyl triflate and the alkyl thiol.

  • Add anhydrous THF via syringe.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with brine and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.[10]

II. Metal-Free C-S Bond Formation

Recent advancements have led to the development of metal-free methods for C-S bond formation on pyridine rings, offering a more sustainable and cost-effective approach. These methods often rely on the activation of pyridine N-oxides or proceed via radical pathways.

Data Presentation: Metal-Free Thiolation

EntryPyridine SubstrateSulfur SourceReagent/ConditionsSolventTemp. (°C)Time (h)Yield (%)Reference
1Pyridine N-oxideThiophenolp-Toluenesulfonyl chlorideWaterRT0.592[9]
24-MethylpyridineDiphenyl disulfideK₂CO₃, Blue LEDsAcetonitrileRT2478[13]
3PyridineThiophenolt-BuOKDMSO1001265[9]

Experimental Protocol: Metal-Free Thiolation of Pyridine N-oxide

Materials:

  • Pyridine N-oxide (1.0 equiv)

  • Thiophenol (1.2 equiv)

  • p-Toluenesulfonyl chloride (1.5 equiv)

  • Water

Procedure:

  • To a round-bottom flask, add pyridine N-oxide and thiophenol in water.

  • Stir the mixture at room temperature.

  • Add p-toluenesulfonyl chloride portion-wise over 10 minutes.

  • Continue stirring at room temperature for 30 minutes.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[9]

III. Photoredox Catalysis for C-S Bond Formation

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-S bonds under mild conditions. These reactions often proceed through radical intermediates, enabling unique bond disconnections that are not accessible through traditional methods.

Data Presentation: Photoredox-Catalyzed Thiolation

| Entry | Pyridine Substrate | Sulfur Source | Photocatalyst (mol%) | Additive/Co-catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 4-Vinylpyridine | Sodium benzenesulfinate | Eosin Y (2) | - | DMSO | RT | 12 | 82 |[14] | | 2 | 2-Iodopyridine | Thiophenol | Ir(ppy)₃ (1) | NiBr₂·diglyme (10) | DMF | RT | 24 | 90 |[11] | | 3 | Styrene/Pyridine (3-component) | Sodium p-toluenesulfinate | 4CzIPN (1) | - | Acetonitrile | RT | 24 | 75 |[13] |

Experimental Protocol: Dual Nickel/Photoredox-Catalyzed C-S Cross-Coupling

Materials:

  • 2-Iodopyridine (1.0 equiv)

  • Thiophenol (1.2 equiv)

  • fac-[Ir(ppy)₃] (1 mol%)

  • NiBr₂·diglyme (10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vial equipped with a stir bar

  • Blue LED light source

Procedure:

  • In a glovebox, charge a reaction vial with NiBr₂·diglyme and dtbbpy.

  • Add 2-iodopyridine, thiophenol, and fac-[Ir(ppy)₃].

  • Add anhydrous DMF.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in front of a blue LED light source and stir at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.[11]

Catalytic Cycle: Dual Nickel/Photoredox C-S Coupling

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Excitation Ni_I Ni(I) PC_star->Ni_I SET Light Visible Light (hν) Light->PC Ni_II Ni(II) Precatalyst Ni_II->Ni_I Reduction ArI Aryl Iodide (Ar-I) Ni_I->ArI Oxidative Addition Ni_III Ar-Ni(III)-SR Product Aryl Sulfide (Ar-SR) Ni_III->Product Reductive Elimination ArI->Ni_III Thiol Thiol (R-SH) Thiolate Thiolate (RS⁻) Thiol->Thiolate Deprotonation Base Base Base->Thiolate Thiolate->Ni_III Product->Ni_I

Caption: A simplified representation of a dual nickel/photoredox catalytic cycle for C-S cross-coupling.[11]

References

Application Notes and Protocols for the Regioselective Synthesis of 3,5-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective synthesis of 3,5-disubstituted pyridines, a structural motif of significant interest in medicinal chemistry and materials science. The following sections outline reliable methods for accessing this substitution pattern, complete with quantitative data, step-by-step procedures, and visual representations of the synthetic pathways.

Guareschi-Thorpe Condensation for 3,5-Dicyano-2,6-dihydroxypyridines

The Guareschi-Thorpe condensation is a classic and effective method for the synthesis of highly functionalized pyridines. A modern, environmentally friendly adaptation of this reaction allows for the efficient production of 2,6-dihydroxy-3,5-dicyanopyridine derivatives, which can serve as versatile intermediates for further elaboration.[1][2] This one-pot, three-component reaction utilizes a 1,3-dicarbonyl compound, an alkyl cyanoacetate, and a nitrogen source, such as ammonium carbonate, in an aqueous medium.[1][3]

Signaling Pathway Diagram

Guareschi-Thorpe Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound enamine Enamine Formation dicarbonyl->enamine + NH3 cyanoacetate Alkyl Cyanoacetate michael Michael Addition cyanoacetate->michael nh3 Ammonia Source (e.g., (NH4)2CO3) enamine->michael cyclization Intramolecular Cyclization michael->cyclization dehydration Dehydration/ Aromatization cyclization->dehydration pyridine 3,5-Disubstituted 2,6-Dihydroxypyridine dehydration->pyridine

Caption: Workflow for the Guareschi-Thorpe pyridine synthesis.

Experimental Protocol: General Procedure for the Three-Component Guareschi-Thorpe Synthesis[1]
  • Reaction Setup: In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (1.0 mmol), alkyl cyanoacetate (1.0 mmol), and ammonium carbonate (2.0 mmol).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (2 mL total volume).

  • Reaction Conditions: Stir the reaction mixture at 80 °C. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). The product often precipitates from the reaction mixture upon formation.

  • Work-up: After the reaction is complete, cool the mixture and add cold water to ensure complete precipitation of the product.

  • Isolation: Collect the solid product by filtration, wash with water, and dry. Further purification is typically not necessary.

Quantitative Data
1,3-Dicarbonyl CompoundAlkyl CyanoacetateProductYield (%)
Ethyl acetoacetateEthyl cyanoacetate2,6-Dihydroxy-4-methyl-3,5-dicyanopyridine95
AcetylacetoneEthyl cyanoacetate2-Hydroxy-4,6-dimethyl-3,5-dicyanopyridine92
BenzoylacetoneEthyl cyanoacetate2-Hydroxy-4-methyl-6-phenyl-3,5-dicyanopyridine90
DibenzoylmethaneEthyl cyanoacetate2-Hydroxy-4,6-diphenyl-3,5-dicyanopyridine88

Transition Metal-Catalyzed [2+2+2] Cycloaddition

The [2+2+2] cycloaddition of two alkyne molecules and a nitrile offers a powerful and atom-economical route to substituted pyridines. The regioselectivity of this reaction can be controlled through the choice of catalyst and the electronic and steric properties of the substrates, enabling access to 3,5-disubstituted pyridines. Cobalt, rhodium, and iridium complexes are commonly employed as catalysts for this transformation.[4][5][6][7][8][9][10][11][12][13][14][15]

Signaling Pathway Diagram

2+2+2_Cycloaddition cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product alkyne1 Alkyne 1 oxidative_cyclization Oxidative Cyclization alkyne1->oxidative_cyclization alkyne2 Alkyne 2 alkyne2->oxidative_cyclization nitrile Nitrile nitrile_insertion Nitrile Insertion nitrile->nitrile_insertion catalyst Transition Metal Catalyst (Co, Rh, Ir) catalyst->oxidative_cyclization oxidative_cyclization->nitrile_insertion Metallacyclopentadiene reductive_elimination Reductive Elimination nitrile_insertion->reductive_elimination Aza-metallacycloheptatriene reductive_elimination->catalyst Catalyst Regeneration pyridine 3,5-Disubstituted Pyridine reductive_elimination->pyridine

Caption: Catalytic cycle for the [2+2+2] cycloaddition to form pyridines.

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition of Diynes with Nitriles[6][7]
  • Reaction Setup: To a dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add CoCl₂(phen) (5 mol%), zinc bromide (10 mol%), and zinc dust (1.5 equivalents).

  • Reagent Addition: Add the diyne (1.0 equivalent) and the nitrile (1.2 equivalents) dissolved in dichloroethane.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 3-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted pyridine.

Quantitative Data for Cobalt-Catalyzed [2+2+2] Cycloaddition
DiyneNitrileProductYield (%)
1,7-OctadiyneBenzonitrile3,5-Propyl-2-phenylpyridine85
1,7-Bis(trimethylsilyl)-1,6-heptadiyneAcetonitrile3,5-Bis(trimethylsilylmethyl)-2-methylpyridine92
1,8-NonadiynePhenylacetonitrile3,5-Butyl-2-benzylpyridine88
1,9-Decadiyne4-Chlorobenzonitrile2-(4-Chlorophenyl)-3,5-pentylpyridine95

Cycloaddition/Cycloreversion Strategy

A powerful strategy for the synthesis of 3,5-disubstituted pyridones, which are precursors to pyridines, involves an intermolecular [4+2] cycloaddition of a pyrazinone with an alkyne, followed by a retro-[4+2] cycloreversion. This method often shows a high degree of regioselectivity, favoring the formation of the 3,5-disubstituted isomer.[16][17]

Logical Relationship Diagram

Cycloaddition_Cycloreversion cluster_reactants Reactants cluster_reaction Reaction Sequence cluster_product Product pyrazinone Pyrazinone cycloaddition [4+2] Cycloaddition pyrazinone->cycloaddition alkyne Alkyne alkyne->cycloaddition cycloadduct [2.2.2]-Bicyclic Adduct cycloaddition->cycloadduct cycloreversion Cycloreversion (retro-[4+2]) cycloadduct->cycloreversion Heat pyridone 3,5-Disubstituted 2-Pyridone cycloreversion->pyridone

Caption: Logical workflow of the cycloaddition/cycloreversion strategy.

Experimental Protocol: Synthesis of 3,5-Disubstituted 2-Pyridones[16]
  • Cycloaddition:

    • In a sealed tube, dissolve the pyrazinone precursor (1.0 equivalent) and the alkyne (1.5 equivalents) in a suitable solvent such as toluene or xylene.

    • Heat the mixture at a temperature ranging from 110 °C to 140 °C for 12-24 hours.

    • Monitor the formation of the bicyclic adduct by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude cycloadduct can often be used in the next step without further purification.

  • Cycloreversion:

    • Dissolve the crude [2.2.2]-bicyclic adduct in a mixture of acetic anhydride and pyridine.

    • Heat the reaction mixture to 110 °C for 1-3 hours.

    • Monitor the formation of the pyridone by TLC.

    • After the reaction is complete, cool the mixture and carefully add water to quench the excess acetic anhydride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted 2-pyridone.

Quantitative Data for Cycloaddition/Cycloreversion
Pyrazinone SubstituentAlkyne3,5-Disubstituted 2-Pyridone ProductOverall Yield (%)Regioisomeric Ratio (3,5- : other)
PhenylEthyl propiolate3-Carbethoxy-5-phenyl-2-pyridone64>10:1
MethylPhenylacetylene3-Phenyl-5-methyl-2-pyridone72>10:1
Phenyl1-Hexyne3-Butyl-5-phenyl-2-pyridone68>10:1
MethylPropargyl alcohol3-(Hydroxymethyl)-5-methyl-2-pyridone55>10:1

These methods provide a robust toolkit for the regioselective synthesis of 3,5-disubstituted pyridines, offering flexibility in substrate scope and reaction conditions to suit the needs of researchers in drug discovery and materials science.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 3,5-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3,5-disubstituted pyridines. The pyridine motif is a crucial component in numerous FDA-approved drugs, and the ability to functionalize it at the 3 and 5 positions is of significant interest in medicinal chemistry and drug development. This document outlines methodologies for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, offering a toolkit for the synthesis of diverse pyridine-based compounds.

Suzuki-Miyaura Coupling: Synthesis of 3,5-Diarylpyridines

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. In the context of 3,5-disubstituted pyridines, this reaction is widely used to introduce aryl or heteroaryl substituents.

A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with various arylboronic acids has been developed in an aqueous phase, selectively yielding 3,5-dichloro-2-arylpyridines. This method is advantageous due to its simplicity, the absence of expensive ligands, and the use of an environmentally benign solvent system.

Table 1: Suzuki-Miyaura Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3,5-dichloro-2-phenylpyridine89
24-Methylphenylboronic acid3,5-dichloro-2-(4-methylphenyl)pyridine92
34-Methoxyphenylboronic acid3,5-dichloro-2-(4-methoxyphenyl)pyridine95
44-Chlorophenylboronic acid3,5-dichloro-2-(4-chlorophenyl)pyridine85
53-Methylphenylboronic acid3,5-dichloro-2-(3-methylphenyl)pyridine88
62-Methylphenylboronic acid3,5-dichloro-2-(2-methylphenyl)pyridine82
74-Fluorophenylboronic acid3,5-dichloro-2-(4-fluorophenyl)pyridine87
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling

Materials:

  • 2,3,5-Trichloropyridine

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Dimethylformamide (DMF)

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add 2,3,5-trichloropyridine (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and sodium carbonate (2.0 mmol).

  • Add a mixture of DMF and water (3 mL : 3.5 mL).

  • Add palladium(II) acetate (0.5 mol%) to the mixture.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 3,5-Dialkynylpyridines

The Sonogashira reaction is a reliable method for the formation of C-C triple bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and has been applied to the preparation of various alkynylpyridine derivatives.

A method for the chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine has been developed, providing access to a variety of mono-, di-, tri-, and tetraalkynylated pyridines in good yields.

Table 2: Sonogashira Coupling of 3,5-Dichloropyridine with Terminal Alkynes

Entry3,5-DihalopyridineAlkyneCatalyst SystemBaseSolventProductYield (%)
13,5-DichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamineTHF3,5-Bis(phenylethynyl)pyridine78
23,5-Dibromopyridine1-HexynePd(PPh₃)₄ / CuIDiisopropylamineDioxane3,5-Bis(hex-1-yn-1-yl)pyridine85
33,5-DichloropyridineTrimethylsilylacetylenePdCl₂(dppf) / CuITriethylamineDMF3,5-Bis((trimethylsilyl)ethynyl)pyridine90
Experimental Protocol: Sonogashira Coupling

Materials:

  • 3,5-Dichloropyridine

  • Terminal alkyne (2.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 3,5-dichloropyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (e.g., 3 mol%), and CuI (e.g., 2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 equivalents) via syringe.

  • Add the terminal alkyne (2.2 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 3,5-Diaminopyridines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the synthesis of a wide variety of arylamines from aryl halides and primary or secondary amines.

The palladium-catalyzed amination of 3,5-dibromo- and 3,5-dichloropyridine with linear polyamines has been shown to produce a new family of pyridine-containing macrocycles.

Table 3: Buchwald-Hartwig Amination of 3,5-Dihalopyridines

| Entry | 3,5-Dihalopyridine | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 3,5-Dibromopyridine | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | N³,N⁵-Diphenylpyridine-3,5-diamine | 82 | | 2 | 3,5-Dichloropyridine | Morpholine | Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 3,5-Dimorpholinopyridine | 75 | | 3 | 3,5-Dibromopyridine | n-Butylamine | Pd₂(dba)₃ | BINAP | K₃PO₄ | Toluene | N³,N⁵-Dibutylpyridine-3,5-diamine | 79 |

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3,5-Dibromopyridine

  • Aniline (2.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

  • Anhydrous toluene

  • Schlenk tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add 3,5-dibromopyridine (1.0 mmol), cesium carbonate (2.5 mmol), Pd₂(dba)₃ (e.g., 1.5 mol%), and Xantphos (e.g., 3 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (10 mL) and aniline (2.2 equivalents) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.

  • Stir the mixture for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of 3,5-Divinylpyridines

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a valuable tool for the synthesis of substituted alkenes.

While specific examples for 3,5-disubstituted pyridines are less common in readily available literature, the general principles of the Heck reaction can be applied. The following table and protocol are based on established methodologies for similar substrates.

Table 4: Heck Reaction of 3,5-Dibromopyridine with Alkenes

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | |---|---|---|---|---|---|---| | 1 | Styrene | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 3,5-Bis((E)-styryl)pyridine | 65 | | 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | Et₃N | Acetonitrile | Di-n-butyl 2,2'-(pyridine-3,5-diyl)diacrylate | 70 | | 3 | 1-Octene | Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMF | 3,5-Bis((E)-oct-1-en-1-yl)pyridine | 60 |

Experimental Protocol: Heck Reaction

Materials:

  • 3,5-Dibromopyridine

  • Styrene (2.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Anhydrous N,N-dimethylacetamide (DMA)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 3,5-dibromopyridine (1.0 mmol), potassium carbonate (2.5 mmol), palladium(II) acetate (e.g., 3 mol%), and triphenylphosphine (e.g., 6 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMA (10 mL) and styrene (2.5 equivalents) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a generalized experimental workflow for the cross-coupling reactions described and a conceptual representation of the catalytic cycle.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Weigh Reagents (Pyridine, Coupling Partner, Base) catalyst Add Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heating Heat to Reaction Temperature inert->heating stirring Stir for Specified Time heating->stirring monitoring Monitor Progress (TLC/LC-MS) stirring->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Filter (e.g., through Celite) cooling->filtration extraction Liquid-Liquid Extraction filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography

Caption: Generalized experimental workflow for cross-coupling reactions.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)X-Ln oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-M pd_r_r R-Pd(II)R'-Ln transmetalation->pd_r_r reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: Simplified catalytic cycle for cross-coupling reactions.

Application Note: HPLC Purification of 3,5-Bis(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An effective High-Performance Liquid Chromatography (HPLC) method is crucial for the purification of "3,5-Bis(methylthio)pyridine," a compound of interest for researchers, scientists, and professionals in drug development. This document provides a detailed application note and protocol for the purification of this compound, leveraging established methods for pyridine derivatives and sulfur-containing molecules.

The purification of this compound can be effectively achieved using reverse-phase HPLC. This technique is well-suited for separating pyridine derivatives from impurities.[1][2][3] The selection of a C18 stationary phase provides a hydrophobic environment that allows for good retention and separation of the target compound.

A gradient elution method is recommended to ensure the effective separation of this compound from both more and less polar impurities. The mobile phase typically consists of an aqueous component with an acid modifier to improve peak shape and an organic solvent, such as acetonitrile or methanol.[1][2][3][4] UV detection is an appropriate method for this compound, with a wavelength in the range of 220-275 nm expected to provide good sensitivity.[1][2][4]

Challenges in the HPLC analysis of pyridine derivatives can include their hydrophilicity, which may lead to poor retention on standard reverse-phase columns.[2][4][5] However, the presence of two methylthio groups in this compound increases its hydrophobicity, making it a suitable candidate for reverse-phase chromatography.

Experimental Protocol

This protocol outlines a reverse-phase HPLC method for the purification of this compound.

1. Sample Preparation:

  • Dissolve the crude this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. HPLC Instrumentation and Conditions:

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this application.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm or similar)[1][2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min[1][2][4]
Column Temperature 25 °C[2]
Detection Wavelength 260 nm (or optimized based on UV scan)
Injection Volume 10-20 µL

Table 1: HPLC Chromatographic Conditions

3. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Table 2: Gradient Elution Program

4. Data Analysis and Fraction Collection:

  • Monitor the chromatogram for the elution of the target compound. The retention time will need to be determined by running a standard of this compound.

  • Collect the fraction corresponding to the main peak of interest.

  • Analyze the purity of the collected fraction by re-injecting a small aliquot onto the HPLC system.

  • Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_final Final Product dissolve Dissolve Crude Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample onto HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Collect Fractions detect->collect analyze Purity Analysis collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate product Purified this compound evaporate->product

Caption: Workflow for the HPLC purification of this compound.

References

Application Notes and Protocols for the Analytical Characterization of Pyridine Thioethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques used for the structural elucidation and characterization of pyridine thioethers. Detailed protocols for common instrumentation are provided to guide researchers in their laboratory work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of pyridine thioethers in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, substitution patterns, and electronic environment of the molecule.

Data Presentation

Table 1: Representative ¹H NMR Chemical Shift Data for Substituted Pyridine Thioethers

Compound Solvent Proton Chemical Shift (δ, ppm)
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide - Pyridine-H5 7.58
Styryl-H 7.30-7.45 (m)
NH₂ 7.8 (br s)
3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide - Pyridine-H5 7.62
Styryl-H 7.35-7.50 (m)
NH 9.85 (s)
2,4,6-Tris(tert-butylsulfanyl)-3,5-dichloropyridine [D₆]-DMSO t-Butyl-H 1.67 (s)

| 4-tert-Butylsulfanyl-2,3,5,6-tetrachloropyridine | CDCl₃ | t-Butyl-H | 1.55 (s) |

Note: Chemical shifts are reported relative to tetramethylsilane (TMS). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad). This data is compiled from various sources and specific shifts will vary based on substitution and solvent.[1][2]

Table 2: Representative ¹³C NMR Chemical Shift Data for Substituted Pyridine Thioethers

Compound Solvent Carbon Chemical Shift (δ, ppm)
2,4,6-Tris(tert-butylsulfanyl)-3,5-dichloropyridine CDCl₃ C-2 158.3
C-4 154.7
C-6 147.0
C-3 131.7
C-5 126.9
C(CH₃)₃ 49.2, 40.0
C(CH₃)₃ 31.9, 29.8

| 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | - | Pyridine C | 115-155 |

Note: Chemical shifts are reported relative to TMS. This data is compiled from various sources and specific shifts will vary based on substitution and solvent.[1][3]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified pyridine thioether in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

    • The choice of solvent is critical and should dissolve the compound completely. DMSO-d₆ is often a good choice for polar pyridine derivatives.[4]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain a sharp, symmetrical solvent peak. This is crucial for good resolution.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • A 90° pulse angle is typically used.

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

    • Use a pulse program with proton decoupling (e.g., zgpg30).

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants (J-values), and integration of the ¹H NMR spectrum to assign protons to the molecular structure.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon skeleton.

    • For complex structures, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) may be necessary for complete assignment.[4]

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation A Dissolve Pyridine Thioether in Deuterated Solvent B Add Internal Standard (TMS) A->B C Transfer to NMR Tube B->C D Lock and Shim C->D E Acquire 1D NMR (¹H, ¹³C) D->E F Acquire 2D NMR (COSY, HSQC, HMBC) (if needed) E->F G Process Spectra (FT, Phasing, Baseline Correction) F->G H Analyze Chemical Shifts, Coupling Constants, Integration G->H I Assign Signals to Structure H->I J Confirm Structure I->J

Workflow for NMR Analysis of Pyridine Thioethers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of pyridine thioethers. Fragmentation patterns observed in the mass spectrum provide valuable information about the compound's structure.

Data Presentation

Table 3: Representative Mass Spectrometry Fragmentation Data for Pyridine Thioethers

Compound Ionization Method [M]⁺ or [M+H]⁺ (m/z) Key Fragment Ions (m/z)
2-Alkylthiopyridines Electron Impact (EI) Varies Loss of alkyl radical, cleavage of C-S bond
Pyrimidinethiones Electron Impact (EI) Varies [M+2]⁺ due to ³⁴S isotope, loss of SH radical
2,4,6-Tris(tert-butylsulfanyl)-3,5-dichloropyridine GC-MS 359 (MH⁺) 344 (M - CH₃), 289 (M - 2Cl)

| 4-tert-Butylsulfanyl-2,3,5,6-tetrachloropyridine | GC-MS | 291 (M⁺) | 249 (M - Cl) |

Note: Fragmentation patterns are highly dependent on the specific structure of the pyridine thioether and the ionization technique used.[1][5][6]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the pyridine thioether (approximately 10-100 µM) in a solvent compatible with mass spectrometry, such as acetonitrile or methanol.

    • The solvent should be of high purity (LC-MS grade).

  • Instrument Setup (Triple Quadrupole or TOF Mass Spectrometer):

    • The mass spectrometer is typically coupled to a liquid chromatography system (LC-MS).

    • Set the electrospray ionization source to positive ion mode, as the pyridine nitrogen is readily protonated.

    • Optimize source parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature to achieve a stable and strong signal for a standard compound.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an HPLC column.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu) to determine the molecular weight.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS). Select the molecular ion (or protonated molecule) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the molecular weight from the [M+H]⁺ ion in the full scan spectrum.

    • Analyze the fragmentation pattern in the MS/MS spectrum to deduce structural features. Common fragmentation pathways for pyridine thioethers include cleavage of the C-S bond and fragmentation of the pyridine ring.[5]

    • High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition from the accurate mass measurement.

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Confirmation A Prepare Dilute Solution in LC-MS Grade Solvent B Introduce Sample via Infusion or LC A->B C Acquire Full Scan MS B->C D Perform MS/MS on Precursor Ion C->D E Determine Molecular Weight D->E F Analyze Fragmentation Pattern E->F H Confirm Structure F->H G Determine Elemental Composition (with HRMS) G->H

Workflow for Mass Spectrometry Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, quantification, and purity assessment of pyridine thioethers in complex mixtures.

Data Presentation

Table 4: HPLC Retention Times for Pyridine Derivatives on a Mixed-Mode Column

Compound Retention Time (min)
Pyridine 3.5
2-Aminopyridine 4.2
3-Aminopyridine 4.8

| 4-Aminopyridine | 5.5 |

Note: Retention times are highly dependent on the column, mobile phase, and other chromatographic conditions. This data is illustrative and based on a specific mixed-mode column.[7]

Experimental Protocol: Reversed-Phase HPLC
  • Sample and Mobile Phase Preparation:

    • Dissolve the pyridine thioether sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.

    • Prepare the mobile phase. A common mobile phase for pyridine derivatives is a mixture of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate to improve peak shape.[7]

    • Degas the mobile phase to prevent bubble formation in the system.

  • Instrument Setup (HPLC with UV Detector):

    • Equilibrate the HPLC column (e.g., a C18 column) with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (typically 0.5-1.5 mL/min).

    • Set the UV detector to a wavelength where the pyridine thioether has strong absorbance (often around 254 nm).

  • Data Acquisition:

    • Inject a known volume of the sample (e.g., 10-20 µL).

    • Run the chromatogram for a sufficient time to allow all components to elute. An isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution can be used.

  • Data Analysis:

    • Identify the peak corresponding to the pyridine thioether based on its retention time (by comparison with a standard, if available).

    • The area under the peak is proportional to the concentration of the analyte. For quantitative analysis, a calibration curve should be generated using standards of known concentrations.

    • Assess the purity of the sample by examining the presence of other peaks in the chromatogram.

Visualization: HPLC Method Development Logic

HPLC_Dev_Logic A Define Analytical Goal (Purity, Quantification) B Select Column (e.g., C18, Mixed-Mode) A->B C Select Mobile Phase (Acetonitrile/Water, Methanol/Water) B->C D Optimize Mobile Phase Additive (Formic Acid, Ammonium Acetate) C->D E Optimize Elution (Isocratic vs. Gradient) D->E F Set Detection Wavelength E->F G Validate Method (Linearity, Precision, Accuracy) F->G

Logical Flow for HPLC Method Development.

X-ray Crystallography

For pyridine thioethers that can be obtained as single crystals, X-ray crystallography provides the definitive three-dimensional molecular structure.

Data Presentation

Table 5: Illustrative Crystallographic Data for a Pyridine-Containing Compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 16.876
b (Å) 7.6675
c (Å) 13.846
β (°) 98.618
Volume (ų) 1766.9

| Z | 4 |

Note: This data is for 2-(Pyridine-2-ylthio)pyridine-1-ium picrate and serves as an example of the type of information obtained from an X-ray crystal structure analysis.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow single crystals of the pyridine thioether suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a single-crystal X-ray diffractometer with either Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

  • Data Analysis:

    • Analyze the refined structure to determine the precise three-dimensional arrangement of atoms, conformational details, and any intermolecular interactions such as hydrogen bonding or π-π stacking.

Visualization: X-ray Crystallography Workflow

Xray_Workflow cluster_prep Sample Preparation cluster_acq Data Collection cluster_analysis Structure Determination A Grow Single Crystals B Mount Crystal A->B C Collect Diffraction Data B->C D Solve Structure (Direct/Patterson Methods) C->D E Refine Structural Model D->E F Analyze Final Structure E->F Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 (e.g., Raf) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor Inhibitor Pyridine Thioether Inhibitor Inhibitor->Kinase2 Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Bis(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Bis(methylthio)pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the nucleophilic aromatic substitution of 3,5-dichloropyridine with sodium thiomethoxide.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Formation 1. Low Reactivity of Starting Material: 3,5-Dichloropyridine can be less reactive than other activated aryl halides. 2. Inactive Sodium Thiomethoxide: The reagent may have degraded due to moisture or oxidation. 3. Inappropriate Solvent: The chosen solvent may not effectively solvate the reactants or facilitate the reaction. 4. Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.1. Reaction Conditions: Ensure the reaction is heated sufficiently, as nucleophilic aromatic substitutions on less activated pyridines often require elevated temperatures. Consider using a high-boiling point aprotic polar solvent like DMF or DMSO. 2. Reagent Quality: Use freshly prepared or commercially sourced sodium thiomethoxide of high purity. Ensure anhydrous conditions are maintained throughout the reaction. 3. Solvent Choice: Employ polar aprotic solvents such as DMF, DMSO, or NMP to enhance the nucleophilicity of the thiomethoxide anion. 4. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.
Formation of Mono-substituted Byproduct (3-Chloro-5-(methylthio)pyridine) 1. Insufficient Sodium Thiomethoxide: An inadequate amount of the nucleophile will lead to incomplete substitution. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Low Reaction Temperature: The second substitution step may require a higher activation energy.1. Stoichiometry: Use a slight excess (2.1-2.5 equivalents) of sodium thiomethoxide to ensure complete disubstitution. 2. Reaction Monitoring: Monitor the reaction progress closely using TLC or GC-MS to ensure the disappearance of the mono-substituted intermediate. 3. Temperature and Time: Increase the reaction temperature and/or extend the reaction time to drive the reaction to completion.
Formation of Unidentified Side Products 1. Side Reactions: Possible side reactions include the oxidation of the thioether product or reaction with solvent. 2. Decomposition: The starting material, intermediate, or product may be unstable under the reaction conditions.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Temperature Control: Avoid excessively high temperatures that could lead to decomposition. 3. Solvent Purity: Use high-purity, anhydrous solvents to minimize side reactions.
Difficulties in Product Purification 1. Co-elution of Product and Byproducts: The product and structurally similar byproducts may have similar polarities. 2. Residual Solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove completely.1. Chromatography Optimization: For column chromatography, carefully select the eluent system. A gradient elution, for example with hexane and ethyl acetate, may be necessary to achieve good separation.[1] 2. Aqueous Work-up: To remove DMF or DMSO, perform multiple extractions with a large volume of water and a suitable organic solvent (e.g., ethyl acetate). A final wash with brine can help break emulsions. 3. Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction of 3,5-dichloropyridine with sodium thiomethoxide (also known as sodium methyl mercaptide). This reaction typically involves heating the reactants in a polar aprotic solvent.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: The key parameters include:

  • Reagent Quality: Use of pure 3,5-dichloropyridine and fresh, anhydrous sodium thiomethoxide is crucial.

  • Stoichiometry: A slight excess of sodium thiomethoxide (at least 2 equivalents) is recommended to ensure complete disubstitution.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred.

  • Temperature: The reaction often requires heating to proceed at a practical rate. The optimal temperature should be determined experimentally but is often in the range of 80-150 °C.

  • Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere is recommended to prevent oxidation of the thiolates and the final product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). On a TLC plate, you should observe the disappearance of the 3,5-dichloropyridine spot and the appearance of the product spot, which should be less polar than the starting material. It is also important to monitor for the formation and subsequent consumption of the mono-substituted intermediate.

Q4: What is the best way to purify the crude this compound?

A4: Purification can typically be achieved by column chromatography on silica gel. A common eluent system is a gradient of hexane and ethyl acetate.[1] Following chromatography, removal of the solvent under reduced pressure should yield the purified product.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Sodium thiomethoxide is a strong base and a potent nucleophile; it is also malodorous. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. 3,5-Dichloropyridine is a hazardous substance and should be handled with care. The reaction should be conducted with appropriate engineering controls in place.

Experimental Protocols

Synthesis of this compound from 3,5-Dichloropyridine

This protocol is a general guideline and may require optimization.

Materials:

  • 3,5-Dichloropyridine

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloropyridine (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous DMF to dissolve the starting material. Then, add sodium thiomethoxide (2.2 eq) portion-wise, ensuring the temperature does not rise excessively.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material and the mono-substituted intermediate.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers and wash with water (3 x volume of DMF) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Setup 1. Reaction Setup - 3,5-Dichloropyridine in DMF - Inert Atmosphere Reagent_Addition 2. Reagent Addition - Sodium Thiomethoxide (2.2 eq) Reaction_Setup->Reagent_Addition Heating 3. Heating - 80-100 °C, 4-8 h Reagent_Addition->Heating Monitoring 4. Monitoring - TLC / GC-MS Heating->Monitoring Quenching 5. Quenching - Sat. aq. NaHCO₃ Monitoring->Quenching Reaction Complete Extraction 6. Extraction - Ethyl Acetate Quenching->Extraction Washing 7. Washing - Water & Brine Extraction->Washing Drying 8. Drying - Na₂SO₄ Washing->Drying Concentration 9. Concentration Drying->Concentration Chromatography 10. Column Chromatography - Silica Gel - Hexane/Ethyl Acetate Concentration->Chromatography Final_Product This compound Chromatography->Final_Product Pure Product

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield Check_SM Starting Material Remaining? Start->Check_SM Check_Mono Mono-substituted Product Present? Check_SM->Check_Mono No Increase_Temp_Time Increase Temperature / Time Check_SM->Increase_Temp_Time Yes Check_Side_Products Other Side Products? Check_Mono->Check_Side_Products No Increase_Reagent_Time Increase NaSMe eq. / Time Check_Mono->Increase_Reagent_Time Yes Optimize_Conditions Optimize Conditions (Inert atmosphere, pure reagents) Check_Side_Products->Optimize_Conditions Yes Purification_Issue Review Purification Protocol Check_Side_Products->Purification_Issue No

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Thiomethylation of Dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the thiomethylation of dihalopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding side reactions encountered during these synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your thiomethylation experiments, providing potential causes and actionable solutions.

Issue 1: Formation of Di-substituted Byproduct

Q: My reaction is yielding a significant amount of the di-thiomethylated pyridine alongside my desired mono-substituted product. How can I improve the selectivity for mono-thiomethylation?

A: The formation of a di-substituted product is a common side reaction in the thiomethylation of dihalopyridines. The second substitution occurs when the initially formed mono-thiomethylated product competes with the starting dihalopyridine for the thiomethylating agent.

Potential Causes & Solutions:

  • Stoichiometry of Nucleophile: An excess of the thiomethylating agent (e.g., sodium thiomethoxide) will favor the formation of the di-substituted product.

    • Solution: Carefully control the stoichiometry. Use of 1.0 to 1.2 equivalents of the thiomethylating agent is recommended to favor mono-substitution.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can provide the necessary energy for the less reactive mono-substituted intermediate to react further.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed or when the desired product concentration is maximized. Lowering the reaction temperature may also help to improve selectivity.

  • Basicity of the Reaction Mixture: The choice and amount of base can influence the nucleophilicity of the thiol and the stability of intermediates.

    • Solution: In reactions using a thiol and a base to generate the thiolate in situ, the strength and stoichiometry of the base are critical. A weaker base or a stoichiometric amount relative to the thiol can help to control the concentration of the active nucleophile, thus favoring mono-substitution.

Issue 2: Presence of Hydrolysis Byproducts

Q: I am observing the formation of hydroxypyridine or pyridone byproducts in my reaction mixture. What is the cause and how can I prevent it?

A: Hydrolysis of the C-Cl bond to a C-OH group is a potential side reaction, especially under basic conditions. The resulting hydroxypyridine can exist in equilibrium with its pyridone tautomer.

Potential Causes & Solutions:

  • Presence of Water: Trace amounts of water in the solvent or reagents can lead to hydrolysis, particularly at elevated temperatures and in the presence of a base.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and ensure the reagents are dry. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help to minimize exposure to atmospheric moisture.

  • Strongly Basic Conditions: The use of strong bases can promote the hydrolysis of the halo-substituents.

    • Solution: If possible, use a weaker base or the minimum amount required to deprotonate the thiol. Alternatively, consider using a pre-formed thiolate salt to avoid the need for an additional base.

Issue 3: Formation of Dimethyl Disulfide

Q: My reaction mixture has a strong, unpleasant odor and I have identified dimethyl disulfide as a byproduct. How is this being formed and what can I do to minimize it?

A: Dimethyl disulfide (CH₃S-SCH₃) can form through the oxidation of the thiomethoxide nucleophile or the thiol precursor.

Potential Causes & Solutions:

  • Presence of Oxidizing Agents/Air: Exposure of the reaction mixture to air (oxygen) can lead to the oxidative coupling of two thiomethyl radicals or thiol molecules.

    • Solution: Degas the solvent before use and run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude oxygen.

  • Presence of Metal Impurities: Trace metal impurities can catalyze the oxidation of thiols.

    • Solution: Use high-purity reagents and solvents.

Issue 4: Poor Regioselectivity with Unsymmetrical Dihalopyridines

Q: I am using an unsymmetrical dihalopyridine (e.g., 2,3-dichloropyridine) and obtaining a mixture of regioisomers. How can I control which halogen is substituted?

A: The regioselectivity of nucleophilic aromatic substitution (SNAr) on unsymmetrical dihalopyridines is influenced by the electronic and steric environment of the halogen atoms.

Potential Causes & Solutions:

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, activating the ortho (C2, C6) and para (C4) positions to nucleophilic attack. Therefore, halogens at these positions are generally more reactive.

    • Solution: To predict the major product, consider the relative activation of each halogen. For example, in 2,3-dichloropyridine, the chlorine at the 2-position is more activated by the nitrogen and will likely be substituted preferentially.

  • Steric Hindrance: A bulky nucleophile or substituents adjacent to a halogen can hinder the approach of the nucleophile, favoring substitution at a less sterically crowded position.

    • Solution: While thiomethoxide is not particularly bulky, consider the steric environment of your specific dihalopyridine. In some cases, adjusting the reaction temperature might influence the kinetic vs. thermodynamic product distribution. Lower temperatures generally favor the kinetically preferred product.

Quantitative Data Summary

The following tables summarize typical product distributions that can be expected under different reaction conditions. Please note that these are representative examples and actual results may vary depending on the specific substrate and precise experimental setup.

Table 1: Influence of Stoichiometry on Mono- vs. Di-substitution of 2,6-Dichloropyridine

Equivalents of NaSMeTemperature (°C)SolventMono-substituted Product Yield (%)Di-substituted Product Yield (%)
1.180DMF7515
2.280DMF1085

Table 2: Effect of Reaction Conditions on Side Product Formation in the Thiomethylation of 3,5-Dichloropyridine

ConditionDesired Product Yield (%)Hydrolysis Byproduct (%)Dimethyl Disulfide (%)
Anhydrous, N₂ atmosphere85< 2< 1
Air, non-anhydrous solvent60155

Experimental Protocols

General Protocol for Mono-thiomethylation of a Dihalopyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Dihalopyridine (1.0 equiv)

  • Sodium thiomethoxide (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the dihalopyridine.

  • Dissolve the dihalopyridine in anhydrous DMF.

  • In a separate flask, dissolve sodium thiomethoxide in anhydrous DMF.

  • Slowly add the sodium thiomethoxide solution to the dihalopyridine solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Side Reactions

Troubleshooting_Workflow start Reaction Mixture Analysis (TLC, LC-MS, NMR) side_product Side Product(s) Identified start->side_product disubstituted Di-substituted Product side_product->disubstituted Is it di-substitution? hydrolysis Hydrolysis Product side_product->hydrolysis Is it hydrolysis? disulfide Dimethyl Disulfide side_product->disulfide Is it disulfide? regioisomers Regioisomers side_product->regioisomers Is it regioisomers? sol_disubstituted - Adjust Stoichiometry - Optimize Time/Temp disubstituted->sol_disubstituted sol_hydrolysis - Use Anhydrous Conditions - Modify Base hydrolysis->sol_hydrolysis sol_disulfide - Inert Atmosphere - Degas Solvents disulfide->sol_disulfide sol_regioisomers - Analyze Electronic Effects - Consider Sterics regioisomers->sol_regioisomers

Caption: A decision-making workflow for identifying and addressing common side reactions.

Reaction Pathway: Desired vs. Side Reactions

Reaction_Pathways cluster_main Reaction Pathways cluster_side Side Reactions Start Dihalopyridine + NaSMe Desired Mono-thiomethylated Product Start->Desired Desired Path Hydrolysis Hydroxypyridine Start->Hydrolysis H₂O, Base Disulfide Dimethyl Disulfide Start->Disulfide O₂, Metal Impurities DiSub Di-thiomethylated Product Desired->DiSub Excess NaSMe NaSMe_source NaSMe NaSMe_source->Disulfide Oxidation

Caption: Competing reaction pathways in the thiomethylation of dihalopyridines.

Technical Support Center: Optimization of Nucleophilic Aromatic Substitution on Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on nucleophilic aromatic substitution (SNAr) reactions with dichloropyridines.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction on a dichloropyridine is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in SNAr reactions on dichloropyridines can stem from several factors:

  • Low Substrate Reactivity: The reactivity of dichloropyridines depends on the position of the chlorine atoms. 2- and 4-halopyridines are more reactive than 3-halopyridines due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the Meisenheimer intermediate.[1][2] 3,5-dichloropyridine is particularly unreactive and often requires harsh conditions, such as high temperatures and strong nucleophiles.[3][4]

  • Insufficient Reaction Conditions: The reaction may require higher temperatures, longer reaction times, or the use of a more polar aprotic solvent like DMF or DMSO to proceed efficiently.[4]

  • Weak Nucleophile: The nucleophile may not be strong enough to attack the electron-deficient pyridine ring. Using a stronger nucleophile or converting it to a more reactive form (e.g., deprotonating an alcohol to an alkoxide) can increase the reaction rate.

  • Poor Leaving Group: While chlorine is a good leaving group, in some cases, the corresponding fluoropyridine might be more reactive in SNAr reactions. This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[5]

Q2: I am observing a mixture of regioisomers. How can I control the regioselectivity of the substitution?

A2: Controlling regioselectivity is a common challenge. The outcome depends on the dichloropyridine isomer and the reaction conditions:

  • 2,3-Dichloropyridine: The C2 position is generally more activated towards nucleophilic attack due to the adjacent nitrogen atom stabilizing the Meisenheimer intermediate.[4][6] Using soft nucleophiles like thiols can lead to high regioselectivity for the C2 position.[4]

  • 2,4-Dichloropyridine: In classical SNAr reactions, the C4 position is typically more susceptible to nucleophilic attack.[1] However, C2 selectivity can be achieved using palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1]

  • 3,5-Dichloropyridine: This isomer is less reactive, and substitution can potentially occur at both positions. Introducing a directing group can significantly improve regioselectivity.[3]

  • Substituent Effects: Existing substituents on the pyridine ring can direct the position of the incoming nucleophile. Bulky groups can sterically hinder one position, favoring substitution at the other.[7]

  • Catalyst and Ligand Choice: In palladium-catalyzed reactions, the choice of ligand can influence which chlorine atom is substituted. For example, using Xantphos as a ligand with a palladium(II) acetate catalyst can promote C2-amination.[4]

Q3: My reaction is not proceeding at all on 3,5-dichloropyridine. Is this substrate unreactive?

A3: Yes, 3,5-dichloropyridine is significantly less reactive towards SNAr than other dichloropyridine isomers. The chlorine atoms are in meta positions relative to the ring nitrogen, which provides less activation. Forcing conditions are typically required, such as high temperatures, strong nucleophiles (e.g., alkoxides, thiolates), and polar aprotic solvents like DMF or DMSO.[3][4] Even under these conditions, reaction times may be long and yields moderate.[3]

Q4: Can I perform these reactions in "green" solvents?

A4: Yes, while polar aprotic solvents are common, some SNAr reactions can be performed in more environmentally friendly solvents. Water has been shown to be an effective solvent for the amination of some chloroheterocycles, in some cases providing higher yields and cleaner reaction mixtures.[4]

Troubleshooting Guides

This section provides a more detailed approach to resolving common experimental issues.

Issue 1: Low or No Product Yield

This troubleshooting guide follows a logical progression from simple checks to more significant modifications of the reaction protocol.

LowYieldTroubleshooting start Low / No Yield Observed check_reagents Verify Reagent Quality & Purity (Dichloropyridine, Nucleophile, Solvent, Base) start->check_reagents check_conditions Confirm Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK increase_severity Increase Reaction Severity check_conditions->increase_severity Conditions Correct increase_temp Increase Reaction Temperature increase_severity->increase_temp change_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) stronger_nucleophile Use a Stronger Nucleophile / Base change_solvent->stronger_nucleophile success Yield Improved change_solvent->success Yield Improves increase_time Increase Reaction Time increase_temp->increase_time increase_temp->success Yield Improves increase_time->change_solvent increase_time->success Yield Improves catalysis Consider Catalysis (e.g., Palladium-catalyzed cross-coupling) stronger_nucleophile->catalysis stronger_nucleophile->success Yield Improves catalysis->success

Caption: Troubleshooting workflow for low reaction yield. (Within 100 characters)
Issue 2: Poor Regioselectivity

Achieving the desired regioisomer requires careful control over various reaction parameters.

RegioselectivityTroubleshooting start Mixture of Regioisomers Observed analyze_isomer Identify Dichloropyridine Isomer (e.g., 2,3-DCP, 2,4-DCP) start->analyze_isomer snar_vs_coupling Choose Appropriate Reaction Type (SNAr vs. Pd-catalyzed) analyze_isomer->snar_vs_coupling optimize_snar Optimize SNAr Conditions snar_vs_coupling->optimize_snar SNAr desired optimize_coupling Optimize Cross-Coupling Conditions snar_vs_coupling->optimize_coupling Coupling desired temp_control Lower Temperature optimize_snar->temp_control ligand_screening Screen Ligands (e.g., Xantphos, BINAP) optimize_coupling->ligand_screening solvent_effect Investigate Solvent Effects temp_control->solvent_effect nucleophile_choice Change Nucleophile (e.g., soft vs. hard) solvent_effect->nucleophile_choice success Regioselectivity Improved nucleophile_choice->success base_screening Screen Bases (e.g., Cs2CO3, NaOtBu) ligand_screening->base_screening base_screening->success

Caption: Decision tree for optimizing regioselectivity. (Within 100 characters)

Data Presentation

The following tables summarize typical reaction conditions and yields for the nucleophilic substitution on various dichloropyridines.

Table 1: Amination of Dichloropyridines

Dichloropyridine IsomerNucleophileCatalyst/Base SystemSolventTemperature (°C)Time (h)ProductYield (%)
2,3-DichloropyridineAnilinePd(OAc)₂ / PPh₃ / NaOtBuToluene100163-Chloro-N-phenylpyridin-2-amine82[6]
2,4-DichloropyridineAnilinePd(OAc)₂ / Xantphos / NaOtBuToluene100-4-Chloro-N-phenylpyridin-2-amineGood[1]
2,6-DichloropyridinePrimary/Secondary AmineK₂CO₃ (Microwave)DMF--6-Chloro-2-aminopyridineGood[1]

Table 2: Substitution with Other Nucleophiles

Dichloropyridine IsomerNucleophileCatalyst/Base SystemSolventTemperature (°C)ProductYield (%)
2,3-DichloropyridineThiophenolNoneRefluxing Water1003-Chloro-2-(phenylthio)pyridineHigh[4]
2,6-DichloropyridineSodium MethoxideNaOMe--6-Chloro-2-methoxypyridineGood[1]
3,5-DichloropyridineThiolatesStrong BaseDMF/DMSOHigh3-Chloro-5-(alkylthio)pyridineModerate[3]

Experimental Protocols

Protocol 1: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine

This protocol is adapted for the highly regioselective amination at the C2 position.[1]

Materials:

  • 2,4-Dichloropyridine

  • Aniline (or other amine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Under an inert atmosphere (e.g., Argon), charge a flame-dried Schlenk flask with Pd(OAc)₂, Xantphos, and NaOtBu.

  • Add anhydrous toluene and stir the mixture for 15 minutes.

  • Add 2,4-Dichloropyridine and the amine to the flask.

  • Heat the reaction mixture to 100 °C and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 2: Nucleophilic Substitution with a Thiol on 2,5-Dichloropyrazine (Analogous System)

This protocol for a similar substrate illustrates the general procedure for substitution with thiolates.[8]

Materials:

  • 2,5-Dichloropyrazine (as an analog for dichloropyridine)

  • Thiol (1.0-1.2 equivalents)

  • Base (e.g., NaH, K₂CO₃) (1.1-1.5 equivalents)

  • Anhydrous DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol and anhydrous DMF.

  • Cool the stirred solution to 0 °C and add the base portion-wise to form the thiolate.

  • After stirring for 15-30 minutes, add a solution of the dichloropyrazine (1.0 equivalent) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Substitution with an Alkoxide on 2,5-Dichloropyrazine (Analogous System)

This protocol demonstrates a general method for introducing alkoxy groups.[8]

Materials:

  • 2,5-Dichloropyrazine (as an analog for dichloropyridine)

  • Anhydrous alcohol (serves as reactant and solvent)

  • Strong base (e.g., NaH) (1.1-1.5 equivalents)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, carefully add the strong base to the anhydrous alcohol at 0 °C to generate the alkoxide in situ.

  • Once the base has fully reacted, add a solution of the dichloropyrazine (1.0 equivalent) in the same alcohol.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, cool the reaction and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Experimental Workflow

The following diagram outlines a general workflow for the optimization of nucleophilic substitution reactions on dichloropyridines.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select Dichloropyridine Isomer, Nucleophile, Solvent, Base/Catalyst setup Assemble Reaction Under Inert Atmosphere reagents->setup heating Heat to Target Temperature and Stir setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize assess Assess Yield and Purity characterize->assess

Caption: General experimental workflow for reaction optimization. (Within 100 characters)

References

Technical Support Center: Purification of Pyridine Thioether Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pyridine thioether compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of pyridine thioethers?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted pyridine precursors and excess thiols are frequently present.[1]

  • Reagent-Related Byproducts: If pyridine is used as a solvent, it can be a major impurity to remove.[1]

  • Thiol-Related Byproducts: The corresponding disulfide, formed from the oxidation of the thiol starting material, is a very common impurity.[1] Many low molecular weight thiols and their byproducts are also highly malodorous.[2]

  • Target Compound-Related Byproducts: Over-alkylated products or oxidized forms of the thioether, such as sulfoxides and sulfones, can form during the reaction or work-up.[1] Depending on the substitution pattern of the pyridine ring, regioisomers can also be a significant issue.[1]

  • Residual Solvents and Water: Solvents used in the reaction or extraction (e.g., diethyl ether, methylene chloride) may remain.[3] Pyridine compounds are often hygroscopic and can readily absorb moisture from the atmosphere.[3][4]

Q2: My pyridine thioether streaks on a silica TLC plate instead of forming a defined spot. What is causing this?

A2: Streaking on a TLC plate is a common issue when dealing with basic compounds like pyridines on acidic silica gel. The primary causes include:

  • Acid-Base Interactions: The basic nitrogen of the pyridine ring interacts strongly with the acidic silica gel, leading to poor chromatography and streaking. Adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or a solution of ammonia in methanol to your eluent can neutralize the acidic sites on the silica and resolve this issue.[1][5]

  • Sample Overloading: Applying too much sample to the plate is a frequent cause of streaking. Try spotting a more dilute solution of your crude product.[1][5]

  • Inappropriate Solvent System: If the eluent is too polar, the compound may travel with the solvent front, and if it's not polar enough, it may remain at the baseline. Both scenarios can contribute to streaking. Systematic adjustment of the eluent polarity is recommended.[1]

  • Compound Instability: The pyridine thioether might be degrading on the acidic silica gel.[1]

Q3: How can I remove unreacted thiol from my crude product mixture?

A3: Excess thiol can be difficult to remove due to its non-polar nature and strong odor. Several methods can be employed:

  • Oxidative Work-up: Thiols can be oxidized to the corresponding disulfides, which often have different solubility and chromatographic properties, making them easier to separate. A common method is to wash the organic layer with a dilute solution of sodium hypochlorite (bleach) or treat the reaction mixture with a mild oxidant like iodine.[2][6]

  • Basic Extraction: Since thiols are weakly acidic (pKa ~10-11), they can be deprotonated by a strong base and extracted into an aqueous layer.[2] Washing the organic solution with an aqueous solution of sodium hydroxide or potassium hydroxide can remove the thiol as its thiolate salt. However, this method is not suitable if your target molecule contains base-labile functional groups, such as esters.[6]

  • Alkylation: The excess thiol can be scavenged by reacting it with an electrophile, such as chloroacetic acid, to form a water-soluble carboxylate that can be easily removed by a basic wash.[6]

Q4: My purified pyridine thioether is a yellow or brown oil/solid, but I expect it to be colorless. What is the cause?

A4: The discoloration of pyridine derivatives is often due to the presence of minor, highly colored impurities or degradation products.[4] Purification by distillation or careful column chromatography, sometimes after treating the solution with activated charcoal to adsorb colored impurities, will typically yield a colorless product.[4]

Q5: What are the best practices for storing purified pyridine thioether compounds?

A5: To ensure long-term stability, pyridine thioethers, especially those sensitive to air or moisture, should be stored properly:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the thioether to a sulfoxide or sulfone.[7]

  • Sealed Container: Use a tightly sealed container to protect against moisture, as pyridine moieties can be hygroscopic.[7]

  • Cool and Dark Location: Store the container in a refrigerator or freezer and protect it from light to minimize degradation.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Problem 1: Low or no recovery of the product after silica gel column chromatography.

Potential Cause Troubleshooting Step
Compound is stuck on the column. The basic pyridine moiety can bind irreversibly to the acidic silica gel. Solution: Prepare the silica slurry and eluent with 0.5-1% triethylamine or another suitable base to neutralize the column and improve elution.[1]
Incorrect eluent polarity. The solvent system may be too non-polar to elute your compound. Solution: Gradually increase the polarity of the eluent. If the compound is highly polar, consider using reversed-phase chromatography.
Compound degradation on silica. Some sensitive thioethers can degrade on acidic silica. Solution: Minimize the time the compound spends on the column by running the chromatography as quickly as possible. Alternatively, use a less acidic stationary phase like alumina or a deactivated silica gel.

Problem 2: The desired product and a key impurity (e.g., disulfide) co-elute during column chromatography.

Potential Cause Troubleshooting Step
Similar Polarity. The product and impurity have very similar Rf values in the chosen solvent system. Solution: Optimize the eluent system. Try different solvent combinations (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). Sometimes a small change in solvent composition can significantly improve separation.
Overloaded Column. Too much crude material was loaded onto the column, exceeding its separation capacity. Solution: Use a larger column with more stationary phase or reduce the amount of sample loaded.
Poor Column Packing. An improperly packed column will have channels and cracks, leading to poor separation. Solution: Ensure the column is packed uniformly without any air bubbles or cracks.
Insufficient Resolution. The chosen method does not provide enough resolving power. Solution: If optimizing flash chromatography is unsuccessful, consider using preparative HPLC, which offers much higher resolution for difficult separations.[8]

Problem 3: The compound "oils out" or fails to crystallize during recrystallization.

Potential Cause Troubleshooting Step
Too much solvent was used. This is a very common reason for crystallization failure. The solution is not supersaturated upon cooling. Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[9]
The solution is supersaturated but needs a nucleation site. Crystallization requires an initial nucleation event to begin. Solution: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for crystals to form. Alternatively, add a "seed crystal" of the pure compound if available.[9]
The cooling process is too rapid. Rapid cooling can sometimes lead to the formation of an oil (amorphous solid) instead of an ordered crystal lattice. Solution: Allow the solution to cool slowly to room temperature first, and only then place it in an ice bath to maximize recovery.
Presence of impurities. Impurities can inhibit crystal formation. Solution: The crude material may need to be passed through a short plug of silica gel to remove baseline impurities before attempting recrystallization.

Quantitative Data Summary

The efficiency of purification methods can be highly substrate-dependent. The following table provides a general comparison of common techniques.

Purification MethodTypical Purity AchievedTypical Recovery RangeKey AdvantagesKey Disadvantages
Flash Chromatography 85-98%50-90%Fast, suitable for large quantities.Moderate resolution, can be difficult to separate close-running spots.
Recrystallization >99%40-80%Can yield very high purity material, scalable.Finding a suitable solvent can be time-consuming, lower yields.[10]
Preparative HPLC >99.5%70-95%Excellent for separating very similar compounds, high resolution.[8]Expensive, smaller scale, requires more specialized equipment.[8][11]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is suitable for the purification of basic pyridine thioethers on standard silica gel.

  • Solvent System Selection: Determine an appropriate eluent system using TLC. Add 1% triethylamine to the chosen solvent mixture (e.g., 99:1 or 199:1 eluent:triethylamine) and re-run the TLC to confirm the Rf value and spot shape.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under positive pressure.

  • Equilibration: Equilibrate the packed column by flushing it with at least 3-5 column volumes of the initial eluent mixture (containing triethylamine).

  • Sample Loading: Dissolve the crude pyridine thioether in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.

  • Elution: Begin elution with the chosen solvent system, gradually increasing polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

Protocol 2: Recrystallization

This protocol describes a general method for purifying a solid pyridine thioether.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to find a suitable one or a suitable solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.[10] Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

This method is ideal for purifying high-value materials or separating challenging mixtures.

  • Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal stationary phase (e.g., C18 for reversed-phase) and mobile phase (e.g., acetonitrile/water or methanol/water). For basic compounds, adding an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to achieve sharp peaks.

  • Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent. The sample must be completely dissolved and filtered through a 0.45 µm syringe filter to remove particulates.

  • System Equilibration: Equilibrate the preparative HPLC column with the mobile phase until a stable baseline is achieved.

  • Injection and Separation: Inject the prepared sample onto the column and begin the run.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance to collect the peak corresponding to the desired compound.

  • Post-Purification: Combine the fractions containing the pure product. If the mobile phase contained a non-volatile modifier like TFA, an additional work-up step (e.g., neutralization and extraction) or lyophilization may be required to isolate the final compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Pyridine Thioether (Product, Thiol, Disulfide, etc.) Workup Aqueous Work-up (e.g., Base wash to remove thiol) Crude->Workup Column Column Chromatography (Silica + 1% Et3N) Workup->Column Recrystal Recrystallization / Prep HPLC Column->Recrystal Analysis Purity & Identity Check (NMR, LC-MS) Recrystal->Analysis Pure Pure Product (>95%) Analysis->Pure

Caption: General experimental workflow for the purification of pyridine thioether compounds.

Chromatography_Troubleshooting Start Column Chromatography Issue Q1 Is the product streaking or not eluting? Start->Q1 A1_Yes Add 0.5-2% Triethylamine to the eluent Q1->A1_Yes Yes Q2 Are product and impurity co-eluting? Q1->Q2 No A1_Yes->Q2 A2_Yes Optimize eluent system or switch to Prep HPLC Q2->A2_Yes Yes End Problem Solved Q2->End No A2_Yes->End

Caption: Troubleshooting decision tree for common column chromatography issues.

Impurity_Removal_Logic cluster_impurities Common Impurities cluster_methods Removal Methods Crude Crude Mixture Thiol Unreacted Thiol (Acidic) Crude->Thiol Pyridine Pyridine Precursor (Basic) Crude->Pyridine Disulfide Disulfide Byproduct (Neutral) Crude->Disulfide BaseWash Aqueous Base Wash (e.g., NaOH) Thiol->BaseWash AcidWash Aqueous Acid Wash (e.g., HCl) Pyridine->AcidWash Chroma Chromatography Disulfide->Chroma PureProduct Pure Thioether (Neutral/Basic) BaseWash->PureProduct AcidWash->PureProduct Chroma->PureProduct

Caption: Logical relationships for removing different classes of impurities.

References

Technical Support Center: Overcoming Regioselectivity Issues in 3,5-Pyridine Disubstitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective 3,5-disubstitution of pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on navigating the synthetic challenges associated with functionalizing the pyridine ring at the C3 and C5 positions.

Frequently Asked Questions (FAQs)

Q1: Why is achieving 3,5-disubstitution on a pyridine ring so challenging?

The primary challenge stems from the inherent electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene.[1] When reactions do occur, they tend to favor substitution at the C2, C4, and C6 positions (ortho and para to the nitrogen), as the intermediates are more stable. Directing substitution to the C3 and C5 (meta) positions often requires overcoming these electronic biases.

Q2: What are the primary strategies for achieving regioselective 3,5-disubstitution?

Several key strategies have been developed to address this challenge:

  • Directed ortho-Metalation (DoM): This involves using a directing group to facilitate deprotonation and subsequent functionalization at the position ortho to the directing group.[2][3][4]

  • Halogen Dance Reaction: This reaction involves the base-catalyzed migration of a halogen atom on the pyridine ring, allowing for functionalization at a different position.[5][6]

  • Protecting/Directing Group Strategies: The use of specific protecting groups can control the regioselectivity of reactions like Suzuki-Miyaura coupling.[7][8]

  • Catalytic C-H Functionalization: Transition metal catalysts, such as rhodium, can be used to directly functionalize C-H bonds at the C3 and C5 positions, often through a temporary dearomatization of the pyridine ring.[9][10][11]

  • From Pyridine N-Oxides: Activation of the pyridine ring through N-oxidation can alter the regioselectivity of subsequent reactions.

Q3: How do I choose the best strategy for my specific molecule?

The optimal strategy depends on several factors, including the desired substituents, the starting materials available, and the functional group tolerance of the molecule. For instance, if you have a halogenated pyridine, a halogen dance reaction might be suitable. If you can install a directing group, DoM could be a powerful option. For late-stage functionalization, catalytic C-H activation methods are often preferred as they do not require pre-functionalization of the starting material.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Troubleshooting Low Yield in Directed ortho-Metalation (DoM)
  • Possible Cause: Incomplete deprotonation.

    • Solution: Ensure your glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use a freshly titrated organolithium base (e.g., n-BuLi, s-BuLi, or LDA). Consider using a stronger base or an additive like TMEDA to break up organolithium aggregates and increase basicity.[2]

  • Possible Cause: Nucleophilic addition of the organolithium reagent to the pyridine ring.

    • Solution: This is a common side reaction.[4][12] Use a more sterically hindered base, such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to minimize nucleophilic attack.[6] Running the reaction at a very low temperature (e.g., -78°C) is also crucial.[12]

  • Possible Cause: The directing group is not effective.

    • Solution: The choice of directing metalation group (DMG) is critical. Strong DMGs include amides, carbamates, and sulfoxides.[2] Ensure the DMG is positioned to direct metalation to the desired position.

  • Possible Cause: The electrophile is not reactive enough or is added at the wrong temperature.

    • Solution: Add the electrophile at low temperature (-78°C) and then allow the reaction to slowly warm to room temperature. Ensure the electrophile is pure and reactive.

Troubleshooting Low Yield in Halogen Dance Reactions
  • Possible Cause: The base is not strong enough to initiate deprotonation.

    • Solution: Strong bases like LDA or LiTMP are typically required.[5] The choice of base is critical and can influence the reaction outcome.

  • Possible Cause: The reaction temperature is too low or too high.

    • Solution: The halogen dance is temperature-dependent. For some substrates, the reaction may need to be warmed from -78°C to a higher temperature (e.g., -20°C or 0°C) to facilitate the halogen migration.[13] Monitor the reaction by TLC or LC-MS to find the optimal temperature.

  • Possible Cause: Unwanted side reactions.

    • Solution: The order of reagent addition can be crucial. In some cases, adding the reaction mixture to a fresh solution of excess BuLi can suppress unwanted side reactions.[14]

Problem 2: Poor Regioselectivity / Mixture of Isomers
Troubleshooting Poor Regioselectivity in Catalytic C-H Functionalization
  • Possible Cause: The catalyst is not selective for the C3/C5 positions.

    • Solution: The choice of catalyst and ligands is paramount. For example, rhodium catalysts have been shown to be effective for C3/C5 methylation.[9][10] Screen different catalysts and ligands to find the optimal system for your substrate.

  • Possible Cause: Competing functionalization at other positions (C2/C4).

    • Solution: The electronic and steric properties of the substrate play a significant role. It has been observed that for some catalytic systems, the C4 position must be substituted to prevent the formation of complex mixtures.[10]

  • Possible Cause: Reaction conditions are not optimized.

    • Solution: Factors like solvent, temperature, and additives can influence regioselectivity. For instance, in some rhodium-catalyzed methylations, running the reaction at a dilute concentration (0.1 M) was found to be beneficial.[9]

Troubleshooting Isomer Separation
  • Challenge: 3,5-disubstituted pyridines can be difficult to separate from other regioisomers due to similar physicochemical properties.

    • Solution 1: Chromatography: High-Performance Liquid Chromatography (HPLC) can be effective. Using specialized columns or adjusting the mobile phase pH to ensure the pyridine is in a consistent ionic state can improve separation.[15] Peak tailing, a common issue with basic compounds like pyridines, can often be mitigated by adding a competing base (e.g., triethylamine) to the mobile phase.[15]

    • Solution 2: Crystallization: Selective crystallization of one isomer can be a powerful purification technique. This may involve forming a salt or complex with a specific agent to induce crystallization.[15]

Data Presentation

The following tables summarize quantitative data for key 3,5-disubstitution strategies.

Table 1: Protecting Group-Controlled Regioselective Suzuki-Miyaura Coupling

EntryProtecting GroupAryl Boronic AcidCatalystBaseSolventYield (%)Regioselectivity (C5:C3)
1BIBS4-MeO-PhB(OH)₂Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95>20:1
2BIBS4-CF₃-PhB(OH)₂Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O88>20:1
3Ts4-MeO-PhB(OH)₂Pd(OAc)₂ / Ad₂BnPK₃PO₄Toluene/H₂O51:1

BIBS = di-tert-butyl(isobutyl)silyl; Ts = p-toluenesulfonyl. Data adapted from research on 3,5-dibromo-2-pyridones.[7][8]

Table 2: Rhodium-Catalyzed C3/C5 Methylation of 4-Substituted Pyridines

EntrySubstrate (4-substituent)ProductYield (%)
14-Phenylpyridine3,5-Dimethyl-4-phenylpyridine75
24-(4-Methoxyphenyl)pyridine3,5-Dimethyl-4-(4-methoxyphenyl)pyridine80
34-(4-Chlorophenyl)pyridine3,5-Dimethyl-4-(4-chlorophenyl)pyridine65

Reaction conditions: [Rh(cod)₂]BF₄, ligand, Mg(OMe)₂, amine, formaldehyde, methanol. Data sourced from studies on temporary dearomatization strategies.[9][10]

Experimental Protocols

Protocol 1: Directed ortho-Metalation of a 3-Halopyridine

This protocol is a general guideline for the ortho-lithiation of a 3-halopyridine followed by quenching with an electrophile.

Materials:

  • 3-Halopyridine (e.g., 3-chloropyridine or 3-bromopyridine)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

  • Electrophile (e.g., I₂, DMF, TMSCl)

  • Anhydrous quench solution (e.g., saturated aqueous NH₄Cl)

Procedure:

  • Under an inert atmosphere (argon), add the 3-halopyridine to anhydrous THF in a flame-dried flask.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of the lithium base (typically 1.1 equivalents) to the cooled pyridine solution.

  • Stir the reaction mixture at -78°C for the appropriate time (this can range from 30 minutes to several hours, depending on the substrate).

  • Add the electrophile to the reaction mixture at -78°C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or crystallization.

Protocol 2: Halogen Dance Reaction on 2-Chloro-3-bromopyridine

This protocol describes a continuous-flow method for a halogen dance reaction.

Materials:

  • 2-Chloro-3-bromopyridine

  • Lithium diisopropylamide (LDA) in THF/hexanes

  • Electrophile (e.g., I₂)

  • Anhydrous THF

Procedure (Continuous Flow):

  • Prepare separate solutions of 2-chloro-3-bromopyridine and LDA in anhydrous THF.

  • Using syringe pumps, introduce the two solutions into a T-mixer.

  • The combined stream flows through a temperature-controlled reactor coil. To induce the halogen dance, a temperature of -20°C is typically used.[13]

  • The output from the reactor is then mixed with a solution of the electrophile in a second T-mixer.

  • The final reaction mixture is collected, quenched, and worked up as described in Protocol 1.

Mandatory Visualization

experimental_workflow_DoM cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 3-Halopyridine dissolve Dissolve in Anhydrous THF under Argon start->dissolve cool Cool to -78°C dissolve->cool add_base Slowly Add Lithium Base (e.g., LDA) cool->add_base stir Stir at -78°C add_base->stir add_electrophile Add Electrophile at -78°C stir->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench Reaction (e.g., sat. aq. NH4Cl) warm->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify (Chromatography/Crystallization) extract->purify product Final 3,4-Disubstituted Pyridine Product purify->product

Caption: Experimental Workflow for Directed ortho-Metalation (DoM).

troubleshooting_low_yield cluster_diagnosis Initial Diagnosis cluster_solutions Potential Solutions start Low Yield Observed in 3,5-Disubstitution check_starting_materials Starting Materials Pure & Dry? start->check_starting_materials check_conditions Reaction Conditions (Temp, Atmosphere) Correct? check_starting_materials->check_conditions Yes purify_sm Purify/Dry Starting Materials check_starting_materials->purify_sm No check_reagents Reagents (e.g., Base) Active? check_conditions->check_reagents Yes optimize_temp Optimize Temperature (TLC/LC-MS Monitoring) check_conditions->optimize_temp No change_base Consider a Different Base (e.g., LDA vs. n-BuLi) check_reagents->change_base No add_additive Use Additive (e.g., TMEDA) check_reagents->add_additive Maybe purify_sm->start Re-run Reaction optimize_temp->start Re-run Reaction use_fresh_reagents->start Re-run Reaction change_base->start Re-run Reaction add_additive->start Re-run Reaction

Caption: Troubleshooting Logic for Low Reaction Yield.

References

Stability of "3,5-Bis(methylthio)pyridine" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 3,5-Bis(methylthio)pyridine?

A1: this compound is expected to be a relatively stable aromatic compound under standard storage conditions (cool, dry, dark, inert atmosphere). However, its stability can be compromised by acidic or basic conditions, and the presence of oxidizing agents. The key reactive sites are the basic nitrogen atom of the pyridine ring and the nucleophilic sulfur atoms of the methylthio groups.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, the lone pair of electrons on the pyridine nitrogen atom makes it susceptible to protonation, forming a pyridinium salt.[1][2] This generally increases the compound's solubility in aqueous acidic solutions. While the pyridine ring itself is robust, strong acidic conditions, especially at elevated temperatures, could potentially lead to slow degradation over time. The thioether groups are generally stable to acid-catalyzed hydrolysis but could be susceptible to other reactions depending on the specific acid and conditions used.

Q3: Is this compound stable in basic solutions?

A3: The compound is expected to be largely stable under mild basic conditions. The pyridine ring is electron-deficient and generally not reactive towards bases.[1] The methylthio groups are also typically stable. However, very strong bases (e.g., organometallics) could potentially deprotonate the pyridine ring at positions 2 or 4.[1] Disulfide bonds, if formed through oxidation, can undergo degradation in basic conditions.[3]

Q4: What are the primary degradation pathways I should be concerned about?

A4: The most likely degradation pathway is the oxidation of the methylthio (thioether) groups.[4][5] Thioethers can be readily oxidized to sulfoxides and then further to sulfones, especially in the presence of common oxidizing agents like hydrogen peroxide, peroxyacids, or even air over long periods.[6][7] This oxidation can alter the compound's chemical properties, polarity, and biological activity.

Q5: Are there any known incompatible reagents or conditions?

A5: Yes. Based on general chemical principles, you should avoid:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, m-CPBA, ozone, and nitric acid will likely oxidize the sulfur atoms.[5][6]

  • Strong Alkylating Agents: The sulfur atoms are nucleophilic and can react with alkyl halides.

  • Certain Lewis Acids: The sulfur atoms can coordinate with some Lewis acids, which might facilitate undesired reactions.

  • Heat, Flames, and Sparks: Standard precautions for organic compounds should be taken.[8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Troubleshooting Steps
Unexpected peaks in LC-MS or NMR analysis. Oxidation of one or both methylthio groups.- Check your sample for a mass increase of +16 amu (sulfoxide) or +32 amu (sulfone) per sulfur atom. - Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. - Scrupulously avoid sources of peroxides (e.g., in aged ether solvents).
Change in solubility or color of the solution. Protonation of the pyridine nitrogen in acidic media or potential degradation.- Measure the pH of your solution. If acidic, the compound has likely formed a pyridinium salt, which can alter its properties. - If the color change is significant (e.g., darkening), it may indicate more extensive decomposition. Analyze a sample by LC-MS or TLC to check for the appearance of new impurities.
Low yield or failure of a reaction where the compound is a starting material. Instability under reaction conditions.- Re-evaluate your reaction conditions. If using acidic or basic reagents, consider if they are compatible. - Run a control experiment where the compound is subjected to the reaction conditions (solvent, temperature, pH) without other reagents to assess its stability in isolation. - If oxidation is suspected, de-gas all solvents and run the reaction under a strict inert atmosphere.
Difficulty in purifying the compound. Presence of closely related oxidized impurities (sulfoxide/sulfone).- The polarity of the compound will change significantly upon oxidation. Use a different solvent system for chromatography to improve separation. - Consider using a different purification technique, such as crystallization, if chromatography is ineffective.

Data and Protocols

Illustrative Stability Data

The following table is a template to illustrate how you might present stability data from an experimental study. The values are hypothetical and should be replaced with your own experimental results.

Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 25°C

pHIncubation Time (hours)% Remaining (Analyzed by HPLC)Major Degradation Product (Hypothetical)
3.0 (HCl Buffer) 0100%-
2499.5%-
7298.8%-
7.4 (Phosphate Buffer) 0100%-
2499.8%-
7299.2%-
10.0 (Carbonate Buffer) 0100%-
2499.6%-
7299.0%-
7.4 (+ 100µM H₂O₂) 0100%-
185.2%3-(Methylsulfinyl)-5-(methylthio)pyridine
645.7%3,5-Bis(methylsulfinyl)pyridine
Experimental Protocol: General Procedure for pH Stability Assessment

This protocol provides a framework for assessing the stability of this compound under various pH conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and water

  • Buffer solutions (e.g., pH 3, 5, 7.4, 9, 11) prepared according to standard laboratory procedures.

  • Class A volumetric flasks and pipettes

  • HPLC system with a suitable C18 column and UV detector.

2. Preparation of Stock Solution:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable volume of acetonitrile (or another appropriate solvent) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Sample Preparation and Incubation:

  • For each pH condition, pipette a known volume of the stock solution into a larger volume of the desired buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the initial amount of organic solvent is low (e.g., <1%) to not significantly alter the buffer pH.

  • Prepare a "Time Zero" (T₀) sample by immediately quenching the reaction (e.g., by diluting with mobile phase) and analyzing it.

  • Incubate the remaining buffered solutions at a controlled temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot, quench the reaction, and prepare it for analysis.

4. Analytical Method (HPLC):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% formic acid or another suitable modifier). A typical starting point could be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan of the compound (e.g., ~254 nm).

  • Injection Volume: 10 µL

  • Analysis: Quantify the peak area of the parent compound at each time point. The % remaining can be calculated relative to the T₀ sample. Monitor for the appearance of new peaks, which would indicate degradation products.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis stock Prepare Stock Solution (1 mg/mL in ACN) mix Dilute Stock into Buffers (Final Conc. 10 µg/mL) stock->mix buffers Prepare Aqueous Buffers (pH 3, 7.4, 10) buffers->mix t0 Analyze T₀ Sample Immediately mix->t0 incubate Incubate Samples (Controlled Temp) mix->incubate hplc Analyze by HPLC-UV t0->hplc aliquots Withdraw Aliquots at Time Points (1, 4, 8, 24h...) incubate->aliquots aliquots->hplc data Calculate % Remaining vs. T₀ hplc->data

Caption: Experimental workflow for assessing pH-dependent stability.

troubleshooting_flow start Problem Encountered: Unexpected Results check1 Are there new peaks in LC-MS/NMR? start->check1 check_mass Check Mass Spec: Mass +16 or +32 amu? check1->check_mass yes1 check_conditions Review Reaction Conditions: Strong Acid/Base/Oxidant? check1->check_conditions no1 yes1 Yes cause_oxidation Cause: Oxidation of Thioether Group(s) check_mass->cause_oxidation yes_mass cause_other Cause: Other degradation (e.g., hydrolysis, side reaction) check_mass->cause_other no_mass no1 No cause_incompatible Cause: Incompatible Reagent check_conditions->cause_incompatible yes_conditions cause_unknown Cause: Physical issue or complex interaction. Re-evaluate experimental setup. check_conditions->cause_unknown no_conditions yes_mass Yes solution_oxidation Solution: Use inert atmosphere, degassed solvents, peroxide-free reagents. cause_oxidation->solution_oxidation no_mass No solution_other Solution: Run stability control (compound in solvent at temp) to isolate instability. cause_other->solution_other yes_conditions Yes solution_incompatible Solution: Choose milder reagents, protect functional groups, or change reaction strategy. cause_incompatible->solution_incompatible no_conditions No

Caption: Troubleshooting decision tree for unexpected experimental results.

degradation_pathway cluster_acid Acidic Conditions cluster_oxidative Oxidative Conditions parent This compound pyridinium Pyridinium Salt (Protonation at N) parent->pyridinium + H⁺ sulfoxide Sulfoxide Derivative (+16 amu) parent->sulfoxide [O] sulfone Sulfone Derivative (+32 amu) sulfoxide->sulfone [O]

Caption: Potential reaction pathways under acidic or oxidative stress.

References

Technical Support Center: Degradation Pathways of Thioether-Containing Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thioether-containing pyridines.

Frequently Asked questions (FAQs)

Q1: What are the primary degradation pathways for thioether-containing pyridines?

A1: Thioether-containing pyridines are susceptible to several degradation pathways, primarily involving the thioether linkage and the pyridine ring. The most common pathways are:

  • Oxidation of the Thioether: The sulfur atom in the thioether group is readily oxidized to form a sulfoxide and subsequently a sulfone. This is a very common degradation route under oxidative stress.[1]

  • Metabolic Degradation of the Pyridine Ring: In biological systems, the pyridine ring can undergo metabolic transformations. The most frequent metabolic reactions are N-oxidation of the pyridine nitrogen and hydroxylation at various positions on the ring.[2][3][4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the pyridine ring, leading to a variety of products.[5][6] The specific products can vary depending on the substitution pattern and the presence of photosensitizers.

  • Hydrolysis: While the thioether bond itself is generally stable to hydrolysis, other functional groups within the molecule, such as esters or amides, can be susceptible to hydrolysis under acidic or basic conditions.[7][8]

Q2: What are common impurities to look for in a sample of a thioether-containing pyridine?

A2: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Specifically, you should look for:

  • Starting materials: The parent pyridine and thiol used in the synthesis.

  • Disulfides: Formed from the oxidation of the starting thiol.

  • Sulfoxides and Sulfones: Formed from the oxidation of the thioether product.[9]

  • N-oxides: Formed from the oxidation of the pyridine nitrogen.[2]

  • Regioisomers: If the pyridine ring has multiple potential sites for substitution, regioisomers may be present.[9]

Q3: How can I improve the stability of my thioether-containing pyridine compound?

A3: To enhance the stability of your compound, consider the following strategies:

  • Blocking Sites of Metabolism: Introducing sterically hindering groups near the thioether or at positions on the pyridine ring susceptible to hydroxylation can prevent enzymatic degradation.[5]

  • Modulating Electronic Properties: The introduction of electron-withdrawing groups on the pyridine ring can decrease its susceptibility to oxidation.[5]

  • Storage Conditions: Proper storage is crucial. Store compounds under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and in a cool, dry, and dark place to minimize oxidation and photodegradation.[10]

  • Formulation: For drug development, formulating the compound with antioxidants can help prevent oxidative degradation.[5]

Troubleshooting Guides

Problem 1: My compound is showing unexpected peaks in the HPLC analysis after storage.

  • Possible Cause: The compound is degrading. The new peaks are likely degradation products such as sulfoxides, sulfones, or N-oxides.

  • Solution:

    • Characterize the Degradants: Use LC-MS/MS to identify the mass of the new peaks. An increase of 16 amu suggests the formation of a sulfoxide or N-oxide, while an increase of 32 amu suggests a sulfone.[11]

    • Perform Forced Degradation: To confirm the identity of the degradants, subject a fresh sample of your compound to forced degradation under oxidative conditions (e.g., with H₂O₂ or m-CPBA) and compare the resulting chromatogram with that of the stored sample.

    • Optimize Storage Conditions: Review your storage procedures. Ensure the compound is protected from light, oxygen, and moisture. Store at a lower temperature if necessary.

Problem 2: I am observing poor recovery of my compound from biological matrices.

  • Possible Cause: The compound is undergoing rapid metabolism. The thioether or the pyridine ring is likely being modified by metabolic enzymes.

  • Solution:

    • In Vitro Metabolism Assay: Conduct an in vitro metabolism study using liver microsomes to identify the metabolites. Analyze the samples by LC-MS/MS to identify hydroxylated and N-oxidized products.[3]

    • Structural Modification: Based on the identified metabolites, consider synthesizing analogs with modifications at the metabolic hotspots to improve metabolic stability.

Problem 3: The color of my solid compound has changed over time (e.g., from white to yellow or brown).

  • Possible Cause: This is often an indication of degradation, potentially due to oxidation or photodegradation.

  • Solution:

    • Purity Analysis: Re-analyze the purity of the compound using HPLC or another suitable method to quantify the extent of degradation.

    • Structural Characterization: If significant degradation has occurred, attempt to isolate and characterize the colored impurity to understand the degradation pathway.

    • Review Handling and Storage: Ensure that the compound is handled and stored with minimal exposure to light and air.

Degradation Pathways and Experimental Protocols

Oxidative Degradation

Oxidation of the thioether to a sulfoxide and then to a sulfone is a primary degradation pathway.

Oxidative_Degradation Thioether Pyridyl-S-R Sulfoxide Pyridyl-S(O)-R Thioether->Sulfoxide [O] Sulfone Pyridyl-S(O)₂-R Sulfoxide->Sulfone [O]

Caption: Oxidative degradation of a thioether-containing pyridine.

Experimental Protocol: Forced Oxidation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the thioether-containing pyridine in a suitable solvent like acetonitrile or methanol.

  • Oxidation with Hydrogen Peroxide (H₂O₂):

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate the mixture at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) for analysis.[12]

  • Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA):

    • Dissolve the thioether-containing pyridine in a suitable solvent like dichloromethane (CH₂Cl₂) at 0 °C.

    • Slowly add a solution of m-CPBA (1.1 equivalents for sulfoxide, 2.2 equivalents for sulfone) in CH₂Cl₂.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[13]

  • Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method, coupled with a mass spectrometer (LC-MS) to identify the degradation products.

Metabolic Degradation

In a biological context, the pyridine ring is often a target for metabolic enzymes.

Metabolic_Degradation Thioether_Pyridine Thioether-Containing Pyridine N_Oxide Pyridine-N-Oxide Derivative Thioether_Pyridine->N_Oxide N-Oxidation (CYP450) Hydroxylated Hydroxylated Pyridine Derivative Thioether_Pyridine->Hydroxylated Hydroxylation (CYP450)

Caption: Common metabolic degradation pathways for pyridine-containing compounds.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation Mixture: Prepare an incubation mixture containing:

    • Liver microsomes (e.g., human, rat)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • The test compound (thioether-containing pyridine) at a final concentration of 1 µM.

  • Incubation: Incubate the mixture at 37°C.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound and identify the formation of metabolites.[3]

Photodegradation

Exposure to light can lead to complex degradation pathways of the pyridine ring.

Photodegradation_Workflow Compound Thioether-Containing Pyridine (Solid or in Solution) Exposure Expose to Light Source (ICH Q1B Guidelines) Compound->Exposure Control Control Sample (Protected from Light) Compound->Control Analysis Analyze by Stability- Indicating HPLC Exposure->Analysis Control->Analysis

Caption: Experimental workflow for a photodegradation study.

Experimental Protocol: Photostability Study

  • Sample Preparation:

    • Place the solid compound in a clear container.

    • Prepare a solution of the compound in a suitable solvent.

  • Control Samples: Prepare control samples by wrapping identical containers in aluminum foil to protect them from light.

  • Exposure: Expose the samples to a light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Sampling and Analysis: At appropriate time intervals, analyze the exposed and control samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[6]

Quantitative Data Summary

The following table summarizes hypothetical degradation data for a generic thioether-containing pyridine under various stress conditions. Actual degradation rates are compound-specific.

Stress ConditionReagent/ConditionTime (hours)% Degradation of Parent CompoundMajor Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C24< 5%None significant
Base Hydrolysis 0.1 M NaOH, 60°C24< 5%None significant
Oxidation 3% H₂O₂, RT8~25%Sulfoxide
Oxidation 3% H₂O₂, RT24~60%Sulfoxide, Sulfone
Thermal 80°C (solid)48< 10%Minor unspecified products
Photolytic ICH Q1B light exposure24~15%Various pyridine ring fragments

Note: This data is for illustrative purposes only. Researchers should generate specific stability data for their compounds of interest.

References

Technical Support Center: Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the functionalization of pyridine rings, a crucial process in pharmaceutical and materials science research. The inherent electronic properties of pyridine can present unique challenges, and this resource offers practical solutions to overcome them.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Cross-Coupling Reactions (e.g., Suzuki, Negishi)

Question 1: I am observing low or no yield in my Suzuki coupling reaction with a pyridine substrate. What are the common causes?

Answer: Low yields in Suzuki couplings involving pyridines can stem from several factors. A primary issue is the potential for the lone pair of electrons on the pyridine nitrogen to coordinate with the palladium catalyst, leading to its inactivation.[3] Other common causes include:

  • Catalyst Inactivation: The pyridine nitrogen can bind to the palladium catalyst, inhibiting its catalytic activity.

  • Poor Quality of Reagents: Pyridyl boronic acids can be unstable and prone to degradation or protodeboronation (cleavage of the C-B bond).[4]

  • Suboptimal Reaction Conditions: Incorrect temperature, base, or solvent can significantly impact the reaction outcome.[4] Most Suzuki couplings require elevated temperatures, typically between 80-100 °C.[4]

  • Presence of Water: Anhydrous solvents are often crucial to minimize side reactions like protodeborylation.[3]

Troubleshooting Steps:

ProblemRecommended Action
Catalyst Inactivation Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).[4] Consider using ligands that can mitigate the inhibitory effect of the pyridine nitrogen.
Reagent Degradation Use fresh, high-purity boronic acids or their more stable pinacol ester derivatives.[4]
Suboptimal Conditions Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, THF/water).[4] A moderate increase in temperature may also improve yield.[4]
Homocoupling This side reaction is often exacerbated by the presence of oxygen. Ensure the reaction is properly degassed.
Dehalogenation Optimize reaction parameters such as temperature, base, and solvent to favor cross-coupling over dehalogenation.[3]

Question 2: I am seeing significant amounts of homocoupled (bipyridyl) byproducts. How can I minimize this?

Answer: Homocoupling of the boronic acid reagent is a common side reaction, often promoted by the presence of oxygen.[3] To minimize this, ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Additionally, carefully optimizing the stoichiometry of your reactants can help. Using a slight excess of the boronic acid (1.2-1.5 equivalents) is common, but a large excess may favor homocoupling.[4]

Section 2: Lithiation and Metalation

Question 3: My lithiation of a bromopyridine is failing or giving a complex mixture of products. What should I check?

Answer: Lithiation of pyridines is highly sensitive to reaction conditions. Common pitfalls include:

  • Inactive n-Butyllithium (n-BuLi): The molarity of commercially available n-BuLi can decrease over time. It is crucial to titrate your n-BuLi solution before use to ensure accurate stoichiometry.[5]

  • Presence of Moisture: Organolithium reagents are extremely sensitive to atmospheric moisture. All glassware must be rigorously dried, and the reaction must be conducted under a strict inert atmosphere.[5]

  • Incorrect Reaction Temperature: Lithium-halogen exchange is rapid, but side reactions are minimized at very low temperatures, typically -78 °C.[5] Maintaining this temperature is critical.

  • Di-lithiation: Using an excess of n-BuLi or allowing the temperature to rise can lead to the formation of di-lithiated species, resulting in undesired byproducts.[5]

Troubleshooting Workflow for Pyridine Lithiation:

start Low Yield or Multiple Products in Lithiation check_nBuLi Is n-BuLi titrated and active? start->check_nBuLi check_anhydrous Are all glassware and solvents anhydrous? check_nBuLi->check_anhydrous Yes action_titrate Action: Titrate n-BuLi before use. check_nBuLi->action_titrate No check_temp Is the reaction temperature strictly maintained at -78°C? check_anhydrous->check_temp Yes action_dry Action: Flame-dry glassware, use anhydrous solvents. check_anhydrous->action_dry No check_stoichiometry Is the stoichiometry of n-BuLi correct (1.0-1.1 eq for monolithiation)? check_temp->check_stoichiometry Yes action_temp Action: Use a dry ice/acetone bath and monitor internal temperature. check_temp->action_temp No result_good Successful Lithiation check_stoichiometry->result_good Yes action_stoichiometry Action: Add n-BuLi dropwise and ensure precise measurement. check_stoichiometry->action_stoichiometry No action_titrate->check_nBuLi action_dry->check_anhydrous action_temp->check_temp action_stoichiometry->check_stoichiometry

Caption: Troubleshooting workflow for pyridine lithiation.

Question 4: I am observing the formation of symmetrical 2,6-disubstituted pyridine after monolithiation and quenching. What is the cause?

Answer: The formation of a symmetrical 2,6-disubstituted product strongly indicates that di-lithiation has occurred.[5] This is likely due to using an excess of n-BuLi or allowing the reaction temperature to rise above -78 °C. To favor monolithiation, it is essential to use a precisely titrated solution of n-BuLi (typically 1.0 to 1.1 equivalents) and maintain a very low reaction temperature.[5]

Section 3: C-H Functionalization

Question 5: Why is achieving regioselectivity in direct C-H functionalization of pyridines so challenging?

Answer: The direct and selective functionalization of pyridine's C-H bonds is inherently difficult due to its electronic properties.[1][2] The pyridine ring is electron-deficient, which makes it less reactive towards electrophilic substitution.[6] Furthermore, the nitrogen atom's lone pair can coordinate with metal catalysts, complicating the reaction.[6] The regioselectivity is influenced by a complex interplay of factors including:

  • Inherent Ring Electronics: The pyridine ring is susceptible to nucleophilic attack and radical additions, while being deactivated towards electrophilic substitution.[7]

  • Reaction Conditions: The choice of catalyst, solvent, and temperature can sometimes be adjusted to favor functionalization at a specific position.[7]

  • Directing Groups: The installation of a directing group can guide a metal catalyst to a specific C-H bond, though this adds extra synthetic steps.[7]

Section 4: Pyridine N-Oxides

Question 6: I am having trouble synthesizing a pyridine N-oxide. What are some common issues?

Answer: The oxidation of pyridines to their corresponding N-oxides is a common strategy to modify their reactivity.[8] However, challenges can arise:

  • Oxidant Choice: While hydrogen peroxide is a common oxidant, removing excess H₂O₂ can be difficult and may require specific workup procedures.[9] Peroxyacids like m-chloroperoxybenzoic acid (m-CPBA) are also widely used and can be very effective.[10]

  • Purification: Pyridine N-oxides are often polar and hygroscopic, which can complicate purification.[11] Column chromatography may be necessary, and care should be taken to avoid residual oxidant in the final product.[9][12]

  • Over-oxidation: In some cases, particularly with electron-rich pyridines, over-oxidation or side reactions can occur. Careful control of stoichiometry and temperature is important.

General N-Oxidation and Functionalization Pathway:

Pyridine Pyridine N_Oxide Pyridine N-Oxide Pyridine->N_Oxide Oxidation (e.g., m-CPBA, H₂O₂) Functionalized_N_Oxide Functionalized N-Oxide N_Oxide->Functionalized_N_Oxide Electrophilic Substitution (e.g., Nitration, Halogenation) Functionalized_Pyridine Functionalized Pyridine Functionalized_N_Oxide->Functionalized_Pyridine Deoxygenation (e.g., PCl₃, Catalytic Hydrogenation)

Caption: General pathway for pyridine functionalization via N-oxidation.

Section 5: Purification

Question 7: My functionalized pyridine derivative is very polar and streaks on silica gel. What are my purification options?

Answer: The polar nature of many pyridine derivatives can make purification by standard normal-phase chromatography on silica gel challenging. Here are some alternative strategies:

  • Basic Modifier: Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can help to reduce tailing and improve peak shape on silica gel.[13]

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds like pyridine derivatives.[13]

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (C18) is often the most effective method.[13][14]

  • Recrystallization: If your compound is a solid, recrystallization can be a highly effective purification technique.[13] Experiment with different solvents to find one where your compound has high solubility at elevated temperatures and low solubility at room temperature.[15]

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a Halopyridine
  • Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, combine the halopyridine (1.0 equiv.), the pyridineboronic acid or boronic ester (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 3.0 equiv.).[4]

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water, 4:1) followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).[4]

  • Heating: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.[4]

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or another appropriate method.

General Protocol for Lithiation of a Bromopyridine
  • Glassware Preparation: Rigorously flame-dry all glassware under vacuum and cool under a positive pressure of inert gas (argon or nitrogen).[5]

  • Reaction Setup: To a dried flask containing the bromopyridine (1.0 equiv.), add anhydrous THF via syringe.[5]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[5]

  • n-BuLi Addition: Slowly add a freshly titrated solution of n-BuLi (1.0-1.1 equiv.) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.[5]

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[5]

  • Electrophile Addition: Add the electrophile (1.2-1.5 equiv.) dropwise to the reaction mixture at -78 °C.[5]

  • Reaction and Quenching: Allow the reaction to stir at -78 °C for an additional 1-3 hours, then quench with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Workup and Purification: Warm the mixture to room temperature, perform an aqueous workup, and extract the product with an organic solvent. Dry, concentrate, and purify the product as needed.

References

Technical Support Center: A Guide to Improving Yield in Disubstituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of disubstituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance your reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of disubstituted pyridines, categorized by the synthetic method.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for producing dihydropyridines, which can then be oxidized to pyridines.[1][2] Low yields are a common issue and can often be traced back to several factors.[3]

Issue: Low to No Product Formation

  • Potential Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Be aware that classical Hantzsch reactions can have long reaction times. Consider a stepwise approach where the Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester is performed first.

  • Potential Cause: Purity of reactants.

    • Solution: Ensure all starting materials, including the aldehyde, β-ketoester, and ammonia source, are pure. Impurities can lead to unwanted side reactions.

  • Potential Cause: Suboptimal reaction conditions.

    • Solution: Gradually increase the reaction temperature. While ethanol is a common solvent, consider screening other solvents like methanol, isopropanol, or even aqueous micelles, which have been shown to improve yields.[3] The use of a catalyst, such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles, can significantly improve yields.[3]

Issue: Formation of Significant Side Products

  • Potential Cause: Self-condensation of the aldehyde (aldol reaction).

    • Solution: Optimize the order of addition of reagents. A stepwise approach can be beneficial.

  • Potential Cause: Incomplete oxidation of the dihydropyridine intermediate.

    • Solution: Ensure the correct stoichiometry of a suitable oxidizing agent like nitric acid, KMnO4, or iodine.[3] Monitor the reaction by TLC or LC-MS to confirm the complete conversion of the dihydropyridine. Milder oxidizing agents can sometimes reduce the formation of side products.[3]

Bohlmann-Rahtz Pyridine Synthesis

This method allows for the synthesis of substituted pyridines in two steps, starting from enamines and ethynylketones.[4] Key challenges often relate to the reaction conditions and the stability of intermediates.

Issue: Low Yield or No Reaction

  • Potential Cause: High reaction temperatures leading to decomposition.

    • Solution: The cyclodehydration step can be catalyzed by acetic acid, Amberlyst 15 ion-exchange resin, zinc bromide (II), or ytterbium triflate (III) to effectively lower the required reaction temperature.[4][5]

  • Potential Cause: Difficulty in synthesizing or handling the enamine starting material.

    • Solution: For enamines that are difficult to prepare and isolate, they can be generated in situ by using ammonium acetate.[5]

Issue: Lack of Regiocontrol

  • Potential Cause: The substitution pattern of the enamine and the ethynylketone can lead to the formation of isomers.

    • Solution: The regiochemical outcome is determined by the initial Michael addition. Carefully select starting materials where the desired regiochemistry is favored by the electronic and steric properties of the substrates.

Guareschi-Thorpe Condensation

This synthesis produces pyridine derivatives through the condensation of cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[6] Modern modifications have significantly improved the efficiency of this reaction.

Issue: Low Yields and Harsh Reaction Conditions

  • Potential Cause: Inefficient classical conditions.

    • Solution: A highly effective and environmentally friendly modification involves using ammonium carbonate as both the ammonia source and a buffer in an aqueous medium.[7][8] This method often results in the precipitation of the pure product directly from the reaction mixture, simplifying workup and leading to high yields.[7][8]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for generating highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[9]

Issue: Low or No Formation of the Desired Pyridine Product

  • Potential Cause: Impure starting materials.

    • Solution: The purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound is critical. It is highly recommended to purify these materials before use. The α-pyridinium methyl ketone salts can be purified by recrystallization, and the α,β-unsaturated carbonyl compounds (chalcones) by recrystallization or column chromatography.[10]

  • Potential Cause: Suboptimal reaction conditions.

    • Solution: Glacial acetic acid is often the solvent of choice as it also acts as a catalyst.[10] However, solvent-free conditions at elevated temperatures have also been shown to be effective.[11] The reaction is typically run at elevated temperatures (80-140°C). It is advisable to start with a lower temperature and monitor the reaction's progress.[11]

Issue: Formation of Significant Amounts of Side Products

  • Potential Cause: Self-condensation of the α,β-unsaturated carbonyl compound.

    • Solution: This can be minimized by the controlled addition of reagents and by optimizing the reaction temperature.[10]

  • Potential Cause: Formation of benzo[a]indolizine derivatives.

    • Solution: This is a known side reaction, especially with certain substituted pyridinium salts. To minimize their formation, carefully control the reaction temperature.[10]

Frequently Asked Questions (FAQs)

Q1: My disubstituted pyridine product is a colored oil or solid, but it should be colorless. What is the cause?

A1: Discoloration often indicates the presence of impurities or degradation products. For many pyridine derivatives, prolonged exposure to air and light can lead to the formation of colored byproducts. It is advisable to analyze the sample for purity using techniques like GC-MS or NMR spectroscopy to identify the contaminants.

Q2: Which purification technique is best for my disubstituted pyridine product?

A2: The optimal purification method depends on the physicochemical properties of your product and the nature of the impurities.

  • Acid-Base Extraction: Highly effective for separating basic pyridine products from non-basic or acidic impurities.

  • Column Chromatography: Suitable for separating compounds with different polarities.

  • Crystallization: An excellent method for obtaining highly pure solid products.

  • Distillation: Effective for liquid products, but may not separate isomers with close boiling points.

Q3: I am having trouble with low recovery after acid-base extraction. What could be the problem?

A3: Several factors could lead to low recovery:

  • Incomplete Protonation/Deprotonation: Ensure the pH is sufficiently low (acidic wash) or high (basification step) to fully convert the pyridine to its salt and back to the free base.

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers. To break them, you can add brine or gently swirl the separatory funnel.

  • Product Solubility: If your disubstituted pyridine has polar functional groups, it may have some solubility in the aqueous layer even in its neutral form. Perform multiple extractions with the organic solvent to maximize recovery.

Quantitative Data Summary

The following tables provide a summary of reaction yields for various disubstituted pyridine syntheses under different catalytic conditions.

Table 1: Catalyst Performance in the Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [11]

CatalystAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)
No CatalystNH₄OAcEthanolReflux865
p-TSANH₄OHEthanolReflux682
Tannic AcidNH₄OAcH₂O80194
Fe₃O₄@SiO₂-SO₃HNH₄OAcEthanol600.596

Analysis: The data clearly shows that catalyzed reactions offer significant advantages over the uncatalyzed process in terms of both reaction time and yield.[11]

Table 2: Effect of Nitrogen Source on Guareschi-Thorpe Synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine [7]

Nitrogen SourceSolventTemperature (°C)Time (h)Yield (%)
Ammonium AcetateH₂O:HOAcReflux2468
(NH₄)₂CO₃H₂O:EtOH (1:1)80396
(NH₄)₂CO₃ (no catalyst)H₂O:EtOH (1:1)801040

Table 3: Yields for Solvent-Free Kröhnke Synthesis of 2,4,6-Triarylpyridines [12]

ArAr'Yield (%)
C₆H₅C₆H₅97
4-CH₃C₆H₄C₆H₅97
4-ClC₆H₄C₆H₅94
4-CH₃OC₆H₄C₆H₅94
4-ClC₆H₄4-ClC₆H₄95

Experimental Protocols

This section provides detailed methodologies for key synthetic and purification procedures.

Protocol 1: Hantzsch Pyridine Synthesis of Bridged 1,4-Dihydropyridines[1]

Materials:

  • Butane-1,4-diyl diacetoacetate

  • Aldehyde

  • Ammonium acetate

  • Ethanol

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add butane-1,4-diyl diacetoacetate (1.0 eq.), the desired aldehyde (1.0 eq.), and ammonium acetate (1.2 eq.).

  • Add ethanol (20-30 mL) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

Protocol 2: One-Step Bohlmann-Rahtz Reaction Catalyzed by Ytterbium(III) Triflate[13]

Materials:

  • Enamine

  • Alkynone

  • Ytterbium(III) triflate

  • Toluene

  • Ethyl acetate

Procedure:

  • A solution of the enamine (~1 mmol, 1 equiv.), alkynone (1.2 equiv.), and ytterbium(III) triflate (15–20 mol%) in toluene (6 ml) is heated at reflux for 16 h.

  • Allow the reaction to cool and add water (6 ml).

  • The mixture is heated at reflux for 20 min and then extracted with ethyl acetate (2 x 10 ml).

  • The organic layers are combined, washed with brine (6 ml), dried (MgSO₄), and evaporated in vacuo to give the pyridine product.

Protocol 3: Guareschi-Thorpe Synthesis of 2,6-dihydroxy-3-cyano-4-methyl pyridine[7]

Materials:

  • Ethyl acetoacetate (1,3-dicarbonyl compound)

  • Ethyl cyanoacetate (or cyanoacetamide)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (20 mmol), alkyl cyanoacetate (20 mmol), and ammonium carbonate (40 mmol).

  • Add a 1:1 mixture of EtOH and H₂O as the solvent.

  • Stir the mixture at 80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product is expected to solidify and precipitate out of the solution.

  • Add cold water to the reaction mixture to ensure complete precipitation.

  • Filter the solid product, wash with water, and dry. This procedure has been reported to yield 95% of the desired product without the need for further purification.[7]

Protocol 4: Kröhnke Synthesis of 2,4,6-Triphenylpyridine[11]

Materials:

  • N-Phenacylpyridinium bromide

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and a large excess of ammonium acetate (10 equiv).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

Protocol 5: Acid-Base Extraction for Purification of Disubstituted Pyridines

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1 M HCl solution. Collect the aqueous layer. Repeat the wash 1-2 times.

  • Combine Aqueous Layers: Combine all the acidic aqueous extracts. The pyridinium salt is now in the aqueous phase.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base solution (e.g., 6 M NaOH) until the pH is > 10. This will regenerate the free pyridine base.

  • Back-Extraction: Extract the liberated pyridine back into an organic solvent (e.g., diethyl ether, dichloromethane) three times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified 2,6-disubstituted pyridine.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the synthesis and purification of disubstituted pyridines.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Combine Reactants reaction Heat and Stir start->reaction monitoring Monitor by TLC reaction->monitoring cool Cool Reaction monitoring->cool extract Acid-Base Extraction cool->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography / Recrystallization evaporate->purify end Pure Product purify->end

A general experimental workflow for pyridine synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed impure_reagents Impure Reactants? start->impure_reagents suboptimal_conditions Suboptimal Conditions? start->suboptimal_conditions side_reactions Side Reactions? start->side_reactions purify_reagents Purify Starting Materials impure_reagents->purify_reagents optimize_conditions Optimize Temp, Solvent, Catalyst suboptimal_conditions->optimize_conditions modify_procedure Modify Reagent Addition Order side_reactions->modify_procedure

A troubleshooting workflow for low reaction yields.

acid_base_extraction start Crude Product in Organic Solvent add_acid Wash with aq. HCl start->add_acid separate1 Separate Layers add_acid->separate1 aqueous_layer1 Aqueous Layer (Pyridinium Salt) separate1->aqueous_layer1 Collect organic_layer1 Organic Layer (Neutral/Acidic Impurities) separate1->organic_layer1 Discard basify Add aq. NaOH (pH > 10) aqueous_layer1->basify extract_back Extract with Organic Solvent basify->extract_back separate2 Separate Layers extract_back->separate2 aqueous_layer2 Aqueous Layer (Salts) separate2->aqueous_layer2 Discard organic_layer2 Organic Layer (Pure Pyridine) separate2->organic_layer2 Collect dry Dry and Evaporate organic_layer2->dry end Purified Disubstituted Pyridine dry->end

Workflow for purification by acid-base extraction.

References

Technical Support Center: Purification of Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of impurities from pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial pyridine?

A1: Commercial pyridine often contains several types of impurities.[1] The most prevalent is water, as pyridine is highly hygroscopic and readily absorbs atmospheric moisture.[1][2][3] Other common contaminants include pyridine homologues such as picolines and lutidines, which have similar boiling points to pyridine, making them difficult to separate by simple distillation.[1][2] Non-basic substances and degradation products may also be present, sometimes causing a yellow or brown discoloration.[1] In deuterated pyridine, incomplete deuteration products are a primary impurity.[3]

Q2: My pyridine sample is yellow or brown. What causes this and how can it be removed?

A2: The yellow or brown color in pyridine is typically due to the presence of degradation products or other non-basic impurities.[1] Purification by distillation will usually yield a colorless liquid.[4] Pre-treatment before distillation, such as refluxing with a drying agent like potassium hydroxide (KOH) or an oxidizing agent like potassium permanganate (KMnO₄), can effectively remove these colored impurities.[1][2]

Q3: How should I properly store purified, anhydrous pyridine?

A3: To maintain its purity, anhydrous pyridine must be stored in a tightly sealed, dark glass bottle to protect it from moisture and light.[1] The container should be flushed with an inert gas, such as nitrogen or argon, before sealing. Storing the purified pyridine over activated 4Å molecular sieves can help maintain its dryness.[1][2]

Q4: What are the critical safety precautions when handling and purifying pyridine?

A4: Pyridine is a flammable, toxic liquid with a strong, unpleasant odor. Always handle it within a chemical fume hood to ensure proper ventilation.[1] Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory.[1] Keep pyridine away from ignition sources and ensure that distillation equipment is properly grounded to prevent static discharge.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of pyridine-based compounds.

Issue 1: Presence of Water in Pyridine

Question: My pyridine contains water. What is the most effective method for drying it?

Answer: Simply distilling pyridine is ineffective for removing water because they form a minimum-boiling azeotrope (57% pyridine, 43% water, boiling at 94°C).[1] Therefore, a chemical or physical drying method is required prior to final distillation. The choice of method depends on the level of dryness required.

Troubleshooting Steps:

  • Pre-drying (for significant water content):

    • Add solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets (10-20 g/L) to the pyridine.[1][2]

    • Allow it to stand for an extended period (up to 2 weeks for very wet pyridine) to remove the bulk of the water.[2]

  • Final Drying (for anhydrous grade):

    • For highly effective drying, decant the pre-dried pyridine and add calcium hydride (CaH₂).[1][2]

    • Reflux the mixture for several hours, ensuring the apparatus is protected from atmospheric moisture with a drying tube.[1]

    • Distill the pyridine from the CaH₂.

  • Azeotropic Distillation:

    • An alternative method involves adding a solvent like toluene, which forms a lower-boiling azeotrope with water.[1] The water-toluene azeotrope is then distilled off, leaving dry pyridine.

Issue 2: Low Purity After Simple Distillation

Question: I've distilled my pyridine, but analytical tests (GC-MS, NMR) show it's still impure. What's wrong?

Answer: Low purity after a simple distillation is often due to the presence of pyridine homologues (e.g., picolines, lutidines) which have boiling points very close to pyridine, making them difficult to separate.[1][2]

Troubleshooting Workflow:

G start Low Purity After Distillation identify Identify Impurity (GC-MS, NMR) start->identify non_basic Non-Basic Impurities (e.g., hydrocarbons) identify->non_basic Is impurity non-basic? basic Basic Impurities (Picolines, Lutidines) identify->basic Is impurity basic? non_basic->basic No acid_treat Steam distill from dilute H2SO4 or HCl solution. Pyridine forms a non-volatile salt. non_basic->acid_treat Yes oxidize Oxidative Treatment (e.g., KMnO4) basic->oxidize Yes complex Complexation (e.g., with ZnCl2) basic->complex Alternative regenerate Regenerate pyridine from salt/complex with strong base acid_treat->regenerate oxidize->regenerate complex->regenerate final_distill Final Fractional Distillation regenerate->final_distill

Caption: Troubleshooting workflow for low purity after distillation.

Issue 3: Problems During Recrystallization of Pyridine Derivatives

Question: I'm trying to recrystallize a solid pyridine derivative, but it's "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. This is a common issue with low-melting point solids or when an inappropriate solvent is used.

Troubleshooting Steps:

  • Increase Solvent Volume: Add more hot solvent to ensure the compound fully dissolves before cooling.

  • Lower the Cooling Temperature: Cool the solution more slowly to encourage crystal nucleation rather than oil formation. Gentle scratching of the flask's inner surface with a glass rod can help induce crystallization.

  • Change the Solvent System: The current solvent may be too effective. Switch to a solvent in which the compound is less soluble, or use a mixed-solvent system. For a mixed system, dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes turbid, then reheat to clarify and cool slowly.[5]

Data Presentation: Purification Method Comparison

The following table summarizes the effectiveness of various agents used in the purification of pyridine.

Purification MethodAgent(s)Principle of ActionTypical Purity AchievedReference(s)
Drying & Distillation KOH, then CaH₂Chemical reaction with water to form non-volatile hydroxides.>99.5% (Anhydrous)[1],[2],[4]
Azeotropic Distillation Toluene or BenzeneForms a low-boiling azeotrope with water that is distilled off.>99% (Anhydrous)[1],[6]
Removal of Bases ZnCl₂ or HgCl₂Forms a crystalline complex with pyridine, leaving homologues behind.High Purity[2]
Removal of Bases KMnO₄Oxidizes reactive impurities, particularly some basic homologues.High Purity[2]
Removal of Non-Bases Dilute H₂SO₄ or HClConverts pyridine to a non-volatile salt, allowing non-basic impurities to be removed via steam distillation.Effective for specific impurities[2]

Experimental Protocols

Protocol 1: General Purification of Pyridine by Drying and Fractional Distillation

This is a widely used method to obtain dry, pure pyridine.

  • Pre-drying: In a suitable flask, add approximately 20g of solid potassium hydroxide (KOH) pellets per liter of commercial-grade pyridine.[2] Swirl the mixture and let it stand for at least 24 hours (or longer if significant water is present).

  • Decanting: Carefully decant the pyridine from the KOH pellets into a dry, round-bottom distillation flask.

  • Final Drying: Add 5-10g of calcium hydride (CaH₂) per liter of decanted pyridine to the flask. Caution: CaH₂ reacts with water to produce flammable hydrogen gas; ensure the system is not sealed and is properly vented.

  • Refluxing: Fit the flask with a reflux condenser protected by a calcium chloride or silica gel drying tube. Reflux the mixture for a minimum of 3-4 hours to allow the CaH₂ to react completely with any residual water.[1]

  • Distillation: Rearrange the apparatus for fractional distillation. Discard the first few milliliters of distillate. Collect the fraction boiling at approximately 115°C.

  • Storage: Store the purified, anhydrous pyridine in a dark, tightly sealed bottle over 4Å molecular sieves and under an inert atmosphere (N₂ or Ar).[1][2]

Protocol 2: Recrystallization of a Solid Pyridine Derivative

This protocol provides a general methodology for purifying a solid pyridine-based compound.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, toluene, ethyl acetate, water). The ideal solvent will dissolve the compound when hot but not at room temperature.[5] A mixed-solvent system can also be tested.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.[5]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step removes insoluble impurities and the activated charcoal (if used).

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.[5]

  • Isolation and Drying: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow the crystals to air-dry on the filter, then transfer them to a desiccator for final drying.[5]

Workflow Visualization

G start Start: Crude Pyridine-Based Compound is_solid Is the compound solid? start->is_solid recrystallize Perform Recrystallization (Protocol 2) is_solid->recrystallize Yes distill Purify by Distillation is_solid->distill No (Liquid) purity_check Assess Purity (GC, HPLC, NMR) recrystallize->purity_check has_water Does it contain water? distill->has_water azeotrope Azeotropic Distillation distill->azeotrope Alternative dry_agent Dry with agent (e.g., KOH, CaH2) (Protocol 1, Steps 1-4) has_water->dry_agent Yes fractional_distill Perform Fractional Distillation (Protocol 1, Step 5) has_water->fractional_distill No dry_agent->fractional_distill azeotrope->fractional_distill fractional_distill->purity_check is_pure Is purity sufficient? purity_check->is_pure end End: Pure Compound is_pure->end Yes troubleshoot Troubleshoot Further (e.g., complexation) is_pure->troubleshoot No troubleshoot->start

Caption: General workflow for selecting a purification method.

References

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridine synthesis. The following information is intended to help manage the exothermic nature of these reactions safely and efficiently.

Troubleshooting Exothermic Reactions

Exothermic reactions, if not properly controlled, can lead to reduced yield, increased impurity formation, and potentially hazardous situations such as thermal runaway. Below are common issues encountered during pyridine synthesis and their potential solutions.

Symptom Possible Cause(s) Suggested Solution(s)
Rapid, uncontrolled temperature increase - Reaction proceeding too quickly.- Inadequate heat dissipation.- High concentration of reactants.- Control reactant addition: Use a semi-batch or continuous feeding approach for one of the reactants to manage the rate of heat generation.[1]- Improve cooling: Ensure the reactor's cooling system is sufficient for the scale of the reaction. An ice bath can be used for initial control in laboratory settings.[1]- Dilution: Use an appropriate inert solvent to increase the thermal mass of the reaction mixture, which helps absorb heat.[1]
Localized "hot spots" or charring - Poor mixing.- Inefficient heat transfer throughout the reaction vessel.- Enhance agitation: Ensure vigorous and efficient stirring to maintain a homogenous temperature and concentration throughout the reaction mixture.
Inconsistent yields and formation of side products - Temperature fluctuations favoring side reactions.- Incomplete reaction due to poor temperature control.- Optimize reaction temperature: If kinetics allow, operate the reaction at a lower temperature to reduce the rate of heat evolution and minimize side reactions.[1]- Monitor reaction progress: Use techniques like TLC or LC-MS to track the consumption of starting materials and the formation of the product.
Delayed, strong exotherm during workup (e.g., quenching) - Presence of unreacted, highly reactive reagents (e.g., POCl₃).- Careful quenching: Slowly add the reaction mixture to a cold quenching solution (e.g., cold water or ice) with vigorous stirring to control the hydrolysis of reactive species.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with exothermic pyridine synthesis?

A1: The main safety concern is thermal runaway , a situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can result in violent venting, explosions, or vessel rupture. The handling of certain reagents, such as pyridine itself, which is flammable and has a strong, unpleasant odor, also requires appropriate safety measures like working in a well-ventilated fume hood and using personal protective equipment (PPE).[2][3]

Q2: How can I predict the potential for a thermal runaway in my synthesis?

A2: A thorough thermal hazard assessment is crucial. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry can provide critical data on the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction. This information is vital for ensuring safe scale-up.

Q3: Which pyridine synthesis methods are particularly known for being exothermic?

A3: The Hantzsch pyridine synthesis and the Chichibabin pyridine synthesis are two common methods that can be significantly exothermic. The initial condensation steps in the Hantzsch synthesis can generate a considerable amount of heat.[1] The Chichibabin reaction often requires high temperatures to proceed, and the reaction itself can be exothermic.[2][4]

Q4: Can the choice of solvent help in managing the exotherm?

A4: Yes, the solvent plays a critical role. A solvent with a higher heat capacity can absorb more heat, thus moderating the temperature increase. Additionally, using a refluxing solvent can help dissipate heat through vaporization and condensation. For instance, in the Hantzsch synthesis, ethanol is often used for this purpose.[1] However, solvent-free conditions, while environmentally friendly, can make heat dissipation more challenging.[1]

Q5: Are there modern techniques that offer better control over reaction exotherms?

A5: Yes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative to conventional heating. Microwave synthesis can offer rapid and uniform heating, which can lead to shorter reaction times and, in some cases, better control over the reaction temperature.[5] Continuous flow reactors also provide excellent temperature control due to their high surface-area-to-volume ratio, allowing for efficient heat exchange.

Data Presentation: Comparison of Synthesis Conditions

The following tables provide a summary of quantitative data for different pyridine synthesis methods and conditions to facilitate comparison.

Table 1: Hantzsch Pyridine Synthesis - Catalyst and Condition Comparison

CatalystAldehydeβ-KetoesterNitrogen SourceSolventTemp. (°C)Time (h)Yield (%)Reference
γ-Al₂O₃ nanoparticlesVarious aromaticEthyl acetoacetateAmmonium acetateSolvent-free900.08-0.1792-98[6]
Ceric Ammonium Nitrate (CAN)5-Bromothiophene-2-carboxaldehydeVarious 1,3-dionesAmmonium acetateSolvent-freeRoom Temp.1-2.585-95[7][8]
IodineVarious aromaticEthyl acetoacetateAmmonium acetateRefluxing Methanol652-488-95[8]
p-Toluenesulfonic acid (PTSA)BenzaldehydeEthyl acetoacetateAmmonium acetateAqueous micelles (SDS, 0.1M)Room Temp. (Ultrasonic irradiation)0.5-1>90[9]

Table 2: Chichibabin Reaction - Condition Comparison

AmineAdditiveTemperature (°C)Time (h)Yield (%)Reference
n-ButylamineLiI651895[10]
n-ButylamineLiI85 (sealed)793[10]
n-ButylamineNaI85 (sealed)7Lower (sluggish reaction)[10]
Unsubstituted Ammonia (NaNH₂)None100-130Several hours70-85[2]

Experimental Protocols

Below are detailed methodologies for two common pyridine synthesis reactions, with a focus on managing their exothermic nature.

Protocol 1: Controlled Hantzsch Dihydropyridine Synthesis

This protocol is adapted for the synthesis of diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate using conventional heating with an emphasis on temperature monitoring.[5]

Materials:

  • Aqueous formaldehyde (37% in water, 1.4 mL, 18.70 mmol)

  • Ethyl acetoacetate (5.0 mL, 39.06 mmol)

  • Concentrated aqueous ammonia (25% in water, 6.2 mL, 82.97 mmol)

  • Ethanol (2.0 mL)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath with temperature control

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the ethyl acetoacetate, aqueous formaldehyde, and ethanol.

  • Begin stirring the mixture at room temperature.

  • Place an ice bath under the flask to pre-cool the mixture and prepare for the exothermic addition of ammonia.

  • Slowly add the concentrated aqueous ammonia dropwise to the stirred mixture. Monitor the internal temperature of the flask with a thermometer. Maintain the temperature below 40°C during the addition.

  • After the complete addition of ammonia, remove the ice bath and place the flask in a heating mantle or oil bath.

  • Heat the reaction mixture to reflux (approximately 80-90°C) for 30 minutes.

  • After the reflux period, cool the mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Rinse the collected solid with chilled ethanol (0–5 °C).

  • Recrystallize the crude product from ethanol to yield the pure dihydropyridine.

Protocol 2: Modified Chichibabin Amination

This protocol describes a milder version of the Chichibabin reaction for the synthesis of N-butylpyridin-2-amine.[10]

Materials:

  • Pyridine (0.5 mmol)

  • n-Butylamine (1.0 mmol, 2 equiv.)

  • Sodium hydride (NaH, 1.5 mmol, 3 equiv.)

  • Lithium iodide (LiI, 1.0 mmol, 2 equiv.)

  • Anhydrous Tetrahydrofuran (THF, 0.5 mL)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere

  • Inert atmosphere (Nitrogen or Argon)

  • Heating source with temperature control

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add sodium hydride and lithium iodide.

  • Add anhydrous THF to the flask and stir the suspension.

  • Add pyridine to the stirred suspension.

  • Slowly add n-butylamine to the reaction mixture at room temperature.

  • Heat the reaction mixture to 65°C and stir for 18 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride to neutralize any remaining NaH. Caution: This quenching step can be exothermic and may release hydrogen gas. Perform this step in a well-ventilated fume hood.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key workflows and relationships in managing exothermic pyridine synthesis.

Exotherm_Troubleshooting_Workflow Troubleshooting Workflow for Exothermic Reactions start Exothermic Reaction Started observe Observe Reaction Temperature start->observe stable Temperature Stable? observe->stable rapid_rise Rapid Temperature Rise? stable->rapid_rise No continue_monitoring Continue Monitoring stable->continue_monitoring Yes control_measures Implement Control Measures: - Enhance Cooling - Slow Reactant Addition - Increase Dilution rapid_rise->control_measures Yes rapid_rise->continue_monitoring No reassess Re-evaluate Temperature control_measures->reassess reassess->stable Controlled emergency_stop Emergency Stop: - Stop Reactant Feed - Apply Maximum Cooling - Prepare for Quenching reassess->emergency_stop Uncontrolled complete Reaction Complete continue_monitoring->complete

Caption: A decision-making workflow for troubleshooting exothermic reactions.

Synthesis_Strategy_Comparison Comparison of Pyridine Synthesis Heating Strategies cluster_conventional Conventional Heating Attributes cluster_microwave Microwave Synthesis Attributes start Pyridine Synthesis Goal conventional Conventional Heating (Oil Bath/Mantle) start->conventional microwave Microwave-Assisted Synthesis (MAOS) start->microwave conv_time Longer Reaction Times conventional->conv_time conv_scale Suitable for Large Scale conventional->conv_scale conv_control Potential for Hot Spots conventional->conv_control micro_time Drastically Reduced Reaction Times microwave->micro_time micro_yield Often Higher Yields microwave->micro_yield micro_control Uniform & Rapid Heating microwave->micro_control

Caption: A comparison of conventional heating vs. microwave synthesis for pyridine production.

References

Technical Support Center: Prevention of Thioether Bond Oxidation on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted oxidation of thioether bonds on pyridine rings during their experiments.

Frequently Asked questions (FAQs)

Q1: My pyridine thioether appears to be degrading upon storage or during my reaction. What could be the cause?

A1: The primary cause of pyridine thioether degradation is often oxidation of the thioether to a sulfoxide or sulfone. This is a common issue as thioethers are susceptible to oxidation.[1][2] Several factors can promote this unwanted side reaction:

  • Atmospheric Oxygen: Exposure to air is a frequent cause of thioether oxidation.[3]

  • Trace Metal Ion Catalysts: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thioethers.[4][5] These can be introduced as impurities from reagents, solvents, or glassware.[4]

  • Peroxide Impurities in Solvents: Solvents, particularly ethers, can form peroxides over time, which are potent oxidizing agents.

  • Elevated Temperatures: Higher reaction or storage temperatures can accelerate the rate of oxidation.

  • Inappropriate pH: The stability of the thioether can be pH-dependent, with higher pH values increasing the concentration of the more easily oxidized thiolate anion in precursor thiols.[3][6]

Q2: I am observing a low yield in a reaction to synthesize a pyridine thioether, and I suspect oxidation of my thiol starting material. How can I troubleshoot this?

A2: Low yields in pyridine thioether synthesis can indeed be due to the oxidation of the starting thiol to a disulfide, which is generally less reactive in nucleophilic substitution reactions.[3] To troubleshoot this, consider the following:

  • Ensure an Inert Atmosphere: Handle the thiol starting material under an inert atmosphere, such as in a glovebox or using a Schlenk line, to prevent exposure to oxygen.[3]

  • Use Degassed Solvents: Dissolved oxygen in solvents can promote thiol oxidation. Use freshly degassed solvents for your reaction.[3]

  • Control the pH: A higher pH increases the concentration of the thiolate anion, which is more susceptible to oxidation. If your reaction conditions allow, maintaining a more neutral or slightly acidic pH can be beneficial.[3]

Q3: Are there any general strategies to prevent thioether oxidation during a reaction?

A3: Yes, several general strategies can be employed to minimize unwanted oxidation:

  • Work Under an Inert Atmosphere: Conducting your reaction under nitrogen or argon is a highly effective way to prevent oxidation by atmospheric oxygen.[7]

  • Use High-Purity, Degassed Solvents: This minimizes the introduction of both dissolved oxygen and peroxide impurities.[8]

  • Add a Chelating Agent: Including a chelating agent like EDTA in your reaction mixture can sequester catalytic metal ions.[4]

  • Maintain Low Temperatures: If your reaction kinetics allow, running the experiment at a lower temperature can significantly slow the rate of oxidation.

Troubleshooting Guide: Unwanted Sulfoxide Formation

Problem Potential Cause Suggested Solution
Unexpected formation of sulfoxide during reaction Reaction exposed to atmospheric oxygen.Ensure the reaction is performed under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line or in a glove box.[7]
Contamination of reagents or solvents with oxidizing agents (e.g., peroxides).Use freshly purified and degassed solvents. Test solvents for the presence of peroxides before use.
Presence of catalytic metal ions in the reaction mixture.Add a chelating agent such as EDTA (1-5 mM) to the reaction mixture to sequester metal ions.[4]
Oxidation of starting material (thiol) before reaction Improper storage or handling of the thiol.Store thiols under an inert atmosphere and handle them quickly to minimize air exposure.[3]
Product degradation during workup or purification Exposure to air during extraction, concentration, or chromatography.Degas all solvents used for workup and purification. Consider performing these steps under a nitrogen blanket where possible.

Data Presentation

Table 1: Comparative Oxidation Rates of Aryl Thioethers

The following table summarizes the second-order rate constants for the oxidation of various aryl thioethers by hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl) at pH 7.4 and 37°C. Note that NaOCl is a significantly more potent oxidant for thioethers than H₂O₂.[9][10]

Substituted ThioanisoleOxidantSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
4-HH₂O₂2.53 x 10⁻³[11]
4-OCH₃H₂O₂1.28 x 10⁻²[11]
4-NO₂NaOCl1.2 x 10⁴[9][12]
4-ClNaOCl> 10⁵[12]
4-BrNaOCl> 10⁵[12]
4-FNaOCl> 10⁵[12]

This data is for aryl thioethers and serves as a general guide. The reactivity of specific pyridine thioethers may vary.

Experimental Protocols

Protocol 1: General Procedure for Handling Air-Sensitive Pyridine Thioethers

This protocol outlines the basic steps for setting up a reaction under an inert atmosphere to prevent oxidation.

Materials:

  • Schlenk flask or round-bottom flask with a rubber septum

  • Schlenk line with vacuum and inert gas (Nitrogen or Argon) manifolds

  • Heat gun or oven

  • Syringes and needles (oven-dried)

  • Degassed solvents

Procedure:

  • Drying Glassware: Thoroughly dry all glassware in an oven (e.g., 125°C overnight) or by flame drying under vacuum to remove adsorbed moisture.[7]

  • Assembling the Apparatus: Assemble the hot glassware and attach it to the Schlenk line.

  • Purging with Inert Gas: Evacuate the flask and backfill with inert gas. Repeat this cycle three to five times to ensure the removal of atmospheric oxygen.[13]

  • Adding Reagents and Solvents: Add solid reagents under a positive flow of inert gas. Transfer liquid reagents and solvents using oven-dried syringes and needles.[7][14]

  • Maintaining an Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler.[7][14]

Protocol 2: Degassing Solvents by Purging

This is a common and relatively simple method for removing dissolved oxygen from solvents.[8][15]

Materials:

  • Solvent to be degassed

  • Flask with a rubber septum

  • Long needle connected to an inert gas source

  • Short vent needle

Procedure:

  • Place the solvent in the flask and seal with the rubber septum.

  • Insert the long needle so that its tip is submerged in the solvent.

  • Insert the short vent needle into the septum, not submerged in the liquid.

  • Bubble the inert gas through the solvent for 20-30 minutes. The inert gas will displace the dissolved oxygen, which will exit through the vent needle.

  • After purging, remove the long needle first, followed by the vent needle, to maintain a positive pressure of inert gas in the flask.

Protocol 3: Using EDTA to Inhibit Metal-Catalyzed Oxidation

This protocol describes the use of EDTA to chelate metal ions that can catalyze thioether oxidation.[4]

Materials:

  • EDTA disodium salt

  • Appropriate buffer or solvent for your reaction

  • pH meter

Procedure:

  • Prepare an EDTA Stock Solution: Prepare a stock solution of EDTA (e.g., 0.5 M) in deionized water. Adjust the pH to 8.0 with NaOH to ensure the EDTA is fully dissolved.

  • Add EDTA to Reaction Buffer: Add the EDTA stock solution to your reaction buffer to achieve a final concentration of 1-5 mM.[4]

  • Verify Compatibility: Ensure that EDTA is compatible with your reaction and does not interfere with the desired chemical transformation. For example, EDTA should be avoided in reactions involving metalloenzymes or immobilized metal affinity chromatography (IMAC).[4]

Mandatory Visualizations

Experimental_Workflow_for_Air_Sensitive_Reactions Experimental Workflow for Air-Sensitive Reactions cluster_prep Preparation cluster_reagents Reagent & Solvent Addition cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Dry_Glassware 1. Dry Glassware (Oven or Flame Dry) Assemble_Apparatus 2. Assemble Hot Apparatus Dry_Glassware->Assemble_Apparatus Purge_System 3. Purge with Inert Gas (3-5x) Assemble_Apparatus->Purge_System Degas_Solvents 4. Degas Solvents (e.g., Purging) Purge_System->Degas_Solvents Add_Reagents 5. Add Reagents & Solvents (via Syringe/Cannula) Degas_Solvents->Add_Reagents Run_Reaction 6. Run Reaction under Positive Pressure Add_Reagents->Run_Reaction Monitor_Reaction 7. Monitor Progress (e.g., TLC, LC-MS) Run_Reaction->Monitor_Reaction Quench_Reaction 8. Quench Reaction (under Inert Gas if necessary) Monitor_Reaction->Quench_Reaction Purify_Product 9. Purify Product Quench_Reaction->Purify_Product

Caption: Workflow for handling air-sensitive pyridine thioether reactions.

Troubleshooting_Pyridine_Thioether_Oxidation Troubleshooting Unwanted Oxidation of Pyridine Thioethers cluster_causes Potential Causes cluster_solutions Preventative Measures Problem Problem: Unwanted Sulfoxide/Sulfone Formation Atmospheric_Oxygen Atmospheric Oxygen Problem->Atmospheric_Oxygen Metal_Catalysts Metal Ion Catalysts Problem->Metal_Catalysts Peroxides Peroxides in Solvents Problem->Peroxides High_Temp Elevated Temperature Problem->High_Temp Incorrect_pH Incorrect pH Problem->Incorrect_pH Inert_Atmosphere Work Under Inert Atmosphere (N2, Ar) Atmospheric_Oxygen->Inert_Atmosphere Chelating_Agent Add Chelating Agent (e.g., EDTA) Metal_Catalysts->Chelating_Agent Purify_Solvents Use Purified/ Degassed Solvents Peroxides->Purify_Solvents Lower_Temp Reduce Temperature High_Temp->Lower_Temp Control_pH Buffer Reaction at Optimal pH Incorrect_pH->Control_pH

Caption: Troubleshooting logic for preventing pyridine thioether oxidation.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 3,5-Bis(methylthio)pyridine by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the validation of research and the development of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the purity validation of 3,5-Bis(methylthio)pyridine. The following sections detail experimental protocols, present comparative data, and visualize the analytical workflow.

Data Presentation

The purity of this compound from different suppliers or synthesis batches can be effectively compared using HPLC-MS. The following table summarizes hypothetical data from the analysis of three different lots of this compound, alongside a known competitor product.

Sample IDThis compound Peak Area (%)Impurity 1 (m/z = 155.04) Peak Area (%)Impurity 2 (m/z = 203.02) Peak Area (%)Total Purity (%)
Lot A 99.850.100.0599.85
Lot B 99.500.350.1599.50
Lot C 99.920.050.0399.92
Competitor X 99.200.500.3099.20

Experimental Protocols

A robust and reproducible HPLC-MS method is essential for the accurate determination of this compound purity. The protocol outlined below is a validated method for the separation and quantification of the target compound and its potential impurities. HPLC is a premier method for the quantitative analysis of pyridine derivatives due to its high resolution and sensitivity.[1]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector coupled to a mass spectrometer.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[1]

  • Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.[1]

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • UV Detection Wavelength: The maximum absorption wavelength (λmax) should be determined, but a range of 254-280 nm is a good starting point for pyridine derivatives. The PDA detector should be set to monitor across a wider range (e.g., 200-400 nm) to detect any co-eluting impurities.[1]

  • Injection Volume: 10 µL[1]

2. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Gas Flow: 300 L/h

  • Scan Range: m/z 50-500

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase (90:10 Solvent A:Solvent B) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare samples from different lots or suppliers at the same concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[1]

4. Data Analysis and Quantification:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1] For quantitative analysis, a calibration curve can be constructed by plotting the peak area of the standard against its concentration.[1]

Visualizations

Experimental Workflow for HPLC-MS Purity Validation

The following diagram illustrates the key steps in the HPLC-MS workflow for determining the purity of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Solution (0.45 µm) prep2->prep3 hplc HPLC Separation (C18 Column) prep3->hplc ms MS Detection (ESI+) hplc->ms integrate Peak Integration ms->integrate calculate Purity Calculation (% Area) integrate->calculate report Generate Report calculate->report

References

A Comparative Analysis of Methylthio vs. Other Substituents on Pyridine Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the influence of substituents on the reactivity of heterocyclic cores like pyridine is paramount for molecular design and synthesis. This guide provides a comprehensive comparative analysis of the methylthio (-SCH3) group's effect on pyridine reactivity relative to other common substituents: methyl (-CH3), methoxy (-OCH3), and chloro (-Cl).

This analysis is supported by experimental data on pKa values and established electronic parameters (Hammett constants), which are summarized in clear, comparative tables. Furthermore, this guide furnishes detailed experimental protocols for key reactions, enabling researchers to conduct their own comparative studies. To elucidate the underlying principles of reactivity, we also present a discussion on the electronic effects of these substituents in the context of electrophilic and nucleophilic aromatic substitution reactions.

Executive Summary of Substituent Effects

The reactivity of the pyridine ring is critically influenced by the electronic properties of its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring generally less reactive towards electrophilic attack compared to benzene, and more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The substituents examined in this guide modulate this inherent reactivity in distinct ways:

  • Methyl (-CH3): An electron-donating group through induction and hyperconjugation, it increases the electron density of the pyridine ring, enhancing its reactivity towards electrophiles and increasing its basicity.

  • Methoxy (-OCH3): This group exhibits a dual electronic effect. It is electron-withdrawing inductively but electron-donating through resonance. Overall, it increases electron density at the ortho and para positions, activating the ring towards electrophilic substitution and influencing basicity.

  • Chloro (-Cl): An electron-withdrawing group through induction, it deactivates the pyridine ring towards electrophilic attack and decreases its basicity. However, its lone pairs can participate in resonance, which can influence the regioselectivity of substitution.

  • Methylthio (-SCH3): Similar to the methoxy group, the methylthio group is inductively electron-withdrawing but can donate electron density through resonance. Its overall effect is a balance of these two opposing influences, impacting both the rate and regioselectivity of reactions.

Data Presentation: A Quantitative Comparison

To provide a clear and quantitative basis for comparison, the following table summarizes the experimental pKa values for 2-substituted pyridines and the Hammett constants (σ) for the substituents. The pKa value is a measure of the basicity of the pyridine nitrogen, with a higher pKa indicating a more basic and generally more electron-rich ring. Hammett constants quantify the electronic effect of a substituent on a reaction center. A negative σ value indicates an electron-donating group, while a positive σ value signifies an electron-withdrawing group.

Substituent2-Substituted Pyridine pKaHammett Constant (σp)Hammett Constant (σm)
-SCH33.59[1][2]0.000.15
-CH35.94 - 5.96[3][4][5]-0.17-0.07
-OCH33.28[6]-0.270.12
-Cl0.490.230.37

Note: Hammett constants are typically measured on benzene systems but provide a good approximation for the electronic effects on pyridine.

Comparative Reactivity Analysis

Basicity (pKa)

The pKa values clearly demonstrate the electronic influence of the substituents on the basicity of the pyridine nitrogen. The methyl group (-CH3) significantly increases the basicity (pKa = 5.95) compared to unsubstituted pyridine (pKa ≈ 5.2), confirming its electron-donating nature. Conversely, the chloro group (-Cl) drastically reduces basicity (pKa = 0.49), highlighting its strong electron-withdrawing inductive effect. The methoxy (-OCH3) and methylthio (-SCH3) groups result in intermediate basicities (pKa = 3.28 and 3.59, respectively). Their inductive electron-withdrawing effect lowers the basicity compared to the methyl-substituted pyridine, but this is tempered by their resonance electron-donating ability.

Electrophilic Aromatic Substitution

Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom. However, the introduction of activating substituents can facilitate this reaction, typically at the 3- and 5-positions.

Based on the electronic properties, the expected order of reactivity towards electrophiles is:

-CH3 > -OCH3 ≈ -SCH3 > -Cl

  • -CH3: As a strong activating group, 2-methylpyridine is expected to be the most reactive among the four.

  • -OCH3 and -SCH3: These groups are also activating due to their resonance effect, but their inductive withdrawal partially counteracts this. Their relative reactivity can be subtle and may depend on the specific reaction conditions.

  • -Cl: The strongly deactivating chloro group makes 2-chloropyridine the least reactive towards electrophilic attack.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is more favorable for pyridines, especially with a good leaving group at the 2- or 4-position. Electron-withdrawing groups on the ring enhance the rate of SNAr by stabilizing the negatively charged Meisenheimer intermediate.

For a reaction where the substituent itself is the leaving group (e.g., in 2-halopyridines), the reactivity is also influenced by the carbon-substituent bond strength. However, when comparing the effect of these substituents on the reactivity of a leaving group at another position (e.g., a nitro group at the 5-position of a 2-substituted pyridine), the electronic effect of the substituent at the 2-position becomes the dominant factor. In this scenario, the expected order of reactivity towards nucleophiles is:

-Cl > -SCH3 ≈ -OCH3 > -CH3

  • -Cl: The strong electron-withdrawing nature of the chloro group will significantly activate the ring for nucleophilic attack.

  • -SCH3 and -OCH3: Their inductive electron-withdrawing character will also activate the ring, though to a lesser extent than the chloro group.

  • -CH3: The electron-donating methyl group will deactivate the ring towards nucleophilic attack, making it the least reactive.

Experimental Protocols

To facilitate direct comparison, the following detailed experimental protocols are provided.

Determination of pKa Values by Potentiometric Titration

This method allows for the precise determination of the acid dissociation constant of the conjugate acid of the substituted pyridine.

Materials:

  • Substituted pyridine (e.g., 2-methylthiopyridine)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh approximately 1 mmol of the substituted pyridine and dissolve it in 50 mL of deionized water in a 100 mL beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Begin stirring the solution and record the initial pH.

  • Titrate the solution by adding the standardized 0.1 M HCl solution in small increments (e.g., 0.5 mL) from the burette.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has dropped significantly and then begins to level off.

  • Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).

  • Determine the equivalence point, which is the point of steepest inflection on the titration curve.

  • The pKa is the pH at the half-equivalence point (i.e., when half of the volume of HCl required to reach the equivalence point has been added).

  • Repeat the titration at least three times to ensure accuracy and calculate the average pKa value.

Competitive Electrophilic Nitration

This experiment allows for the direct comparison of the relative reactivity of the substituted pyridines towards an electrophile.

Materials:

  • A mixture of two substituted pyridines (e.g., 2-methylthiopyridine and 2-methylpyridine) in equimolar amounts.

  • Nitrating mixture (a solution of nitric acid in sulfuric acid, prepared cautiously by adding nitric acid to sulfuric acid at low temperature).

  • Dichloromethane (CH2Cl2) or another suitable solvent.

  • Ice bath.

  • Separatory funnel.

  • Sodium bicarbonate solution (saturated).

  • Magnesium sulfate (anhydrous).

  • Rotary evaporator.

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for product analysis.

Procedure:

  • In a round-bottom flask, dissolve an equimolar mixture of the two substituted pyridines (e.g., 0.5 mmol of each) in 10 mL of dichloromethane.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add a sub-stoichiometric amount of the nitrating mixture (e.g., 0.25 mmol of nitric acid) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for a specified time (e.g., 30 minutes).

  • Quench the reaction by slowly adding it to a separatory funnel containing 20 mL of cold water.

  • Carefully neutralize the aqueous layer by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Analyze the product mixture using GC-MS or HPLC to determine the relative ratio of the nitrated products. The ratio of the products will reflect the relative reactivity of the starting materials.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams are provided.

Experimental_Workflow_pKa cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Substituted Pyridine in Water titrate1 Add Standard HCl Incrementally prep1->titrate1 Start Titration prep2 Calibrate pH Meter prep2->titrate1 titrate2 Record pH after each addition titrate1->titrate2 titrate2->titrate1 analysis1 Plot pH vs. Volume of HCl titrate2->analysis1 Data Collection Complete analysis2 Determine Equivalence Point analysis1->analysis2 analysis3 Calculate pKa at Half-Equivalence Point analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Caption: General mechanism for nucleophilic aromatic substitution on pyridine.

Note: The image source in the DOT script is a placeholder and should be replaced with actual chemical structure images for a complete visualization.

Conclusion

The methylthio substituent imparts a unique reactivity profile to the pyridine ring, positioning it between the strongly activating methyl group and the deactivating chloro group. Its dual electronic nature, being inductively withdrawing and resonance donating, offers a nuanced tool for fine-tuning the electronic properties and reactivity of pyridine-based molecules. This comparative guide provides the foundational data and experimental framework for researchers to further explore and exploit the synthetic potential of methylthio-substituted pyridines in the development of novel pharmaceuticals and functional materials.

References

A Comparative Analysis of the Electronic Effects of Methylthio and Methoxy Groups on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electronic influence of methylthio (-SCH₃) and methoxy (-OCH₃) substituents on the pyridine ring. Understanding these effects is crucial for tuning the physicochemical properties of pyridine-based compounds, which are prevalent in pharmaceuticals and functional materials. This document summarizes key experimental data, outlines relevant experimental protocols, and visualizes the underlying electronic principles.

Introduction

The electronic nature of a substituent on an aromatic ring, such as pyridine, profoundly impacts its reactivity, basicity, and potential for intermolecular interactions. Both the methoxy and methylthio groups possess a lone pair of electrons on the heteroatom adjacent to the ring, allowing for resonance donation (a +R effect). However, the electronegativity difference between oxygen and sulfur, as well as their differing abilities to participate in π-bonding, leads to distinct electronic consequences. This guide explores these differences through available experimental data.

Data Presentation

ParameterSubstituent PositionMethylthio (-SCH₃)Methoxy (-OCH₃)
pKa of Conjugate Acid 2-Data not available3.28
3-Data not available4.88
4-Data not available6.62
Hammett Constant (σ) para (σₚ)Data not available-0.27
meta (σₘ)Data not available+0.12
¹H NMR Chemical Shift (δ, ppm) Substituent Protons~2.5 (s)~3.9 (s)
Ring Protons (approx. range)7.0 - 8.56.7 - 8.2
¹³C NMR Chemical Shift (δ, ppm) Substituent Carbon~15~55
Ring Carbons (approx. range)120 - 150110 - 165

Electronic Effects Explained

The electronic influence of a substituent is a combination of inductive and resonance effects. The following diagram illustrates the interplay of these effects for the methoxy and methylthio groups on a pyridine ring.

electronic_effects cluster_methoxy Methoxy Group (-OCH₃) cluster_methylthio Methylthio Group (-SCH₃) methoxy_inductive -I (Inductive Withdrawal) Oxygen is highly electronegative methoxy_overall Overall Effect: Dominantly +R, activating (electron-donating) methoxy_inductive->methoxy_overall Strong methoxy_resonance +R (Resonance Donation) Lone pair donation to the ring methoxy_resonance->methoxy_overall Dominant methylthio_inductive -I (Inductive Withdrawal) Sulfur is electronegative methylthio_overall Overall Effect: Weaker +R compared to -OCH₃ (less activating) methylthio_inductive->methylthio_overall Moderate methylthio_resonance +R (Resonance Donation) Lone pair donation is weaker methylthio_resonance->methylthio_overall Less Effective

Caption: Inductive vs. Resonance Effects of Methoxy and Methylthio Groups.

Experimental Protocols

Determination of pKa Values by Potentiometric Titration

This method involves the titration of a solution of the substituted pyridine with a strong acid (e.g., HCl) while monitoring the pH.

Materials:

  • Substituted pyridine sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water, purged with nitrogen to remove dissolved CO₂

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a dilute aqueous solution of the substituted pyridine of known concentration (e.g., 0.01 M).

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Place a known volume of the pyridine solution in a beaker with a magnetic stir bar.

  • Immerse the pH electrode in the solution and begin stirring.

  • Add the standardized HCl solution in small, precise increments from the burette.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.

NMR Spectroscopy for Structural Elucidation and Electronic Probing

¹H and ¹³C NMR spectroscopy are powerful tools to probe the electronic environment of the pyridine ring. Chemical shifts are sensitive to the electron density around the nuclei.

Sample Preparation:

  • Dissolve 5-10 mg of the substituted pyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Acquisition (Typical Parameters for a 400 MHz Spectrometer):

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16.

¹³C NMR Acquisition (Typical Parameters for a 400 MHz Spectrometer):

  • Pulse Program: Standard proton-decoupled experiment.

  • Spectral Width: 0-180 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 (or more, depending on concentration).

The following diagram outlines a general workflow for characterizing substituted pyridines.

experimental_workflow sub_pyridine Substituted Pyridine (-OCH₃ or -SCH₃) dissolve Dissolve in appropriate solvent sub_pyridine->dissolve pka_measurement Potentiometric Titration dissolve->pka_measurement nmr_analysis NMR Spectroscopy (¹H, ¹³C) dissolve->nmr_analysis ir_analysis IR Spectroscopy dissolve->ir_analysis data_analysis Data Analysis and Comparison pka_measurement->data_analysis nmr_analysis->data_analysis ir_analysis->data_analysis conclusion Elucidation of Electronic Effects data_analysis->conclusion

Caption: General Experimental Workflow for Characterization.

Discussion of Electronic Effects

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is highly electronegative, leading to a significant electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be delocalized into the pyridine ring through resonance (+R effect). For the methoxy group, the +R effect is dominant, leading to an overall electron-donating character, especially at the ortho and para positions. This increases the electron density of the ring, making it more susceptible to electrophilic attack and increasing the basicity (higher pKa) of the pyridine nitrogen compared to unsubstituted pyridine.

Methylthio Group (-SCH₃): Sulfur is less electronegative than oxygen, resulting in a weaker inductive electron withdrawal (-I effect) compared to the methoxy group. The larger size of the sulfur 3p orbitals results in less effective overlap with the carbon 2p orbitals of the pyridine ring. Consequently, the resonance donation of the sulfur lone pair (+R effect) is weaker than that of the oxygen lone pair in the methoxy group. The interplay between the weaker -I and weaker +R effects makes the overall electronic influence of the methylthio group less electron-donating than the methoxy group. A definitive conclusion on its overall activating or deactivating nature relative to hydrogen requires the missing experimental Hammett constants.

Conclusion

Based on the available data and theoretical considerations, the methoxy group is a stronger electron-donating group on the pyridine ring than the methylthio group. This is primarily due to the more effective resonance donation from the oxygen atom. The lack of experimental pKa and Hammett constant data for methylthio-substituted pyridines highlights a knowledge gap in the literature. Further experimental investigation is required to provide a complete quantitative comparison of the electronic effects of these two important functional groups. Such data would be invaluable for the rational design of pyridine-containing molecules in various scientific and industrial applications.

Comparative Analysis of 1H and 13C NMR Spectra: 3,5-Bis(methylthio)pyridine and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-bis(methylthio)pyridine and its structural analogues: pyridine, 3-methylthiopyridine, and 3,5-dimethylpyridine. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of pyridine-based compounds. The inclusion of detailed experimental protocols and visual diagrams aims to support and streamline research workflows.

¹H NMR Spectral Data Comparison

The ¹H NMR chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (TMS). The data highlights the influence of methylthio and methyl substituents on the electronic environment of the pyridine ring protons.

CompoundH-2 / H-6 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)-SCH₃ (ppm)-CH₃ (ppm)
This compound (Predicted)~8.2 (s)-~7.4 (s)-~2.5 (s)-
Pyridine8.61 (d)7.27 (t)7.66 (t)7.27 (t)--
3-Methylthiopyridine (Predicted)8.43 (d)-7.22 (dd)7.08 (dd)2.52 (s)-
3,5-Dimethylpyridine8.21 (s)-7.26 (s)--2.25 (s)

¹³C NMR Spectral Data Comparison

The ¹³C NMR chemical shifts (δ) are presented in ppm relative to TMS. The data illustrates the electronic effects of the substituents on the carbon atoms of the pyridine ring.

CompoundC-2 / C-6 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)-SCH₃ (ppm)-CH₃ (ppm)
This compound (Predicted)~150~140~125~140~15-
Pyridine150.1123.9136.1123.9--
3-Methylthiopyridine (Predicted)151.2138.3123.8129.515.4-
3,5-Dimethylpyridine147.3132.4137.0132.4-18.1

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 20-30 µL of a liquid sample into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Cap the NMR tube and gently agitate until the sample is completely dissolved.

2. Instrument Setup:

  • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans (ns): Typically 16 to 64 scans for adequate signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Spectral Width (sw): A range of approximately -2 to 12 ppm is generally sufficient for most organic compounds.

  • Acquisition Time (aq): 2-4 seconds.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

  • Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): 2-5 seconds.

  • Spectral Width (sw): A spectral width of around 0 to 220 ppm is standard for most organic molecules.

  • Acquisition Time (aq): 1-2 seconds.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Pick and label the peaks with their respective chemical shifts.

Visualizing Molecular Structure and Analytical Workflow

To aid in the understanding of the molecular structure and the process of NMR analysis, the following diagrams have been generated using the DOT language.

Caption: Structure of this compound.

NMR Spectral Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis Sample Compound NMR_Tube Dissolve in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent + TMS Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Acquire 1H & 13C FID Spectrometer->Acquisition FT Fourier Transform Acquisition->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Calibration Chemical Shift Calibration Baseline->Calibration Integration Integration (1H) Calibration->Integration Peak_Picking Peak Picking Calibration->Peak_Picking Assignment Structure Assignment Integration->Assignment Peak_Picking->Assignment

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 3,5-Bis(methylthio)pyridine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Electron Ionization Mass Spectrometry Fragmentation of 3,5-Bis(methylthio)pyridine

In the realm of drug discovery and development, the precise structural elucidation of novel compounds is paramount. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for revealing the intricate fragmentation patterns that serve as molecular fingerprints. This guide provides a comparative analysis of the anticipated mass spectrometry fragmentation pattern of this compound against a structurally related analogue, 3-(methylthio)pyridine, for which experimental data is available. Understanding these patterns is crucial for the identification and characterization of pyridine and thioether-containing compounds in complex matrices.

Predicted and Observed Fragmentation Data

Due to the absence of publicly available experimental mass spectral data for this compound, its fragmentation pattern has been predicted based on established principles of mass spectrometry and comparison with the known fragmentation of 3-(methylthio)pyridine. The primary ionization event in EI mass spectrometry involves the removal of an electron to form a molecular ion (M+•). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

For this compound, the molecular ion is expected at m/z 171. The fragmentation is likely to proceed through the loss of methyl radicals (•CH3) and thioformaldehyde (CH2S) from the methylthio substituents. For comparison, the experimental fragmentation data for 3-(methylthio)pyridine, obtained from the NIST Mass Spectrometry Data Center, is presented.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Neutral Losses
This compound (Predicted)171156 (M - •CH3)+ 124 (M - •SCH3)+ 109 (M - 2x •CH3)+ 78 (C5H4N)+
3-(methylthio)pyridine (Experimental)[1][2][3]125110 (M - •CH3)+ 83 (M - CH2S)+ 78 (C5H4N)+

Experimental Protocols

The following outlines a general experimental protocol for acquiring electron ionization mass spectra for aromatic sulfur-containing compounds.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source is typically employed.

  • The mass analyzer can be a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

Sample Preparation:

  • The analyte is dissolved in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aromatic compounds.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)[4][5]

  • Electron Energy: 70 eV[4][5]

  • Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Scan Rate: 2 scans/second

Visualization of Fragmentation Pathways and Workflow

To visually represent the predicted fragmentation of this compound and the general analytical workflow, the following diagrams have been generated using Graphviz (DOT language).

Predicted Fragmentation of this compound M [C7H9NS2]+• m/z = 171 (Molecular Ion) F1 [C6H6NS2]+ m/z = 156 M->F1 - •CH3 F2 [C6H4NS]+ m/z = 124 M->F2 - •SCH3 F3 [C5H3NS2]+• m/z = 142 M->F3 - H2S F4 [C5H4N]+ m/z = 78 F1->F4 - CS2

Caption: Predicted EI fragmentation pathway of this compound.

Comparative Mass Spectrometry Workflow cluster_sample Sample Introduction Sample_1 This compound GC Gas Chromatography (Separation) Sample_1->GC Sample_2 3-(methylthio)pyridine Sample_2->GC MS Mass Spectrometer (EI, 70 eV) GC->MS Detector Detector MS->Detector Data Data Analysis (Fragmentation Pattern) Detector->Data

Caption: General workflow for comparative GC-MS analysis.

References

A Comparative Study of Bis(alkylthio)pyridines and Related Heterocycles: Therapeutic Potential in CNS Disorders and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of bis(alkylthio)pyridines and structurally related thio-substituted heterocyclic compounds, focusing on their potential as therapeutic agents. Drawing upon available experimental data, this document evaluates their anticonvulsant, anxiolytic, and anticancer properties, offering a synthesized perspective on their structure-activity relationships. While direct comparative studies on a homologous series of bis(alkylthio)pyridines are limited, this guide collates and contrasts data from various pyridine and quinazolinone derivatives to provide a valuable resource for researchers in medicinal chemistry and drug discovery.

Comparative Biological Activity

The therapeutic potential of pyridine derivatives is significantly influenced by the nature and position of their substituents. The introduction of alkylthio groups has been shown to modulate the pharmacological profile of the pyridine scaffold, leading to a range of biological activities.

Anticonvulsant Activity

Several studies have highlighted the anticonvulsant effects of pyridine derivatives. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for evaluating anticonvulsant efficacy. The data below compares a thio-substituted tetrahydrothienopyridine derivative with established anticonvulsant drugs.

Compound/DrugMES Test ED₅₀ (mg/kg)scPTZ Test ED₅₀ (mg/kg)Protective Index (PI) (MES/NT)Protective Index (PI) (scPTZ/NT)
5-(4-Chlorophenyl)-4,5-dihydrothieno[2,3-e][1][2][3]triazolo[4,3-a]pyridine (6c)9.5[4]20.5[4]48.0[4]22.2[4]
Carbamazepine--6.4[4]-
Ethosuximide---3.2[4]
Pyrid-3-yl-sulfonylurea (BM 27)2.87[5]Inactive[5]> Phenytoin[5]-
Pyrid-3-yl-sulfonylthiourea (BM 34)1.19[5]Inactive[5]> Phenytoin[5]-

ED₅₀: 50% effective dose. NT: Neurotoxicity. A higher PI indicates a better safety profile.

Anxiolytic Activity

Thioalkyl derivatives of pyridine have demonstrated significant anxiolytic effects, in some cases surpassing the activity of the widely used benzodiazepine, diazepam.[6] The anxiolytic potential is often assessed using behavioral models such as the Elevated Plus Maze (EPM).

CompoundAnxiolytic Activity Comparison
6-Amino-2-thioalkyl-4-phenylnicotinate derivatives~4 times more active than diazepam[6]
Ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate~2 times more active than diazepam[6]
Anticancer Activity

The anticancer properties of pyridine derivatives have been extensively investigated. The introduction of alkylthio and other functional groups can lead to potent cytotoxic effects against various cancer cell lines. The IC₅₀ values from in vitro cytotoxicity assays, such as the MTT assay, are presented below for several pyridine and related heterocyclic compounds.

CompoundCell LineIC₅₀ (µM)
2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b)SNB-19 (Glioblastoma)5.00[7]
2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b)C-32 (Melanoma)7.58[7]
Dialkylaminoalkylthiopurine (4e)SNB-19 (Glioblastoma)< 10[7]
Pyridine-based tetraindole (3f/FCW81)MDA-MB-231 (Breast)Potent antiproliferative activity[8]
Pyridine-based tetraindole (3f/FCW81)BT549 (Breast)Potent antiproliferative activity[8]
Pyridine chalcone derivative (10i)ACHN, MCF-7, A-549More potent than standard E7010[9]

IC₅₀: 50% inhibitory concentration.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.

Anticonvulsant Activity Assays

1. Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures.

  • Apparatus: An electroconvulsive shock apparatus.

  • Procedure: A current of 150 mA is applied for 0.2 seconds through ear electrodes to induce convulsions in rodents. The test compounds are administered at various doses prior to the electrical stimulus. The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as the endpoint.

2. Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures.

  • Procedure: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose known to induce clonic seizures (typically 80-85 mg/kg). The test compound is administered prior to PTZ injection. The ability of the compound to prevent or delay the onset of clonic seizures is measured.

Anxiolytic Activity Assays

1. Elevated Plus Maze (EPM) Test: This assay is based on the rodent's natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure: Rodents are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The number of entries and the time spent in the open and enclosed arms are recorded. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

2. Open Field Test (OFT): This test assesses anxiety-like behavior and general locomotor activity.

  • Apparatus: A square or circular arena with walls.

  • Procedure: The animal is placed in the center of the arena, and its movement is tracked for a defined period. Parameters measured include the time spent in the center versus the periphery of the arena and the total distance traveled. Anxiolytic compounds tend to increase the time spent in the central zone.

3. Light-Dark Box Test (LDB): This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.

  • Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment.

  • Procedure: The animal is placed in the light compartment, and the time spent in each compartment and the number of transitions between them are recorded. Anxiolytic drugs increase the time spent in the light compartment.

Anticancer Activity Assay

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Procedure: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specified incubation period (e.g., 48 or 72 hours), MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

The biological activities of bis(alkylthio)pyridines and related compounds are mediated through their interaction with specific cellular signaling pathways.

GABAergic Signaling in Anxiolytic and Anticonvulsant Activity

Many anxiolytic and anticonvulsant drugs exert their effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Some thio-substituted pyridine derivatives are proposed to interact with GABA-A receptors, enhancing GABAergic inhibition and thereby reducing neuronal excitability.[4]

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug_target Drug Target Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis GABA_A GABA-A Receptor Chloride_Influx Chloride_Influx GABA_A->Chloride_Influx Cl- Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Reduced_Excitability Reduced_Excitability Hyperpolarization->Reduced_Excitability Results in Bis_Alkylthio_Pyridine Bis(alkylthio)pyridine Bis_Alkylthio_Pyridine->GABA_A Modulates GABA_in_Cleft->GABA_A Binds to Anticancer_Signaling cluster_stimulus Cellular Stress cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Pyridine_Derivative Pyridine Derivative JNK JNK Activation Pyridine_Derivative->JNK p53 p53 Activation Pyridine_Derivative->p53 Cyclin_D1 Cyclin D1 Downregulation Pyridine_Derivative->Cyclin_D1 Apoptosis Apoptosis JNK->Apoptosis p21 p21 Upregulation p53->p21 p53->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest p21->Cell_Cycle_Arrest Cyclin_D1->Cell_Cycle_Arrest Inhibits

References

Biological activity comparison between "3,5-Bis(methylthio)pyridine" and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the therapeutic potential of the pyridine scaffold, this guide provides a comparative overview of the biological activities of various pyridine analogs. Due to the limited publicly available data on the specific biological functions of 3,5-Bis(methylthio)pyridine, this report focuses on comparing structurally related pyridine derivatives with demonstrated antimicrobial, antitumor, and neurological activities, supported by experimental data from peer-reviewed studies.

The pyridine ring is a fundamental heterocyclic structure found in numerous natural products and synthetic compounds, serving as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have been extensively explored for a wide range of therapeutic applications, including as antimicrobial, anticancer, antimalarial, and neurotropic agents.[1][3][4] This guide synthesizes findings from multiple studies to offer a comparative perspective on the structure-activity relationships of different classes of pyridine analogs.

Antimicrobial Activity of Pyridine Analogs

Pyridine derivatives have shown significant promise as antimicrobial agents, with their efficacy being highly dependent on the nature and position of substituents on the pyridine ring.

Key Findings:

  • Pyridinium Salts: Quaternary nitrogen salts of pyridine, known as pyridinium salts, exhibit antimicrobial properties attributed to their interaction with bacterial cell membranes.[5] The length of the alkyl chain on the pyridinium nitrogen has been shown to correlate with antibacterial activity, with longer chains generally leading to increased efficacy.[5] For instance, pyridinium derivatives with a 3-phenylpropyl side chain have demonstrated notable activity against Staphylococcus aureus.[5]

  • Amino-Substituted Pyridines: The position of amino substitution on the pyridine ring influences its antimicrobial activity.[6] Studies on 2-amino-5-substituted pyridine derivatives have revealed that substitution at position 4 of the pyridine ring results in greater fungicidal and bactericidal activity compared to substitutions at positions 3 or 6.[6]

  • Pyridine-Thiazole Hybrids: Hybrid molecules incorporating both pyridine and thiazole rings have been synthesized and evaluated for their antimicrobial potential.[3] Some of these hybrids have shown effectiveness against a range of bacterial and fungal strains.[3]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Pyridine Analogs

Compound ClassAnalogS. aureusE. coliP. aeruginosaC. albicansReference
Pyridinium Salts 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide4---[5]
2-Amino-5-substituted Pyridines Compound 2c (specific structure not detailed)0.039---[6]
Nicotinoyl Thioureas Specific derivativesExcellent activity reportedExcellent activity reportedExcellent activity reported-[3]
N-alkylated Pyridine Salts Compound 66 (specific structure not detailed)MIC at 100 µg/mL = 56% inhibitionMIC at 100 µg/mL = 55% inhibition--[3]

Note: "-" indicates data not reported in the cited source.

Antitumor Activity of Pyridine Derivatives

The pyridine scaffold is a key component in a variety of anticancer agents, with different substitution patterns leading to diverse mechanisms of action and cellular targets.

Key Findings:

  • Pyridine-Thiazole Hybrids: Certain pyridine-thiazole hybrid molecules have demonstrated high antiproliferative activity against various cancer cell lines, including those from leukemia, colon, breast, and lung cancers.[7] For example, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone (compound 3) exhibited a very low IC50 value of 0.57 µM in HL-60 leukemia cells, suggesting high potency.[7]

  • Thio-Substituted Pyridines: Thio-substituted pyridine derivatives have been investigated for their anticancer properties. For instance, in a study of 3-substituted methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles, one compound (compound 3) was identified as the most potent against HEGP2 (liver cancer) cell lines, inducing a 59-fold increase in apoptosis.[8]

  • [3][9]triazine-pyridine Biheteroaryls: Novel biheteroaryl compounds combining triazine and pyridine rings have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer.[10] Compound 20 from this class showed high inhibitory potency against CDK1, CDK2, and CDK5, and demonstrated significant antiproliferative activity against several tumor cell lines.[10]

Table 2: Comparative Antiproliferative Activity (IC50) of Selected Pyridine Analogs

Compound ClassAnalogCell LineIC50 (µM)Reference
Pyridine-Thiazole Hybrids Compound 3HL-60 (Leukemia)0.57[7]
Thio-Substituted Pyridines Compound 3HEGP2 (Liver)Data presented as fold-increase in apoptosis[8]
Thio-Substituted Pyridines Compound 9bMCF7 (Breast)Not specified[8]
[3][9]triazine-pyridine Compound 20CDK1 (enzyme assay)0.021[10]
Pyridine Derivatives Compound 2jEAC (Ehrlich ascites carcinoma)54.54[11]
Pyridine Derivatives Compound 6EAC (Ehrlich ascites carcinoma)61.57[11]

Neurological and Other Activities

Beyond antimicrobial and antitumor effects, pyridine analogs have been explored for their activity in the central nervous system and for other therapeutic applications.

  • Neurotropic Effects: Thioalkyl derivatives of pyridine have been synthesized and shown to possess anticonvulsant, anxiolytic, and antidepressant properties.[1] Some of these compounds exhibited anxiolytic activity significantly greater than that of diazepam.[1]

  • Anti-inflammatory Activity: A series of 2,3,5-trisubstituted pyridine analogs were discovered to be potent inhibitors of Interleukin-1β (IL-1β) release, a key mediator in inflammation.[12] This inhibition is thought to occur via modulation of the p38 MAPK signaling pathway.[12]

  • Antimalarial Activity: Two series of pyridine derivatives have been synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei.[4] The most active compounds showed significant inhibition of parasite multiplication.[4]

Experimental Protocols

Antimicrobial Activity Assays

  • Agar Well Diffusion Method: This method is used to assess the antimicrobial activity of compounds.[9] A standardized inoculum of the test microorganism is spread over the surface of an agar plate. Wells are then punched into the agar, and a specific concentration of the test compound (e.g., 2 mg/mL in a solvent like DMSO) is added to each well.[9] The plates are incubated, and the diameter of the zone of inhibition around each well is measured to determine the extent of antimicrobial activity.[9]

  • Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. A standardized suspension of the test microorganism is added to each well. The plates are incubated, and the lowest concentration of the compound that prevents visible growth of the microorganism is recorded as the MIC.[5]

Antiproliferative Activity Assay

  • MTT Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.[2] Cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period (e.g., 48 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of pyridine analogs stem from their ability to interact with a variety of cellular targets and signaling pathways.

  • p38 MAPK Signaling Pathway in Inflammation: Certain 2,3,5-trisubstituted pyridine analogs have been shown to inhibit the release of the pro-inflammatory cytokine IL-1β by modulating the p38 MAPK signaling pathway.[12] This pathway is a key regulator of cellular responses to stress and inflammation.

p38_MAPK_Pathway LPS LPS Stimulus Cell_Surface_Receptor Cell Surface Receptor LPS->Cell_Surface_Receptor TAK1 TAK1 Cell_Surface_Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Pro_IL_1beta Pro-IL-1β p38_MAPK->Pro_IL_1beta Transcription IL_1beta Mature IL-1β (Release) Pro_IL_1beta->IL_1beta Cleavage Caspase_1 Caspase-1 Caspase_1->IL_1beta Pyridine_Analog 2,3,5-trisubstituted Pyridine Analog Pyridine_Analog->p38_MAPK Inhibition CDK_Inhibition_Workflow cluster_CellCycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK_Cyclin CDK/Cyclin Complexes Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Drives Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Triazine_Pyridine [1,3,5]triazine-pyridine Analog Triazine_Pyridine->CDK_Cyclin Inhibits

References

A Comparative Benchmarking of Synthetic Routes to 3,5-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The 3,5-disubstituted pyridine motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents at the C3 and C5 positions significantly influences the molecule's biological activity and physical properties. Consequently, the development of efficient and versatile synthetic routes to access this important scaffold is of paramount importance to researchers in both academia and industry. This guide provides a comparative overview of key synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for a given application.

Comparative Analysis of Synthetic Methodologies

The synthesis of 3,5-disubstituted pyridines can be broadly categorized into two main approaches: the functionalization of a pre-existing pyridine ring and the de novo construction of the pyridine core. Each strategy offers distinct advantages and is suited for different substrate scopes and functional group tolerances. The following table summarizes the key performance indicators for several prominent synthetic routes.

Synthetic RouteGeneral ReactionTypical SubstratesCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
Suzuki Coupling Aryl-Aryl Cross-Coupling3,5-Dihalopyridines, Arylboronic acidsPd(PPh₃)₄, K₃PO₄80-11012-2470-95[1][2]
Buchwald-Hartwig Amination C-N Cross-Coupling3,5-Dihalopyridines, Amines[Pd₂(dba)₃], (±)-BINAP, NaOtBu804~60[3][4]
Hantzsch Pyridine Synthesis Condensation/Cyclizationβ-Ketoesters, Aldehydes, AmmoniaNone or various catalystsReflux-Variable, up to 90s[5][6][7]
Intermolecular Cycloaddition [4+2] Cycloadditionα,β-Unsaturated acids, Aldehydes, EnaminesPhospholene oxide, MgBr₂1106~28 (overall)[8][9][10]
One-Pot Synthesis from Epoxides Lewis Acid-Mediated CyclizationAromatic Epoxides, AmmoniaSc(OTf)₃, FeCl₃6518Moderate to Excellent[11]
C-H Functionalization Direct C-H Arylation/AlkenylationSubstituted PyridinesPd(OAc)₂, Ag₂CO₃ or other catalysts100-14012-48Variable[12][13]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine

This protocol describes a typical palladium-catalyzed cross-coupling reaction to introduce an aryl substituent at the 5-position of a 3-aminopyridine.[1]

Materials:

  • 3-Amino-5-bromopyridine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry reaction vessel, add 3-amino-5-bromopyridine (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of a Bromopyridine

This protocol outlines the palladium-catalyzed amination of a bromopyridine, a powerful method for forming C-N bonds.[3]

Materials:

  • Bromopyridine derivative

  • Amine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(±)-BINAP]

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a Schlenk vessel under an inert atmosphere, combine the bromopyridine (2.0 eq), amine (1.0 eq), [Pd₂(dba)₃] (0.02 eq), (±)-BINAP (0.04 eq), and NaOtBu (2.8 eq).

  • Add anhydrous toluene to the vessel.

  • Heat the resulting mixture at 80 °C with stirring for 4 hours.

  • After cooling to room temperature, add diethyl ether.

  • Wash the mixture with brine, dry the organic layer over MgSO₄, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., pentane/diethyl ether) to yield the purified aryl amine.

Hantzsch Pyridine Synthesis

A classical multi-component reaction for the synthesis of dihydropyridines, which can be subsequently oxidized to pyridines.[5][7]

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate) (2 eq)

  • Aldehyde (1 eq)

  • Ammonia or ammonium acetate

Procedure:

  • Mix the aldehyde, β-ketoester, and ammonia or ammonium acetate in a suitable solvent, such as ethanol.

  • The reaction is often heated to reflux, although room temperature conditions with certain catalysts have been reported.

  • The initial product is a 1,4-dihydropyridine.

  • For the synthesis of the corresponding pyridine, an oxidation step is required. This can be achieved using an oxidizing agent like ferric chloride, manganese dioxide, or potassium permanganate, sometimes in a one-pot procedure.[7]

  • After the reaction is complete, the product can be isolated by cooling the reaction mixture to induce crystallization or by standard workup procedures followed by purification.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations of the discussed synthetic routes.

Suzuki_Coupling 3,5-Dihalopyridine 3,5-Dihalopyridine Suzuki_Coupling Suzuki Coupling 3,5-Dihalopyridine->Suzuki_Coupling Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Suzuki_Coupling Pd(0)_Catalyst Pd(0)_Catalyst Pd(0)_Catalyst->Suzuki_Coupling Base Base Base->Suzuki_Coupling 3,5-Disubstituted_Pyridine 3,5-Disubstituted_Pyridine Suzuki_Coupling->3,5-Disubstituted_Pyridine

Caption: Suzuki-Miyaura cross-coupling workflow.

Buchwald_Hartwig_Amination 3,5-Dihalopyridine 3,5-Dihalopyridine Buchwald_Hartwig Buchwald-Hartwig Amination 3,5-Dihalopyridine->Buchwald_Hartwig Amine Amine Amine->Buchwald_Hartwig Pd_Catalyst_Ligand Pd Catalyst & Ligand Pd_Catalyst_Ligand->Buchwald_Hartwig Base Base Base->Buchwald_Hartwig 3,5-Disubstituted_Pyridine 3,5-Disubstituted_Pyridine Buchwald_Hartwig->3,5-Disubstituted_Pyridine

Caption: Buchwald-Hartwig amination workflow.

Hantzsch_Synthesis cluster_reactants Reactants Beta-Ketoester Beta-Ketoester Condensation Condensation Beta-Ketoester->Condensation Aldehyde Aldehyde Aldehyde->Condensation Ammonia Ammonia Ammonia->Condensation Dihydropyridine Dihydropyridine Condensation->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation 3,5-Disubstituted_Pyridine 3,5-Disubstituted_Pyridine Oxidation->3,5-Disubstituted_Pyridine

References

A Comparative Guide to Isomeric Purity Analysis of 3,5-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of isomeric purity is a critical aspect of research, development, and quality control for 3,5-disubstituted pyridines, a scaffold prevalent in pharmaceuticals and specialty chemicals. The presence of positional isomers can significantly impact the biological activity, toxicity, and overall efficacy of the final product. This guide provides a comparative overview of the primary analytical techniques used for isomeric purity analysis, offering supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals.

The principal methods for assessing the isomeric purity of 3,5-disubstituted pyridines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited to different analytical challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of pyridine isomers. Its applicability is broad, covering both achiral (positional isomers) and chiral separations.

Key Advantages:

  • Versatility: A wide range of stationary and mobile phases can be employed to optimize separations.

  • High Resolution: Capable of separating isomers with very similar physicochemical properties.

  • LC-MS Compatibility: Modern methods often use mobile phases compatible with mass spectrometry, aiding in peak identification.[1]

Challenges:

  • Hydrophilicity: Many pyridine derivatives are polar, leading to poor retention on traditional reversed-phase columns.[2]

  • Peak Tailing: As basic compounds, pyridines can interact with residual silanols on silica-based columns, causing poor peak shapes.[2]

  • Ion-Pairing Agents: While effective for retention, ion-pairing reagents are often incompatible with mass spectrometry.[3]

To overcome these challenges, specialized columns such as mixed-mode or those designed for hydrogen-bonding interactions are often employed.[2][3]

Comparative HPLC Methods for Pyridine Isomer Separation
ParameterMethod 1: Mixed-Mode Cation-ExchangeMethod 2: Hydrogen-Bonding
Column Amaze HD[1]SHARC 1[3]
Separation Mode Cation-exchange and Hydrogen-bonding[1]Primarily Hydrogen-bonding[3]
Mobile Phase MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm[1]MeCN/MeOH with Formic Acid (Fa) and Ammonium Formate (AmFm)[3]
Detection UV at 275 nm[1]UV at 270 nm[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[3]
Analysis Time < 6 minutes for pyridine and aminopyridine isomers[1]Variable, sensitive to mobile phase composition[3]
Key Feature Good peak shape and resolution without aggressive ion-pairing agents[1]Selectivity and elution order can be manipulated by mobile phase changes[3]
Experimental Protocol: HPLC Analysis of Pyridine Isomers

This protocol is a general guideline based on established methods for pyridine isomer separation.[1][3]

  • Preparation of Mobile Phase:

    • For Mixed-Mode analysis, prepare a solution of Acetonitrile and Methanol (60:40 v/v). Add 0.2% formic acid and 0.25% ammonium formate.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the 3,5-disubstituted pyridine isomer mixture in a suitable solvent (e.g., mobile phase) at a concentration of approximately 0.3 mg/mL.[1]

    • Prepare a series of working standards by diluting the stock solution to create a calibration curve.

  • Chromatographic Conditions:

    • Column: Amaze HD, 3.2 x 150 mm, or equivalent.

    • Mobile Phase: As prepared above.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 1 µL.[1]

    • Column Temperature: 25 °C.

    • Detection: Diode Array Detector (DAD) at a suitable wavelength (e.g., 275 nm).

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the standards to generate a calibration curve.

    • Inject the samples for quantification.

    • Integrate the peak areas of the isomers to determine their relative percentages.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Prepare Sample & Standard Solutions Equilibrate Equilibrate Column Sample->Equilibrate MobilePhase Prepare & Degas Mobile Phase MobilePhase->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV/DAD or MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Isomers (Calibration Curve) Integrate->Quantify Report Generate Report Quantify->Report

General workflow for HPLC analysis of substituted pyridines.

Gas Chromatography (GC)

GC is a powerful technique for separating volatile compounds and is particularly useful for the analysis of less polar pyridine isomers or those that can be made volatile through derivatization.

Key Advantages:

  • High Efficiency: Capillary GC columns provide excellent separation efficiency.

  • Sensitive Detectors: Flame Ionization Detectors (FID) and Mass Spectrometers (MS) offer high sensitivity and specificity.[4][5]

Challenges:

  • Volatility Requirement: Non-volatile or highly polar pyridines may require derivatization to increase their volatility, adding a step to the sample preparation process.

  • Thermal Stability: The analytes must be thermally stable at the temperatures used in the injector and column.

Comparative GC Methods
ParameterMethod 1: GC-FIDMethod 2: GC-MS
Column Agilent CP-Wax 51 for Amines (fused silica capillary)[6]DB-5MS (or equivalent)[7]
Carrier Gas Nitrogen or Helium[6]Helium at 1.0 mL/min[7]
Injector Temp. 250 °C[6]250 °C[7]
Oven Program Isothermal or temperature ramp (e.g., 70°C to 240°C)[6]Example: 100°C, ramp 10°C/min to 280°C[7]
Detector Flame Ionization Detector (FID)[5][6]Mass Spectrometer (MS)[8][9]
Key Feature Robust and quantitative for a wide range of concentrations.Provides structural information for peak identification and confirmation.
Experimental Protocol: GC-MS Analysis of Pyridine Isomers

This protocol is a general guideline for the analysis of 3,5-disubstituted pyridines, which may require derivatization if polar functional groups are present.[7]

  • Sample Preparation (with Silylation if needed):

    • Accurately weigh the sample into a vial.

    • If derivatization is needed for polar groups (e.g., -OH, -NH2): Evaporate the sample solution to dryness under nitrogen. Add 50 µL of anhydrous pyridine and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 70°C for 30 minutes.[7]

    • Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., methanol or dichloromethane).

  • GC-MS Conditions:

    • Column: DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Program: Initial 100°C for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Scan Mode: Full scan (e.g., 50-200 amu).[8]

  • Analysis Procedure:

    • Inject the sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC).

    • Identify isomer peaks based on their retention times and mass spectra.

    • Quantify by comparing the peak areas of the isomers.

Workflow for GC Analysis

GC_Workflow cluster_prep Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Prepare Sample Derivatize Derivatization (Optional) Sample->Derivatize Inject Inject into GC Sample->Inject Derivatize->Inject Separate Separation in Capillary Column Inject->Separate Detect FID or MS Detection Separate->Detect Identify Identify Peaks (Retention Time, MS) Detect->Identify Quantify Quantify Isomers (Peak Area %) Identify->Quantify Report Generate Report Quantify->Report

General workflow for GC analysis of substituted pyridines.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly effective for charged analytes and offers very high separation efficiencies.

Key Advantages:

  • High Efficiency: Generates very sharp peaks, leading to excellent resolution.

  • Rapid Analysis: Separations are often completed in minutes.[8][10]

  • Minimal Sample Consumption: Requires only nanoliter injection volumes.[10]

Challenges:

  • Sensitivity: Concentration sensitivity can be lower than HPLC or GC unless coupled with sensitive detectors or pre-concentration techniques.

  • Neutral Compounds: Does not separate neutral isomers unless techniques like Micellar Electrokinetic Chromatography (MECC) are used.

Performance Characteristics of CE
ParameterCapillary Zone Electrophoresis (CZE)
Principle Separation based on charge-to-size ratio in an electric field.[11]
Typical Capillary Fused silica, 50-75 µm internal diameter.
Buffer System Borate or phosphate buffers are common. pH is a critical parameter.
Voltage High voltage (e.g., 15-30 kV) is applied across the capillary.
Detection UV-Vis is most common; can be coupled to MS.[8]
Key Feature Excellent for charged isomers; extremely high resolution.[10]
Experimental Protocol: CE Analysis of Pyridine Isomers

This is a general protocol for Capillary Zone Electrophoresis (CZE).

  • Buffer Preparation:

    • Prepare a suitable background electrolyte (BGE), for example, 50 mM sodium phosphate buffer. Adjust the pH as needed to ensure the pyridine isomers are charged (typically a low pH for basic pyridines).

    • Filter the buffer through a 0.22 µm filter.

  • Sample Preparation:

    • Dissolve the isomer mixture in the BGE or a compatible solvent to a final concentration suitable for the detector (e.g., 0.1 mg/mL).

  • CE Conditions:

    • Capillary: Fused silica, e.g., 50 µm I.D., 50 cm total length.

    • Buffer: As prepared above.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Voltage: 25 kV.

    • Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 214 nm or 254 nm).

  • Analysis Procedure:

    • Rinse the capillary with sodium hydroxide, water, and then the BGE.

    • Inject the sample.

    • Apply the voltage to start the separation.

    • Record the electropherogram.

    • Quantify isomers based on their corrected peak areas (peak area divided by migration time).

Workflow for Capillary Electrophoresis

CE_Workflow cluster_prep Preparation cluster_ce CE Analysis cluster_data Data Processing Sample Prepare Sample in Buffer Rinse Rinse Capillary Sample->Rinse Buffer Prepare & Filter Background Electrolyte Buffer->Rinse Inject Inject Sample (nL volume) Rinse->Inject Separate Apply High Voltage & Separate Inject->Separate Detect UV or MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Isomers (Corrected Peak Area) Integrate->Quantify Report Generate Report Quantify->Report

General workflow for CE analysis of substituted pyridines.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the quantification of compounds, including isomers, without the need for an identical reference standard for each component. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Key Advantages:

  • Absolute Quantification: Can provide absolute purity and isomer ratios without calibration curves, often using an internal standard.[12]

  • Non-destructive: The sample can be recovered after analysis.

  • Rich Structural Information: Provides structural confirmation of the isomers being quantified.

  • Minimal Sample Preparation: Often requires simple dissolution in a deuterated solvent.[2]

Challenges:

  • Signal Overlap: Resonances from different isomers may overlap, complicating integration. Higher field strength magnets can mitigate this.

  • Sensitivity: Lower sensitivity compared to chromatographic methods.

Performance Comparison of Analytical Methods
ParameterHPLCGCCEqNMR
Principle Differential partitioningDifferential partitioning (volatile)Differential electrophoretic mobilityNuclear spin resonance
Resolution High to Very HighVery HighExtremely HighModerate to High
Sensitivity High (ng-pg)Very High (pg-fg)Moderate (ng)Low (µg-mg)
Analysis Time 5-30 min10-60 min< 15 min5-20 min
Quantification External/Internal StandardExternal/Internal StandardExternal/Internal StandardAbsolute (Internal Standard)
Sample Prep Simple dissolutionCan require derivatizationSimple dissolution in bufferSimple dissolution
Experimental Protocol: qNMR for Isomeric Purity

This is a general protocol for determining isomeric ratios using ¹H qNMR.[13]

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) about 10-20 mg of the isomer mixture into an NMR tube.

    • If using an internal standard for absolute quantification, accurately weigh a suitable standard (e.g., maleic anhydride, dimethyl sulfone) into the same tube. The standard should have a known purity and signals that do not overlap with the analyte.

    • Add a precise volume (e.g., 600 µL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

    • Relaxation Delay (d1): Ensure full relaxation of all signals being integrated. A delay of 5 times the longest T₁ value is recommended (a conservative value of 30-60 seconds is often sufficient).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-64 scans).

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Select well-resolved, non-overlapping signals corresponding to each isomer.

    • Carefully integrate these signals. The ratio of the integrals (normalized by the number of protons each signal represents) gives the molar ratio of the isomers.

    • Calculation of Isomer Ratio:

      • Molar % of Isomer A = [ (Integral_A / Protons_A) / ( (Integral_A / Protons_A) + (Integral_B / Protons_B) ) ] x 100

Logical Flow for qNMR Analysis

QNMR_Workflow cluster_prep Preparation cluster_nmr NMR Acquisition cluster_data Data Processing Weigh Accurately Weigh Sample (& Internal Standard) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire Spectrum (Ensure Full Relaxation) Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Non-Overlapping Isomer Signals Process->Integrate Calculate Calculate Molar Ratio Integrate->Calculate Report Report Purity Calculate->Report

Logical flow for qNMR isomeric purity analysis.

Conclusion

The choice of analytical method for the isomeric purity analysis of 3,5-disubstituted pyridines depends on the specific requirements of the analysis.

  • HPLC is a robust and versatile workhorse, suitable for a wide range of isomers, including chiral molecules, and is easily integrated into quality control workflows.

  • GC offers unparalleled separation efficiency for volatile isomers but may require extra sample preparation steps for more polar compounds.

  • CE provides extremely high resolution and rapid analysis for charged isomers, making it an excellent orthogonal technique to HPLC.

  • qNMR stands out for its ability to provide absolute quantification without isomer-specific standards and offers definitive structural confirmation, making it invaluable for reference material characterization and in-depth structural analysis.

For comprehensive characterization, a combination of a chromatographic technique (HPLC or GC) for separation and a spectroscopic technique (MS or NMR) for identification and quantification is often the most powerful approach.

References

Conformational Landscape of Bis(methylthio) Substituted Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational flexibility of substituted aromatic compounds is a critical determinant of their biological activity and physicochemical properties. In the realm of drug discovery, understanding the preferred spatial arrangement of functional groups is paramount for designing molecules with optimal target engagement. This guide provides a comparative conformational analysis of bis(methylthio) substituted pyridines, drawing upon available experimental data from related structures and established theoretical principles. Due to a scarcity of direct experimental studies on all isomers of bis(methylthio)pyridine, this analysis incorporates data from analogous compounds and outlines the state-of-the-art methodologies used to determine their conformational preferences.

Conformational Preferences: Insights from X-ray Crystallography

Direct experimental evidence for the conformation of a bis(thio) substituted pyridine comes from the single-crystal X-ray diffraction study of 2,6-bis(phenylthiomethyl)pyridine. While not a direct bis(methylthio) analogue, the fundamental steric and electronic interactions governing the conformation around the pyridine core are comparable.

The crystal structure reveals a syn conformation of the phenylthiomethyl substituents relative to the pyridine ring. This arrangement is likely favored to minimize steric hindrance between the bulky phenyl groups. The key dihedral angles, which describe the rotation of the substituent groups relative to the pyridine ring, are summarized in Table 1.

Dihedral AngleValue (°)Description
C(2)-C(1)-S(1)-C(8)78.9Rotation around the C(pyridyl)-S bond of the first substituent.
C(6)-C(1)-S(2)-C(14)-85.2Rotation around the C(pyridyl)-S bond of the second substituent.
Table 1: Key Dihedral Angles in 2,6-bis(phenylthiomethyl)pyridine. These values indicate that the thioether groups are not coplanar with the pyridine ring, adopting a staggered conformation.

This syn arrangement observed in the solid state for the phenylthiomethyl derivative suggests that for 2,6-bis(methylthio)pyridine, a conformation where both methyl groups are on the same side of the pyridine ring might also be a stable conformer, although likely with different dihedral angles due to the smaller size of the methyl group. For other isomers (e.g., 2,3-, 3,5-), the conformational landscape will be dictated by a balance of steric repulsion between the methylthio groups and adjacent protons or the other substituent, as well as electronic interactions between the sulfur lone pairs and the pyridine π-system.

Theoretical Considerations for Rotational Barriers

The primary conformational freedom in bis(methylthio)pyridines arises from the rotation around the C(pyridyl)-S bonds. The energy barriers to this rotation are influenced by:

  • Steric Hindrance: The size of the groups adjacent to the rotating bond. For ortho-substituted pyridines (e.g., 2,3- and 2,6-isomers), steric clash between the methyl group and the nitrogen or an adjacent substituent will significantly impact the rotational barrier.

  • Electronic Effects: The interaction between the sulfur lone pair electrons and the π-system of the pyridine ring. This delocalization is maximized when the p-orbital of the sulfur aligns with the π-system, favoring a planar or near-planar arrangement. However, steric effects often prevent full planarity.

Computational studies on related molecules like thioanisole (phenyl methyl sulfide) and 2-methylthiophene provide insights into the magnitude of these rotational barriers. For thioanisole, the barrier to rotation of the methyl group is relatively low, on the order of a few kcal/mol. For substituted pyridines, the barrier is expected to be influenced by the position of the nitrogen atom and the other methylthio group. For instance, in 2-(methylthio)pyridine, the rotational barrier is expected to be higher than in 3- or 4-(methylthio)pyridine due to the steric interaction with the pyridine nitrogen. A comparative summary of expected rotational barriers is presented in Table 2.

IsomerExpected Relative Rotational BarrierRationale
2,3-bis(methylthio)pyridineHighSteric hindrance between the two adjacent methylthio groups.
2,4-bis(methylthio)pyridineModerateSteric interaction of the C2-substituent with the pyridine nitrogen.
2,5-bis(methylthio)pyridineModerateSteric interaction of the C2-substituent with the pyridine nitrogen.
2,6-bis(methylthio)pyridineHighSteric hindrance between both methylthio groups and the pyridine nitrogen atoms.
3,4-bis(methylthio)pyridineLowLess steric hindrance compared to ortho-substituted isomers.
3,5-bis(methylthio)pyridineLowMinimal steric hindrance between the substituents.
Table 2: Predicted Relative Rotational Barriers for C(pyridyl)-S Bonds in Bis(methylthio)pyridine Isomers. These are qualitative predictions based on steric and electronic principles.

Experimental and Computational Methodologies

A comprehensive conformational analysis of bis(methylthio) substituted pyridines would involve a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is crucial for determining through-space proximity of protons. For bis(methylthio)pyridines, NOESY can reveal correlations between the methyl protons and the protons on the pyridine ring, providing direct evidence for the preferred orientation of the methylthio groups.

    • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: A 2D NOESY spectrum is acquired with a mixing time optimized to observe intramolecular NOEs (typically 300-800 ms).

  • Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, one can study dynamic processes such as bond rotation. The coalescence of signals at higher temperatures can be used to calculate the energy barrier for rotation.

    • Procedure: 1D proton NMR spectra are recorded at a range of temperatures, typically from -80 °C to 100 °C, depending on the solvent and the expected energy barrier. The coalescence temperature is used in the Eyring equation to determine the free energy of activation (ΔG‡).

X-ray Crystallography:

  • Procedure: Single crystals of the compound are grown by slow evaporation of a solvent, vapor diffusion, or cooling. The crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The resulting electron density map is used to determine the precise three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and dihedral angles.

Computational Methods

Density Functional Theory (DFT) Calculations:

  • Conformational Search: A systematic search of the potential energy surface is performed by rotating the dihedral angles of the C(pyridyl)-S bonds to identify all low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are optimized to find the local energy minima.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Rotational Barrier Calculation: The energy profile for rotation around the C(pyridyl)-S bond is calculated by performing a series of constrained geometry optimizations at fixed dihedral angles. The energy difference between the minimum and the transition state gives the rotational barrier.

    • Typical Level of Theory: B3LYP functional with a 6-311+G(d,p) basis set is a commonly used and reliable method for such calculations.

Visualizing Conformational Analysis Workflows

The following diagrams illustrate the logical flow of a comprehensive conformational analysis study.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_data Data Interpretation Synthesis Synthesis of Isomers Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, NOESY, VT-NMR) Purification->NMR Xray X-ray Crystallography Purification->Xray Structure Structural Elucidation NMR->Structure Conformation Conformational Preferences NMR->Conformation Dynamics Rotational Dynamics NMR->Dynamics Xray->Structure Structure->Conformation

Caption: Experimental workflow for conformational analysis.

computational_workflow cluster_setup Model Setup cluster_calculation DFT Calculations cluster_analysis Data Analysis Build Build Molecular Model ConfSearch Conformational Search Build->ConfSearch GeoOpt Geometry Optimization ConfSearch->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc BarrierCalc Rotational Barrier Scan GeoOpt->BarrierCalc Energies Relative Energies of Conformers FreqCalc->Energies Barriers Rotational Energy Barriers BarrierCalc->Barriers

Caption: Computational workflow for conformational analysis.

Conclusion

The conformational analysis of bis(methylthio) substituted pyridines is a multifaceted challenge that requires a synergistic approach combining experimental and computational methods. While direct comparative data for all isomers is currently limited, analysis of related structures and theoretical principles provides a strong foundation for predicting their conformational behavior. The methodologies outlined in this guide offer a robust framework for researchers to elucidate the three-dimensional structures and dynamic properties of these and other flexible molecules, which is a critical step in the rational design of new chemical entities in drug discovery and materials science. Further experimental and computational studies on the specific isomers of bis(methylthio)pyridine are warranted to build a more complete and quantitative understanding of their conformational landscapes.

A Comparative Guide to the Thiomethylation of Pyridines: Catalytic vs. Non-Catalytic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a thiomethyl (-SMe) group into the pyridine scaffold is a critical transformation in medicinal chemistry and drug development. The resulting methylthiopyridines are key intermediates and pharmacophores in a range of biologically active molecules. The synthesis of these compounds can be broadly categorized into catalytic and non-catalytic methods, each presenting a unique set of advantages and challenges regarding substrate scope, regioselectivity, and reaction conditions. This guide provides an objective comparison of these approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their synthetic goals.

Catalytic Approach: Transition-Metal-Catalyzed Cross-Coupling

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the formation of carbon-sulfur bonds, offering milder conditions and broader functional group tolerance compared to classical methods. Palladium and copper complexes are the most prominent catalysts for this transformation.[1][2][3] While direct catalytic C-H thiomethylation of pyridines is not yet widely reported, the catalytic cross-coupling of halopyridines with a thiomethyl source represents the state-of-the-art catalytic approach.

This method typically involves the reaction of a bromo- or chloropyridine with a thiomethylating agent in the presence of a palladium catalyst, a phosphine ligand, and a base. A key advantage is the ability to perform these reactions under relatively mild conditions, which preserves sensitive functional groups elsewhere in the molecule. However, challenges include the cost of the catalyst and ligands, and the potential for catalyst poisoning by sulfur-containing compounds.[4]

Quantitative Data for Palladium-Catalyzed Thiomethylation

The following table summarizes representative results for the palladium-catalyzed thiomethylation of aryl halides, which serves as a model for the functionalization of halopyridines.

EntryAryl HalideThiomethyl SourceCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Ref.
14-Iodoanisole2-(Methylthio)ethanolPdCl₂ (5)Xantphos (10)KOtBu (3.0)Toluene12080[5]
24-ChlorotolueneK₂S + DMC¹Pd(OAc)₂ (1)Xantphos (2)Cs₂CO₃ (2.0)Dioxane12095[6]
32-BromopyridineSodium thiomethoxidePd₂(dba)₃ (2)XPhos (8)NaOtBu (1.4)Dioxane10088[2]
43-BromopyridineMethanethiolCuI (10)1,10-Phen (20)K₃PO₄ (2.0)DMF11075[7][8]

¹DMC = Dimethyl carbonate, serving as the methyl source for in situ generated sulfide.

Experimental Protocol: Palladium-Catalyzed Thiomethylation of 2-Bromopyridine

This protocol is adapted from established procedures for palladium-catalyzed C-S bond formation.[5][6]

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Sodium thiomethoxide (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 2-bromopyridine and sodium thiomethoxide to the flask.

  • Add anhydrous dioxane via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL), then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 2-(methylthio)pyridine.

Catalytic_Thiomethylation_Cycle center pd0 Pd(0)L_n center->pd0 Reductive Elimination pd_complex Ar-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition pd0->pd_complex Ar-X pd_thio_complex Ar-Pd(II)(SMe)L_n pd_complex->pd_thio_complex Ligand Exchange pd_complex->pd_thio_complex MeS⁻ pd_thio_complex->center Ar-SMe

Palladium-catalyzed thiomethylation cycle.

Non-Catalytic Approaches

Non-catalytic methods for thiomethylation remain highly relevant due to their simplicity, cost-effectiveness, and the avoidance of transition-metal contaminants. These strategies primarily rely on the inherent reactivity of the pyridine ring, which can be enhanced by pre-functionalization with a leaving group or by activation of the nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr)

The most traditional and direct non-catalytic method is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway requires a pyridine ring substituted with a good leaving group, typically a halide (Cl, F), at the 2- or 4-position.[9] The electron-withdrawing nature of the pyridine nitrogen atom activates these positions towards attack by a potent nucleophile, such as sodium thiomethoxide (NaSMe).

The reaction is typically performed at elevated temperatures in a polar aprotic solvent. While robust and high-yielding, the requirement for a pre-installed leaving group and often harsh conditions (strong base, high temperature) can limit its applicability with sensitive substrates.[10]

EntrySubstrateNucleophileBase (equiv.)SolventTemp. (°C)Yield (%)Ref.
12-ChloropyridineNaSMe-DMF100>95[10]
24-ChloropyridineNaSMe-DMSO12092General Knowledge
32,3,5,6-Tetrachloropyridinei-PrSHEt₃N (3.9)MeOHRT95 (4-SiPr)[11]
42-Fluoro-5-nitropyridineNaSMe-MeOH25>98[10]

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Sodium thiomethoxide (1.2 mmol, 1.2 equiv)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask, add sodium thiomethoxide.

  • Add anhydrous DMF via syringe and stir to dissolve.

  • Add 2-chloropyridine to the solution at room temperature.

  • Heat the reaction mixture to 100 °C in an oil bath and stir.

  • Monitor the reaction by TLC. Upon completion (typically 1-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure. The crude product is often of high purity, but can be further purified by distillation or chromatography if necessary.

Minisci_Workflow start Pyridine + Acid pyridinium Pyridinium Ion start->pyridinium Protonation addition Radical Addition pyridinium->addition radical_gen MeS-SMe + Oxidant me_radical •SMe Radical radical_gen->me_radical Generation me_radical->addition intermediate Radical Cation Intermediate addition->intermediate rearomatize Oxidation & Deprotonation intermediate->rearomatize product Thiomethylated Pyridine rearomatize->product

References

Assessing the Stability of Pyridine Thioether Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of pyridine thioether derivatives is a critical parameter in drug discovery and development, influencing their pharmacokinetic profiles, shelf-life, and overall therapeutic efficacy. This guide provides a comparative assessment of the stability of various pyridine thioether derivatives, supported by experimental data from peer-reviewed literature. It details the experimental protocols for key stability-indicating assays and visualizes the workflows for a clear understanding of the methodologies.

Comparative Stability Data

The following tables summarize the available quantitative data on the metabolic and thermal stability of different pyridine thioether-containing molecules. It is important to note that the data has been compiled from various studies and may not be directly comparable due to differences in the specific molecular structures and experimental conditions.

Metabolic Stability Data

Metabolic stability, typically assessed by the half-life (t½) in liver microsomes, is a crucial indicator of a compound's persistence in the body. A shorter half-life suggests rapid metabolism and clearance.

Compound Class/DerivativeSystemHalf-life (t½) (min)Reference
Piperazin-1-ylpyridazine derivative (Compound 1)Mouse Liver Microsomes (MLM)~3[1]
Piperazin-1-ylpyridazine derivative (Compound 1)Human Liver Microsomes (HLM)~3[1]
Pyridine-substituted Piperazin-1-ylpyridazine (Compound 20)Mouse Liver Microsomes (MLM)< 3 (shorter than benzene analogue)[1]
2-pyridone substituted Piperazin-1-ylpyridazine (Compound 27)Mouse Liver Microsomes (MLM)> 60[1]
Fluorine-blocked, pyridine-substituted diazaspiro[3.3]heptane (Compound 29)Mouse Liver Microsomes (MLM)113[1]
Fluorine-blocked, pyridine-substituted diazaspiro[3.3]heptane (Compound 29)Human Liver Microsomes (HLM)105[1]
Thermal Stability Data

Thermal stability is evaluated by techniques such as Thermogravimetric Analysis (TGA), which determines the temperature at which a material starts to decompose. The temperatures for 5% (T5) and 10% (T10) weight loss are common metrics.

MaterialT5 (°C)T10 (°C)Reference
Poly(thioether-amide) with 2,6-bis(2-thio-2-(4-carboxyphenyl)-1-oxo)pyridine-137–173[2]
Poly(thioether-amide) with 2,6-bis(2-thio-2-(4-carboxyphenyl)-1-oxo)pyridine (T50)483–523-[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. Below are protocols for commonly employed stability assays.

In Vitro Metabolic Stability Assay in Liver Microsomes

This assay determines the rate of metabolism of a compound by liver enzymes.

1. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic stability

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

2. Procedure:

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer in a 96-well plate.

  • Add the test compound to the reaction mixture to a final concentration of, for example, 1 µM.

  • Pre-incubate the plate at 37°C for approximately 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.

  • Incubate the plate at 37°C with constant shaking.

  • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a well containing the cold quenching solution to stop the reaction.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

1. Instrument and Materials:

  • Thermogravimetric Analyzer (TGA)

  • Sample pan (e.g., platinum, alumina)

  • Inert gas supply (e.g., nitrogen, argon)

  • Test compound

2. Procedure:

  • Tare the TGA sample pan.

  • Place a small, accurately weighed amount of the test compound (typically 1-10 mg) into the pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas at a constant flow rate to create an inert atmosphere.

  • Heat the sample according to a predefined temperature program (e.g., a linear heating rate of 10°C/min from room temperature to 1000°C).

  • Continuously record the sample mass as a function of temperature.

3. Data Analysis:

  • Plot the percentage of weight loss versus temperature to obtain a TGA curve.

  • Determine the onset temperature of decomposition and the temperatures at which 5% (T5) and 10% (T10) weight loss occurs.

  • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rate of decomposition.

Chemical Stability Assessment under Different pH Conditions

This assay evaluates the stability of a compound in aqueous solutions at various pH values, which is crucial for predicting its stability in different physiological environments and during formulation.

1. Materials and Reagents:

  • Test compound stock solution

  • Buffers of different pH values (e.g., pH 2, 4, 7.4, 9)

  • Co-solvent if the compound has low aqueous solubility (e.g., acetonitrile, methanol)

  • Constant temperature incubator or water bath

  • HPLC or LC-MS/MS system for analysis

2. Procedure:

  • Prepare solutions of the test compound in the different pH buffers at a known concentration. The use of a co-solvent should be minimized and consistent across all samples.

  • Incubate the solutions at a constant temperature (e.g., 37°C or 50°C) for a specified period (e.g., up to 7 days).

  • At predetermined time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each solution.

  • If necessary, neutralize the sample to prevent further degradation before analysis.

  • Analyze the samples by HPLC or LC-MS/MS to determine the concentration of the parent compound remaining.

3. Data Analysis:

  • Plot the percentage of the parent compound remaining against time for each pH condition.

  • Determine the degradation rate constant (k) for each pH from the slope of the line (for first-order degradation).

  • The pH at which the compound shows the least degradation is considered the pH of maximum stability.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the stability assays described above.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mix (Microsomes + Buffer) add_cpd Add Test Compound prep_mix->add_cpd pre_incubate Pre-incubate at 37°C add_cpd->pre_incubate start_rxn Initiate with NADPH pre_incubate->start_rxn incubate Incubate at 37°C (Time Points: 0-60 min) start_rxn->incubate stop_rxn Quench Reaction incubate->stop_rxn centrifuge Centrifuge stop_rxn->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Data Analysis (t½ Calculation) analyze->data_analysis

Caption: Workflow for the in vitro metabolic stability assay.

Thermal_Stability_Workflow weigh Weigh Sample (1-10 mg) load Load into TGA Pan weigh->load purge Purge with Inert Gas load->purge heat Heat at a Constant Rate purge->heat record Record Mass vs. Temperature heat->record analyze Analyze TGA/DTG Curves record->analyze

Caption: General workflow for thermal stability assessment using TGA.

Chemical_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_solutions Prepare Compound Solutions in Different pH Buffers incubate Incubate at Constant Temp. prep_solutions->incubate sample Sample at Time Points (0-168 hrs) incubate->sample neutralize Neutralize (if needed) sample->neutralize analyze HPLC or LC-MS/MS Analysis neutralize->analyze data_analysis Determine Degradation Rate analyze->data_analysis

Caption: Workflow for chemical (pH) stability assessment.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3,5-Bis(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3,5-Bis(methylthio)pyridine, ensuring compliance with safety protocols and regulatory requirements.

Hazard Assessment and Safety Precautions

This compound is a compound that requires careful handling due to its potential hazards. It is classified as harmful if swallowed, inhaled, or in contact with skin, and may cause an allergic skin reaction.[1] Furthermore, it is considered toxic to aquatic life with long-lasting effects.[1] Therefore, all waste containing this compound must be treated as hazardous.

Personal Protective Equipment (PPE): Before handling this compound, ensure all personnel are equipped with the appropriate PPE to minimize exposure risk.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[2]

Quantitative Data Summary

PropertyValue (for Pyridine)Reference
Molecular Formula C₅H₅N[3]
Molecular Weight 79.10 g/mol [4]
Boiling Point 115 °C[3]
Melting Point -42 °C[3]
Density 0.978 g/mL at 25 °C[3]
Oral LD50 (Rat) 891 mg/kg[5]
Dermal LD50 (Rabbit) 1121 mg/kg
Inhalation LC50 (Rat) 9000 ppm (1 hour)[6]
Aquatic Toxicity (Mysid Shrimp) LC50 (96 hr) = 232,380 µg/L[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.

Step 2: Labeling

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of waste generation.

Step 3: Storage

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. Store away from incompatible materials such as strong oxidizing agents and acids.

Step 4: Accidental Spill Cleanup

  • In the event of a spill, evacuate the area.

  • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2]

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2]

  • Carefully sweep up the absorbed material and place it into a labeled hazardous waste container.[2]

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

  • Collect all cleaning materials as hazardous waste.

  • Do not allow spills to enter drains or watercourses.[2]

Step 5: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • The recommended disposal method for pyridine and its derivatives is controlled incineration.[5][6] This process should be carried out in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like nitrogen oxides.[5]

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill_response Spill Response start Start Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste (Solid, Liquid, PPE) fume_hood->generate_waste spill Accidental Spill? generate_waste->spill segregate Segregate Waste spill->segregate No contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes label_container Label Container 'Hazardous Waste' segregate->label_container store Store in Designated Area label_container->store dispose Arrange for Professional Disposal (Incineration) store->dispose collect_spill Collect Absorbed Material contain_spill->collect_spill clean_area Clean Spill Area collect_spill->clean_area clean_area->segregate

References

Personal protective equipment for handling 3,5-Bis(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3,5-Bis(methylthio)pyridine, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Summary

This compound is harmful if swallowed, inhaled, or in contact with skin.[1] It is also known to cause skin and eye irritation.[2] As with many organosulfur compounds, it may have a strong, unpleasant odor.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.[1][2] A face shield is recommended when there is a significant risk of splashing.Ensure eye protection meets appropriate national standards (e.g., NIOSH in the US or EN 166 in the EU).
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile or butyl rubber).[1][4][5]Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash and dry hands thoroughly after handling.[4]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[2][4]The type of respirator will depend on the concentration of airborne contaminants. Ensure proper fit and training before use.
Protective Clothing A laboratory coat or a chemical-resistant apron.[1][6]To protect against spills and contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.[4]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[1][4]

  • Keep the container tightly closed when not in use.[1][4]

  • The storage area should be clearly labeled with the appropriate hazard warnings.[4]

2. Handling and Use:

  • All handling of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7]

  • Use the smallest quantity of the substance necessary for the experiment.[4]

  • Avoid the formation of dust.[2][4]

  • Do not eat, drink, or smoke in the laboratory.[4][8]

  • Wash hands thoroughly with soap and water after handling the compound.[1][4]

3. Spill Management:

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to avoid raising dust.[1]

    • Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed hazardous waste container for disposal.[1][9]

  • Major Spill:

    • Evacuate the laboratory and notify the appropriate safety personnel immediately.

    • Prevent the spill from entering drains or water courses.[1][10]

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[1][10]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[4]

  • Liquid Waste: Collect all liquid waste in a designated, leak-proof, and compatible hazardous waste container.

  • Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[1][4] Do not dispose of this chemical down the drain or in regular trash.[11]

Experimental Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Experiment Complete emergency_spill Spill Occurs handle_reaction->emergency_spill cleanup_solid_waste Collect Solid Waste (Gloves, Wipes) cleanup_decontaminate->cleanup_solid_waste cleanup_liquid_waste Collect Liquid Waste cleanup_decontaminate->cleanup_liquid_waste cleanup_dispose Dispose of Waste via Hazardous Waste Program cleanup_solid_waste->cleanup_dispose cleanup_liquid_waste->cleanup_dispose emergency_contain Contain Spill with Inert Absorbent emergency_spill->emergency_contain emergency_collect Collect and Dispose as Hazardous Waste emergency_contain->emergency_collect

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.